molecular formula C6H10N4OS B602143 Acotiamide Impurity 9 CAS No. 948053-83-6

Acotiamide Impurity 9

カタログ番号: B602143
CAS番号: 948053-83-6
分子量: 186.24 g/mol
InChIキー: HPZXUPNVNQPPJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

948053-83-6

分子式

C6H10N4OS

分子量

186.24 g/mol

IUPAC名

2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H10N4OS/c7-1-2-9-5(11)4-3-12-6(8)10-4/h3H,1-2,7H2,(H2,8,10)(H,9,11)

InChIキー

HPZXUPNVNQPPJT-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)C(=O)NCCN

正規SMILES

C1=C(N=C(S1)N)C(=O)NCCN

同義語

4-Thiazolecarboxamide, 2-amino-N-(2-aminoethyl);  2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide

製品の起源

United States

Foundational & Exploratory

What is the chemical structure of Acotiamide Impurity 9?

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Structural Elucidation, and Formation Mechanics

Executive Summary

Acotiamide Impurity 9 (CAS: 948053-83-6) is a critical process-related impurity identified during the synthesis of Acotiamide Hydrochloride Hydrate.[1] Chemically designated as 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide , it represents a truncated structural analogue of the Acotiamide intermediate.[1] Its presence typically indicates specific deviations in the alkylation efficiency or raw material purity (specifically ethylenediamine contamination) during the side-chain construction phase.[1]

This guide provides a definitive structural analysis, formation pathway, and analytical characterization profile for researchers engaged in the impurity profiling and CMC (Chemistry, Manufacturing, and Controls) development of Acotiamide.

Chemical Identity & Properties

The following table consolidates the physicochemical identifiers for Impurity 9. Note that "Impurity 9" is a designation commonly used in commercial reference standard catalogues (e.g., Veeprho, BOC Sciences) and may correspond to specific internal codes in regulatory filings.[1]

PropertySpecification
Common Name Acotiamide Impurity 9
Chemical Name 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide
CAS Registry Number 948053-83-6
Molecular Formula C₆H₁₀N₄OS
Molecular Weight 186.23 g/mol
Structural Class Aminothiazole carboxamide derivative
Parent API Acotiamide Hydrochloride Hydrate
Structural Comparison: Impurity 9 vs. Acotiamide

The structural divergence lies in two key regions:

  • N-Terminus (Side Chain): Acotiamide possesses a diisopropylaminoethyl tail.[1][2][3] Impurity 9 possesses a primary aminoethyl tail (lacking both isopropyl groups).[1]

  • C-Terminus (Thiazole Amine): Acotiamide is acylated with a 2-hydroxy-4,5-dimethoxybenzoyl group.[1][2][4][][6] Impurity 9 retains the free primary amine on the thiazole ring.[1]

Structural Elucidation & Visualization

Chemical Structure Diagram

The diagram below illustrates the connectivity of Acotiamide Impurity 9.[1] It highlights the core thiazole ring substituted with a free amine at position 2 and a carboxamide-linked ethylamine chain at position 4.[1]

ImpurityStructure Figure 1: Structural Connectivity of Acotiamide Impurity 9 Thiazole 1,3-Thiazole Ring (Core) Carboxamide 4-Carboxamide (-CONH-) Thiazole->Carboxamide Pos 4 Amine2 2-Amino Group (-NH2) Amine2->Thiazole Pos 2 EthylChain Ethyl Linker (-CH2CH2-) Carboxamide->EthylChain Amide Bond AmineTerm Terminal Amine (-NH2) EthylChain->AmineTerm Terminal

Figure 1: Schematic connectivity of Acotiamide Impurity 9, highlighting the free amine termini.

Formation Mechanism

Understanding the origin of Impurity 9 is essential for process control.[1] It arises primarily through Process Carryover rather than degradation of the final API.

The Synthetic Pathway Context

The synthesis of Acotiamide typically involves the reaction of Ethyl 2-aminothiazole-4-carboxylate with N,N-diisopropylethylenediamine to form the intermediate 2-amino-N-[2-(diisopropylamino)ethyl]thiazole-4-carboxamide.[1][3][7]

Root Cause of Impurity 9

Impurity 9 is formed when Ethylenediamine is present as a contaminant in the N,N-diisopropylethylenediamine raw material.[1]

  • Contamination: The reagent N,N-diisopropylethylenediamine contains trace amounts of un-alkylated ethylenediamine.[1]

  • Competitive Reaction: During the amidation step, the highly nucleophilic primary amines of ethylenediamine react with the thiazole ester.

  • Result: Instead of the desired diisopropyl-intermediate, the bis-primary amine species (Impurity 9) is generated.[1]

If this impurity is not purged, it may react in subsequent steps (coupling with the benzoyl chloride) to form the bis-desisopropyl analogue of Acotiamide, or remain as the unreacted amine (Impurity 9) if the stoichiometry or workup favors its isolation.[1]

FormationPathway Figure 2: Formation Pathway of Impurity 9 via Reagent Contamination SM1 Starting Material: Ethyl 2-aminothiazole-4-carboxylate Reaction Amidation Reaction SM1->Reaction Reagent Reagent: N,N-diisopropylethylenediamine Reagent->Reaction Major Path Contaminant Impurity in Reagent: Ethylenediamine Contaminant->Reaction Minor Path (Impurity Formation) Intermediate Target Intermediate: 2-amino-N-[2-(diisopropylamino)ethyl]... Reaction->Intermediate Main Product Impurity9 IMPURITY 9: 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide Reaction->Impurity9 Side Product

Figure 2: Mechanistic origin of Impurity 9 during the amidation step of Acotiamide synthesis.[1]

Analytical Characterization

To confirm the presence of Impurity 9, the following spectral characteristics are expected based on its structure.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Molecular Ion [M+H]⁺: m/z ~187.06[1]

  • Fragmentation Pattern:

    • Loss of Ammonia (-NH₃): m/z ~170[1]

    • Thiazole-carbonyl fragment cleavage.[1]

Nuclear Magnetic Resonance (¹H-NMR)

Distinctive features distinguishing Impurity 9 from the Acotiamide Intermediate:

  • Absence of Isopropyl Signals: The spectrum will lack the characteristic doublet (~1.0 ppm, 12H) and septet (~3.0 ppm, 2H) associated with the isopropyl groups.[1]

  • Ethyl Linker Shift: The ethylene protons (-CH₂CH₂-) will appear as two triplets (or multiplets depending on solvent/pH) but will be chemically distinct from the diisopropyl-substituted analogue due to the primary amine environment.[1]

  • Thiazole Proton: A singlet around 7.5–8.0 ppm (depending on solvent) corresponding to the C5 proton of the thiazole ring.[1]

HPLC Retention Behavior
  • Polarity: Impurity 9 is significantly more polar than Acotiamide and its mono-desisopropyl derivatives due to the presence of two primary amines and the lack of lipophilic isopropyl and benzoyl groups.[1]

  • Elution: In Reverse Phase Chromatography (C18), Impurity 9 will elute very early (near the void volume) unless ion-pairing agents or HILIC modes are employed.[1]

Control Strategy

For drug development professionals, controlling Impurity 9 requires a focus on raw material quality:

  • Reagent Specification: Implement strict purity specifications for N,N-diisopropylethylenediamine, specifically limiting ethylenediamine content (e.g., < 0.1%).

  • Purification: Due to the high polarity difference, Impurity 9 can often be purged during aqueous workups of the intermediate, as it will remain in the aqueous phase at lower pH values where the primary amine is protonated.

References

  • Veeprho Pharmaceuticals. Acotiamide Impurity 9 (CAS 948053-83-6) Reference Standard Data Sheet. Retrieved from [1]

  • PubChem Database. Acotiamide Hydrochloride (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [1][4]

  • Matsunaga, Y., et al. (2014).[1][8] Pharmacological and clinical profile of acotiamide hydrochloride hydrate. Nihon Yakurigaku Zasshi. (Contextual reference for parent drug synthesis pathways).

  • BOC Sciences. Acotiamide Impurities List and Structures. Retrieved from

Sources

Technical Monograph: Characterization and Control of Acotiamide Impurity 9 (CAS 948053-83-6)

[1][2]

Executive Summary

In the development of Acotiamide (Z-338), a novel prokinetic agent for functional dyspepsia, the control of process-related impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.[1][2] Acotiamide Impurity 9 (CAS 948053-83-6) , chemically identified as 2-amino-N-[2-(diisopropylamino)ethyl]-1,3-thiazole-4-carboxamide, represents a significant quality attribute.[1][2]

This impurity serves a dual role: it is a Key Starting Material (KSM) / Intermediate in the convergent synthesis of Acotiamide, and it is a potential hydrolytic degradation product .[2] Its presence in the final API indicates either incomplete coupling during synthesis or subsequent amide bond instability.[1][2] This guide details the mechanistic origin, analytical detection, and purging strategies for Impurity 9, adhering to ICH Q3A/B and M7 guidelines.

Chemical Identity and Physicochemical Profile[1][2][3][4]

Impurity 9 is an aminothiazole derivative containing a basic tertiary amine side chain.[1][2] Its solubility profile is pH-dependent, a feature leveraged in its purification.[1][2]

PropertySpecification
Common Name Acotiamide Impurity 9
CAS Number 948053-83-6
Chemical Name 2-amino-N-[2-(diisopropylamino)ethyl]-1,3-thiazole-4-carboxamide
Molecular Formula C₁₂H₂₂N₄OS
Molecular Weight 270.40 g/mol (Note: Some commercial catalogs list ~186 g/mol referring to the thiazole core without the side chain; however, CAS 948053-83-6 corresponds to the full amine intermediate structure shown below).[1][2][][4][5]
Functional Groups Primary amine (thiazole), Secondary amide, Tertiary amine (diisopropyl)
pKa (Predicted) ~9.5 (Tertiary amine), ~2.5 (Thiazole nitrogen)
Solubility Soluble in Methanol, DMSO, acidic aqueous buffers; low solubility in non-polar solvents.[1][2]

Mechanistic Origin: Synthesis and Degradation[2]

Understanding the genesis of Impurity 9 is the first step in control.[2] It arises through two distinct pathways:

A. Synthetic Pathway (Process-Related)

In the convergent synthesis of Acotiamide, Impurity 9 is the nucleophilic amine partner.[2] It is formed by reacting ethyl 2-aminothiazole-4-carboxylate with N,N-diisopropylethylenediamine.[1][2][] This intermediate is then coupled with 2-hydroxy-4,5-dimethoxybenzoic acid to form Acotiamide.[1][2][6]

  • Risk: If the final coupling step is not stoichiometric or if the reaction is quenched prematurely, unreacted Impurity 9 carries over into the drug substance.[2]

B. Degradation Pathway (Hydrolytic)

Acotiamide contains two amide bonds.[1][2] The amide bond linking the benzoic acid moiety to the thiazole ring is susceptible to hydrolysis under stressed conditions (strong acid/base).[1][2] Hydrolysis at this site cleaves the molecule, regenerating Impurity 9 and the benzoic acid derivative.[2]

Visualization: Origin and Fate of Impurity 9

Acotiamide_Impurity_PathwaysStart1Ethyl 2-aminothiazole-4-carboxylateImp9Impurity 9 (Intermediate)(CAS 948053-83-6)Start1->Imp9AmidationStart2N,N-diisopropyl-ethylenediamineStart2->Imp9AcotiamideAcotiamide APIImp9->AcotiamideCoupling Reaction(Forward Synthesis)CouplingAgent2-hydroxy-4,5-dimethoxybenzoic acidCouplingAgent->AcotiamideDegradationHydrolysis(Acid/Base Stress)Acotiamide->DegradationDegradation->Imp9Reversion(Degradation)

Figure 1: The dual origin of Impurity 9 as both a synthetic intermediate and a degradation product.[1][2]

Analytical Strategy

Detecting Impurity 9 requires a method capable of retaining polar, basic amines.[2] Standard C18 methods may result in peak tailing due to the interaction of the tertiary amine with residual silanols.[2]

Recommended HPLC Protocol
  • Column: C18 with embedded polar group or high-purity silica (e.g., Waters XBridge C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase A: 10-20 mM Phosphate Buffer (pH 6.5 - 7.0).[1][2] Rationale: At neutral pH, the thiazole is uncharged, but the tertiary amine is protonated.[2] Intermediate pH often provides better selectivity for aminothiazoles than acidic pH.[2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][7][8]

  • Gradient:

    • 0-5 min: 5% B (Hold to retain polar Impurity 9)[1][2]

    • 5-25 min: 5% -> 60% B[1][2]

    • 25-30 min: 60% B[1][2]

  • Flow Rate: 1.0 mL/min.[2][9][10][11]

  • Detection: UV at 284 nm (Lambda max for the thiazole chromophore).[1][2]

  • Column Temp: 40°C.

Mass Spectrometry (LC-MS/MS) Identification

For definitive identification during method validation:

  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 271.16 Da (Calculated).[1][2]

  • Fragment Ions:

    • m/z ~128 (Thiazole-4-carboxamide core cleavage).[1][2]

    • m/z ~114 (Diisopropylaminoethyl tail cleavage).[1][2]

Visualization: Analytical Workflow

Analytical_WorkflowSampleSample Preparation(Dissolve in MeOH:Water)SeparationHPLC Separation(C18, pH 6.8 Buffer)Sample->SeparationInject 10µLDetectionUV Detection(284 nm)Separation->DetectionMS_ConfirmLC-MS Confirmation([M+H]+ = 271)Separation->MS_ConfirmSplit flowDataQuantification(RRT Calculation)Detection->DataMS_Confirm->Data

Figure 2: Analytical workflow for the separation and identification of Impurity 9.

Control and Purging Strategy

Since Impurity 9 is an intermediate, the primary control strategy is Purging rather than just end-product testing.[1][2]

  • Stoichiometry Control: Ensure a slight excess of the benzoic acid derivative (electrophile) during the final coupling step to force the complete consumption of Impurity 9 (nucleophile).

  • Acidic Wash:

    • Acotiamide (as a free base or HCl salt) has different solubility profiles than Impurity 9.[1][2]

    • Protocol: After the coupling reaction, wash the organic layer (e.g., DCM or Ethyl Acetate) with dilute acidic water (pH 3-4).[1][2] Impurity 9, being a smaller, highly basic molecule, will preferentially partition into the aqueous phase, while the more lipophilic coupled product (Acotiamide) remains in the organic phase.[2]

  • Recrystallization: Final crystallization from Ethanol/Water mixtures has been shown to effectively reject polar amine impurities.[1][2]

Regulatory & Safety Assessment (ICH M7)[1][2]

  • Structure-Activity Relationship (SAR): Impurity 9 contains an aminothiazole moiety.[1][2] Primary aromatic amines and some aminothiazoles can alert for genotoxicity (mutagenicity) in QSAR models (e.g., DEREK, CASE Ultra).[1][2]

  • Assessment:

    • If Impurity 9 tests positive in an Ames test, it must be controlled to TTC (Threshold of Toxicological Concern) levels (usually < 1.5 µ g/day ).[1][2]

    • However, as a synthesis intermediate, if it is controlled strictly via the purging strategies described above to < 0.15% (ICH Q3A limit), specific toxicological qualification may be waived provided it is not a potent mutagen.[2]

    • Recommendation: Perform an in silico mutagenicity assessment followed by an Ames test if the in silico result is positive or equivocal.[1][2]

References

  • Zeria Pharmaceutical Co., Ltd. (2013).[2] Acofide (Acotiamide) Interview Form. Retrieved from .[1][2]

  • PubChem. (2025).[1][2] Acotiamide Hydrochloride - Compound Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Thummar, M., et al. (2017).[2][8] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[1][2][8] Retrieved from .[1][2]

  • Veeprho Pharmaceuticals. (2024).[1][2] Acotiamide Impurity 9 Reference Standard. Retrieved from .[1][2]

  • Katariya, S. B., et al. (2026).[2][12][13][14] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate. Discover Chemistry, 3(1). Retrieved from .[1][2]

Molecular weight of Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, formation mechanisms, and control strategies for Acotiamide Impurity 9 , identified chemically as 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide .

Characterization, Formation, and Control in API Manufacturing

Executive Summary

Acotiamide Impurity 9 (CAS: 948053-83-6) is a critical process-related intermediate impurity found in the synthesis of Acotiamide Hydrochloride Hydrate. Chemically identified as 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide , it possesses a molecular weight of 186.23 g/mol .[1]

Its presence is typically indicative of compromised raw material quality—specifically the contamination of the starting reagent N,N-diisopropylethylenediamine with ethylenediamine. Unlike oxidative degradants, Impurity 9 is a synthetic precursor that, if uncontrolled, reacts downstream to form "Bis-des-isopropyl Acotiamide," a difficult-to-remove analogue of the active pharmaceutical ingredient (API).

Chemical Identity & Molecular Weight Profile

The precise molecular weight is derived from its atomic composition (


).
ParameterSpecification
Common Name Acotiamide Impurity 9
Chemical Name 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide
CAS Registry Number 948053-83-6
Molecular Formula

Molecular Weight 186.23 g/mol
Monoisotopic Mass 186.0575 Da
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Class Aminothiazole carboxamide derivative
Formation Mechanism: The "Ethylenediamine Leak"

In the industrial synthesis of Acotiamide, the thiazole core is coupled with a diamine side chain. The intended reaction uses N,N-diisopropylethylenediamine to install the tertiary amine tail.

Root Cause: Impurity 9 forms when the reagent N,N-diisopropylethylenediamine contains trace amounts of ethylenediamine (EDA). The highly reactive primary amines of EDA compete for the ester moiety of the thiazole precursor, forming the un-alkylated Impurity 9.

Downstream Consequence: If Impurity 9 is not purged during the intermediate wash steps, its free primary amine will react in the subsequent coupling step with 2-hydroxy-4,5-dimethoxybenzoic acid. This creates a "Bis-des-isopropyl" analogue of Acotiamide, which is structurally very similar to the API and poses a significant challenge for final purification.

Visualization: Competitive Formation Pathway

The following diagram illustrates the divergence between the desired Acotiamide pathway and the Impurity 9 pathway.

Acotiamide_Impurity_Formation Start Ethyl 2-aminothiazole- 4-carboxylate (Starting Material) Intermediate_Correct Acotiamide Intermediate (Alkylated) Start->Intermediate_Correct Major Path Impurity_9 Impurity 9 (Un-alkylated) MW: 186.23 Start->Impurity_9 Side Reaction Reagent_Correct N,N-Diisopropyl- ethylenediamine (Correct Reagent) Reagent_Correct->Intermediate_Correct Reagent_Impurity Ethylenediamine (Trace Impurity) Reagent_Impurity->Impurity_9 API Acotiamide (Final Drug) Intermediate_Correct->API Coupling Impurity_Downstream Bis-des-isopropyl Acotiamide (Critical Impurity) Impurity_9->Impurity_Downstream Coupling Step2_Reagent 2-Hydroxy-4,5- dimethoxybenzoic acid Step2_Reagent->API Step2_Reagent->Impurity_Downstream

Figure 1: Competitive reaction pathway showing the genesis of Impurity 9 from raw material contamination.

Analytical Control Strategy

Detecting Impurity 9 requires specific chromatographic conditions due to its high polarity (primary amine) and low molecular weight compared to the parent drug.

Recommended HPLC Methodology

Standard C18 columns often fail to retain Impurity 9 sufficiently. A polar-embedded phase or HILIC mode is recommended for intermediate control.

ParameterConditionRationale
Column Waters XSelect HSS T3 or equivalent (C18, 3.5 µm, 4.6 x 150 mm)Enhanced retention for polar amines.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[2]5)Buffer controls ionization of the primary amine.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol helps solubilize the polar impurity.
Gradient 0-5 min: 2% B; 5-15 min: 2% -> 40% BInitial low organic hold ensures Impurity 9 retention.
Detection UV at 265 nmMax absorbance for the thiazole-amide chromophore.
Flow Rate 1.0 mL/minStandard flow for resolution.
Experimental Protocol: Isolation & Identification

To validate the impurity in a GMP setting, it is often necessary to synthesize or isolate a reference standard.

Objective: Synthesize Acotiamide Impurity 9 for use as a Reference Standard.

Reagents:

  • Ethyl 2-aminothiazole-4-carboxylate (1.0 eq)

  • Ethylenediamine (Excess, 5.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge 5.0 g of Ethyl 2-aminothiazole-4-carboxylate into a round-bottom flask containing 50 mL of absolute ethanol.

  • Addition: Add 10 mL of Ethylenediamine dropwise at 0-5°C to prevent exotherm-related degradation.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Work-up: Cool the reaction mass to room temperature. The product, Impurity 9, is less soluble than the starting material and may precipitate.

  • Filtration: Filter the suspended solid. If no precipitate forms, concentrate the solvent under reduced pressure to 20% volume and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Validation: Confirm structure via Mass Spectrometry (Expected [M+H]+ = 187.06) and 1H-NMR.

Analytical Validation Diagram

The following workflow outlines the logic for confirming the identity of Impurity 9 in a crude batch.

Analytical_Workflow Sample Crude Acotiamide Intermediate Sample HPLC HPLC-UV (HSS T3 Column) Retention Time Check Sample->HPLC Peak_Detection Unknown Peak detected at RRT ~0.2 (Polar region) HPLC->Peak_Detection Decision Matches Impurity 9 Std? Peak_Detection->Decision LCMS LC-MS/MS Analysis Target Mass: 187.06 Da Decision->LCMS Yes Action_Fail Investigate other polar degradants Decision->Action_Fail No Action_Pass Confirm Impurity 9 Check EDA in RM LCMS->Action_Pass

Figure 2: Analytical decision tree for identifying Impurity 9 in process intermediates.

References
  • Veeprho Pharmaceuticals. (n.d.). Acotiamide Impurity 9 (CAS 948053-83-6).[1][3] Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5282338, Acotiamide. Retrieved February 13, 2026, from [Link]

  • Thummar, M., et al. (2017).[4][5] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[5][6] [Link]

Sources

Technical Guide: Synthesis Pathway of Acotiamide Hydrochloride and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide (Acofide®) is a first-in-class prokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor, specifically approved for the treatment of functional dyspepsia (FD). Unlike traditional prokinetics that target serotonin or dopamine receptors, Acotiamide enhances acetylcholine release in the stomach, improving gastric accommodation and emptying.

From a process chemistry perspective, the synthesis of Acotiamide Hydrochloride Hydrate presents a unique challenge: the regioselective construction of a polysubstituted benzamide containing a specific ortho-hydroxy motif. The presence of this 2-hydroxy group is critical for biological activity (likely via intramolecular hydrogen bonding that locks the conformation) but complicates the synthesis due to potential competing reactivity.

This guide details the optimized industrial synthesis pathway, emphasizing the "late-stage amidation" route which offers superior impurity control compared to early convergent methods. It also provides a comprehensive breakdown of the impurity profile, correlating specific process parameters to critical quality attributes (CQAs).

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the molecule: Target Molecule: Acotiamide Hydrochloride Hydrate Chemical Name: N-[2-(Diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide hydrochloride trihydrate.

Disconnection Logic:

  • Side Chain: The aliphatic diamine side chain (N,N-diisopropylethylenediamine) is a distinct module. Disconnecting at the secondary amide bond suggests an ester or acid chloride precursor.

  • Core Scaffold: The central thiazole ring acts as a linker. The bond between the benzoyl group and the thiazole amine is stable but requires activation of the benzoic acid.

  • Substituent Pattern: The 2-hydroxy-4,5-dimethoxy substitution pattern is rare. The starting material of choice is 2,4,5-trimethoxybenzoic acid , which is commercially available. This necessitates a selective demethylation step at the ortho position.

Strategic Decision: Does one demethylate before or after coupling the side chain?

  • Path A (Early Demethylation): Demethylate the starting acid first. Risk:[1] The free phenol can interfere with subsequent coupling activation (requiring protection/deprotection).

  • Path B (Late Demethylation): Carry the trimethoxy group through to the final step. Risk:[1] Harsh demethylation conditions (e.g., BBr3) might degrade the aliphatic amine side chain.

  • Path C (Optimized Intermediate Demethylation): Couple the thiazole, then selectively demethylate, then add the aliphatic amine. This is the preferred industrial route as it utilizes the thiazole amide to assist in chelation-controlled demethylation while avoiding side reactions with the sensitive diamine tail.

Detailed Synthesis Pathway (Optimized Industrial Route)

The following pathway follows the optimized sequence utilized in recent process patents (e.g., Zeria Pharmaceutical, generic optimizations).

Step 1: Formation of the Thiazole Intermediate (The Coupling)

The synthesis begins with the activation of 2,4,5-trimethoxybenzoic acid (1) .[1][2] Thionyl chloride (SOCl₂) is preferred over peptide coupling agents (EDC/HOBt) for scale-up due to cost and ease of purification.

  • Reagents: 2,4,5-Trimethoxybenzoic acid, Thionyl Chloride, Cat.[3] DMF, Toluene.[2][3][4]

  • Reactant: Ethyl 2-aminothiazole-4-carboxylate (2) .[5]

  • Mechanism: Formation of the acid chloride followed by nucleophilic attack by the exocyclic amine of the thiazole.

  • Product: Intermediate-I (Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate).

Step 2: Regioselective Demethylation (The Critical Step)

This is the most chemically intricate step. We require the cleavage of the 2-methoxy group (ortho to carbonyl) while leaving the 4- and 5-methoxy groups intact.

  • Reagents: Anhydrous Aluminum Chloride (AlCl₃) or Pyridine Hydrochloride.

  • Conditions: Controlled heating (60-80°C) in an inert solvent (e.g., Chlorobenzene or Toluene).

  • Mechanism: The carbonyl oxygen and the 2-methoxy oxygen coordinate with the Aluminum (or proton), forming a stable 6-membered chelate. This activates the O-Me bond for nucleophilic attack (by Cl⁻), resulting in selective cleavage.

  • Product: Intermediate-II (Ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate).

  • Note: Incomplete reaction here leads to Impurity A (Trimethoxy analog).

Step 3: Aminolysis (Side Chain Introduction)

The ethyl ester is converted to the amide using the aliphatic diamine. Standard hydrolysis-then-coupling is avoided to reduce steps; direct aminolysis is preferred.

  • Reagents: N,N-Diisopropylethylenediamine (3) .

  • Conditions: Reflux in Toluene or Xylene.

  • Mechanism: Nucleophilic acyl substitution. The primary amine of the diamine attacks the ester carbonyl.

  • Product: Acotiamide Free Base.

  • Control Point: Excess diamine must be removed to prevent carryover.

Step 4: Salt Formation and Hydration

The final step ensures the correct polymorph and hydrate form (Trihydrate is the stable API form).

  • Reagents: Conc. HCl, Ethanol/Water mixture.[4]

  • Process: The free base is dissolved, treated with HCl, and crystallized.[1][4][6]

  • Product: Acotiamide Hydrochloride Hydrate .

Experimental Protocol: Selective Demethylation

The following is a representative protocol for the critical Step 2, adapted from high-purity patent methodologies.

Objective: Selective conversion of Intermediate-I to Intermediate-II.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Intermediate-I (50.0 g, 1.0 eq) and Chlorobenzene (250 mL). Stir to suspend.

  • Reagent Addition: Carefully add Aluminum Chloride (AlCl₃) (54.0 g, 3.0 eq) portion-wise. Caution: Exothermic. Maintain temperature < 30°C.[7]

  • Reaction: Heat the mixture to 70-75°C . Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[8][9] Target: < 1.0% remaining Intermediate-I.

  • Quench: Cool to 20°C. Slowly pour the reaction mass into ice-cold dilute HCl (500 mL, 1N). The quench breaks the Aluminum chelate complex.

  • Workup: Extract with Ethyl Acetate (2 x 300 mL). Wash organic layer with brine.

  • Purification: Concentrate the organic layer to ~100 mL. Add Heptane (200 mL) to precipitate the product. Filter and dry.[4]

  • Yield: Expected yield 85–90% of a yellow crystalline solid (Intermediate-II ).

Impurity Profile & Control Strategy

Controlling impurities requires understanding their origin. The following table summarizes the critical impurities for Acotiamide.

Impurity NameStructure / DescriptionOrigin / CauseControl Strategy
Impurity A (Trimethoxy Ester)Intermediate-I (Non-demethylated)Incomplete reaction in Step 2.Ensure sufficient AlCl₃ equivalents; extend reaction time; IPC monitoring.
Impurity B (Hydrolyzed Ester)2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acidHydrolysis of the ester in Step 2 or 3 (due to moisture).Use anhydrous solvents; control water content during quench.
Impurity C (Des-isopropyl)N-mono-isopropyl analog of AcotiamideImpurity present in the N,N-diisopropylethylenediamine starting material.Source high-purity diamine (>99.5%); purge via recrystallization of final salt.
Impurity D (Over-demethylated)2,4-dihydroxy or 2,5-dihydroxy analogsHarsh conditions in Step 2 (Temp > 90°C).Strictly control temperature during demethylation.
Impurity E (Dimer)Dimerized species via thiazole amineSide reaction during Acid Chloride formation (Step 1).Maintain excess Thionyl Chloride; remove excess before adding thiazole.
Visualizing the Impurity Origins

Acotiamide_Impurities SM1 2,4,5-Trimethoxybenzoic Acid Step1 Step 1: Coupling (SOCl2 / Toluene) SM1->Step1 SM2 Ethyl 2-aminothiazole-4-carboxylate SM2->Step1 Int1 Intermediate-I (Trimethoxy Ester) Step1->Int1 Step2 Step 2: Selective Demethylation (AlCl3 / 70°C) Int1->Step2 ImpA Impurity A (Residual Int-I) Int1->ImpA Incomplete Rxn Int2 Intermediate-II (2-Hydroxy Ester) Step2->Int2 ImpD Impurity D (Over-demethylated) Step2->ImpD Overheating Step3 Step 3: Aminolysis Int2->Step3 ImpB Impurity B (Hydrolyzed Acid) Int2->ImpB Moisture/Hydrolysis SM3 N,N-Diisopropylethylenediamine SM3->Step3 ImpC Impurity C (Des-isopropyl) SM3->ImpC SM Impurity Final Acotiamide HCl Step3->Final

Figure 1: Map of Acotiamide synthesis intermediates and the origin points of critical impurities.

Synthesis Pathway Diagram[4][7]

Acotiamide_Synthesis Start 2,4,5-Trimethoxybenzoic Acid Act Acid Chloride Formation Start->Act SOCl2, DMF Coup Coupling with Thiazole Ester Act->Coup Int1 Intermediate I (Fully Methylated) Coup->Int1 Demeth Selective Demethylation (AlCl3 or Py-HCl) Int1->Demeth Critical Step Int2 Intermediate II (2-Hydroxy Ester) Demeth->Int2 Amine Aminolysis with Diamine Side Chain Int2->Amine Toluene, Reflux Salt HCl Salt Formation & Hydration Amine->Salt Product Acotiamide HCl Hydrate Salt->Product

Figure 2: Step-by-step industrial synthesis flow of Acotiamide Hydrochloride Hydrate.

References

  • Zeria Pharmaceutical Co., Ltd. (2019). Industrial production method of acotiamide hydrochloride. Patent CN109776447B. Link

  • Fu, K., et al. (2015).[2][9] "A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia." Organic Process Research & Development, 19(12), 2006-2011.[2] Link

  • Astellas Pharma Inc. (2013). Acofide® (Acotiamide hydrochloride hydrate) Tablets Interview Form. Link

  • Vihita Bio Chem Pvt. Ltd. (2023). Acotiamide Intermediate Manufacturer Specifications. Link

  • ChemicalBook. (2023). Acotiamide Impurity Profile and CAS Registry. Link

Sources

Technical Guide: Origin and Formation of Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the origin, formation, and control of Acotiamide Impurity 9 , identified by the CAS number 948053-83-6 .[] This guide is structured for pharmaceutical scientists and process chemists, focusing on the mechanistic causality of impurity formation and robust control strategies.[]

Classification: Process-Related Impurity (Synthesis)

Part 1: Chemical Identity & Structural Context[1][2]

To understand the formation of Impurity 9, one must first deconstruct the Acotiamide molecule into its synthons.[] Acotiamide Hydrochloride Hydrate is an acetylcholinesterase (AChE) inhibitor synthesized via the coupling of a substituted benzoic acid and an aminothiazole moiety.[]

Acotiamide Structure:

  • Core: 1,3-thiazole-4-carboxamide.[][2][3]

  • N-Terminus (Amide): 2-hydroxy-4,5-dimethoxybenzoyl group.[][2][3][4]

  • C-Terminus (Side Chain): N-[2-(diisopropylamino)ethyl] group.[][3][5][6]

Impurity 9 Identity:

  • Common Name: Acotiamide Impurity 9.[][][8]

  • CAS Number: 8[][][8][9]

  • Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide.[][8]

  • Molecular Formula: C₆H₁₀N₄OS[]

  • Molecular Weight: 186.24 g/mol .[][]

Structural Comparison Table:

FeatureAcotiamide (API)Impurity 9 (CAS 948053-83-6)
Thiazole 2-Position 2-hydroxy-4,5-dimethoxybenzamidoFree Primary Amine (-NH₂)
Thiazole 4-Position N-[2-(diisopropylamino)ethyl]carboxamideN-(2-aminoethyl)carboxamide
Key Difference Full MoleculeDes-benzoyl & Bis-des-isopropyl

Part 2: Origin and Formation Mechanism

The presence of Impurity 9 is a direct indicator of raw material contamination specifically within the diamine side chain reagent used during aminolysis.[] Its formation is mechanistically distinct depending on the synthetic route employed (Route A vs. Route B).[]

The "Amine Contamination" Hypothesis (Primary Root Cause)

The critical reagent in Acotiamide synthesis is N,N-diisopropylethylenediamine .[] This reagent is typically synthesized from ethylenediamine via alkylation with isopropyl halides.[]

  • The Flaw: Incomplete alkylation or purification failure leaves residual ethylenediamine (primary diamine) in the reagent.[]

  • The Reaction: During the coupling step (aminolysis of the thiazole ester), the highly nucleophilic primary amine of the residual ethylenediamine competes with the bulky N,N-diisopropylethylenediamine.[]

Mechanism 1: Direct Aminolysis (Route B Context)

In synthetic strategies where the thiazole ring is coupled to the side chain before benzoylation:

  • Starting Material: Ethyl 2-aminothiazole-4-carboxylate.[][3]

  • Reagent: N,N-diisopropylethylenediamine (contaminated with Ethylenediamine).[]

  • Reaction: The unhindered primary amine of ethylenediamine attacks the ester carbonyl more rapidly than the sterically hindered diisopropylamine.[]

  • Result: Formation of Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide).

Mechanism 2: Carryover & Side Reaction (Route A Context)

In the more common Route A (Benzoylation first):

  • Step 1: Ethyl 2-aminothiazole-4-carboxylate is benzoylated to form Intermediate I.[]

  • Failure Mode: If Step 1 is incomplete, unreacted Ethyl 2-aminothiazole-4-carboxylate carries over to Step 2.

  • Step 2: Aminolysis with N,N-diisopropylethylenediamine.[][2]

  • The "Double Hit": The carried-over thiazole ester reacts with the ethylenediamine impurity in the amine reagent.[]

  • Result: Impurity 9 forms as a trace byproduct.

Visualization of Formation Pathway

Impurity9_Formation cluster_legend Reaction Kinetics SM1 Ethyl 2-aminothiazole- 4-carboxylate Acotiamide_Int Acotiamide Intermediate (Des-benzoyl) SM1->Acotiamide_Int Major Pathway (Steric Hindrance) Impurity9 Impurity 9 (CAS 948053-83-6) SM1->Impurity9 Side Reaction (Fast Kinetics) Reagent N,N-Diisopropylethylenediamine (Reagent) Reagent->Acotiamide_Int Contaminant Ethylenediamine (Impurity in Reagent) Contaminant->Impurity9 Desc Ethylenediamine is less sterically hindered than the diisopropyl analog, leading to preferential formation of Impurity 9 if present.

Figure 1: Mechanistic pathway showing the competitive aminolysis leading to Impurity 9.[]

Part 3: Impact and Control Strategy

Why Impurity 9 is Critical
  • Genotoxicity Potential: Impurity 9 contains a primary aliphatic amine and a free aminothiazole moiety.[] Aminothiazoles can sometimes trigger structural alerts for genotoxicity depending on substitution.[]

  • Reactivity: The free primary amine on the tail of Impurity 9 is a "live" functional group.[] It can react with the benzoyl chloride in subsequent steps to form a Bis-des-isopropyl Acotiamide analog (a dimer-like impurity), complicating the purification profile.[]

  • Polarity Shift: Being a small, polar molecule lacking the lipophilic isopropyl groups and the benzoyl ring, it behaves significantly differently in RP-HPLC, often eluting in the void volume if not controlled.[]

Control Strategy (Self-Validating System)
ParameterControl LimitRationale
Reagent Purity N,N-Diisopropylethylenediamine > 99.5% (GC)Direct control of the ethylenediamine precursor.[]
Ethylenediamine Content < 0.10% w/w in ReagentLimits the theoretical maximum of Impurity 9 formation.
Stoichiometry Excess Amine (1.1 - 1.2 eq)Ensures complete conversion of the ester, but high quality amine is non-negotiable.[]
Reaction Temp < 60°CHigher temperatures favor the reaction of sterically hindered amines, but also increase side reactions.

Part 4: Analytical Methodology

Detecting Impurity 9 requires a method capable of retaining highly polar, basic amines. Standard C18 methods for Acotiamide (lipophilic) often fail to retain Impurity 9.[]

Recommended HPLC Conditions
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18 (e.g., Waters XSelect HSS T3).[]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). High pH keeps the amine unprotonated to improve peak shape on C18, or use low pH for HILIC.[]

  • Mobile Phase B: Acetonitrile.[][10][11]

  • Detection: UV at 260 nm (Thiazole absorption).[]

  • Elution Order: Impurity 9 (Early) -> Acotiamide (Late).[]

Analytical Logic Flow

Analytical_Logic Start Sample: Crude Acotiamide Choice Column Selection Start->Choice C18 Standard C18 (Low pH) Choice->C18 Standard Method HILIC HILIC / Polar C18 (High pH) Choice->HILIC Impurity 9 Specific Result1 Impurity 9 elutes in Void (Co-elution risk) C18->Result1 Result2 Impurity 9 Retained (Resolution > 2.0) HILIC->Result2

Figure 2: Decision tree for selecting the appropriate stationary phase to retain the polar Impurity 9.

Part 5: Experimental Protocol

Synthesis of Impurity 9 Reference Standard

To validate the analytical method, you must synthesize Impurity 9.

  • Reagents:

    • Ethyl 2-aminothiazole-4-carboxylate (1.0 eq).[][3]

    • Ethylenediamine (Excess, 5.0 eq) - Acts as solvent and reactant to prevent dimerization.[]

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate in absolute ethanol.

    • Add ethylenediamine dropwise at 0°C.[]

    • Warm to room temperature and stir for 12 hours.

    • Monitor by TLC (Mobile Phase: DCM/MeOH/NH3 90:10:1).[]

  • Work-up:

    • Concentrate under reduced pressure to remove ethanol and excess ethylenediamine.

    • Resuspend residue in cold water.[]

    • Extract with n-butanol if precipitation does not occur, or filter the solid precipitate.[]

    • Recrystallize from Ethanol/Ether.[]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for thiazole proton (s, 1H) and the ethylene bridge signals (two triplets) without the isopropyl septets.[]

    • MS (ESI+): m/z ~187 [M+H]+.

References

  • BOC Sciences. Acotiamide Impurity 9 (CAS 948053-83-6) Product Data. Retrieved from .[][]

  • Veeprho Pharmaceuticals. Acotiamide Impurities and Related Compounds Catalog. Retrieved from 9.[][5][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for Acotiamide Impurities. Retrieved from 12.

  • International Conference on Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2). Guidelines for impurity reporting thresholds.

Sources

Physicochemical Properties of Acotiamide Impurity 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, origin, and analytical control of Acotiamide Impurity 9 (CAS 948053-83-6), a critical process-related impurity in the synthesis of Acotiamide Hydrochloride Hydrate.

Executive Summary

Acotiamide Impurity 9 (Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide) is a specific process-related impurity arising during the nucleophilic substitution phase of Acotiamide drug substance manufacturing. Unlike oxidative degradants, this impurity typically stems from raw material contamination—specifically the presence of ethylenediamine in the N,N-diisopropylethylenediamine starting material.

Its presence is critical to monitor due to its primary amine functionality, which alters the solubility profile and potential genotoxic risk assessment compared to the parent drug. This guide provides the structural, physicochemical, and analytical frameworks necessary for its characterization and control.

Chemical Identification & Structural Analysis[1][2][3][4][5]

ParameterTechnical Detail
Common Name Acotiamide Impurity 9
Chemical Name 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide
CAS Registry Number 948053-83-6
Molecular Formula C₆H₁₀N₄OS
Molecular Weight 186.23 g/mol
Structural Class Aminothiazole carboxamide derivative
SMILES NC1=NC(C(NCCN)=O)=CS1
Structural Significance

The molecule retains the 2-aminothiazole-4-carbonyl core of the parent Acotiamide but lacks the diisopropyl alkyl groups on the ethylenediamine tail and the 2-hydroxy-4,5-dimethoxybenzoyl moiety.

  • Key Functional Groups: Primary aliphatic amine (high basicity), Thiazole amine (weak basicity), Amide linkage.

  • Differentiation: It is the bis-desisopropyl analog of the key intermediate used to couple with the benzoic acid fragment.

Physicochemical Profile

Solubility and Lipophilicity

Impurity 9 exhibits a distinct solubility profile driven by its low molecular weight and high polarity.

  • LogP (Predicted): ~ -0.5 to 0.2 (Highly Hydrophilic).

  • Aqueous Solubility: High. The presence of the primary aliphatic amine and the polar amide/thiazole core renders it freely soluble in water, especially at acidic pH.

  • Organic Solubility: Soluble in Methanol, DMSO; sparingly soluble in non-polar solvents (Hexane, Toluene).

Acid-Base Chemistry (pKa)

Understanding the ionization state is crucial for HPLC method development.

  • pKa₁ (Aliphatic Amine): ~9.8 – 10.2 (Protonated at physiological pH).

  • pKa₂ (Thiazole Nitrogen): ~2.5 – 3.0 (Very weakly basic).

  • pKa₃ (2-Amino group): ~5.3 (Weakly basic).

Implication: At typical HPLC pH (pH 2.5 – 4.5), the terminal primary amine is fully protonated (


), making the molecule highly polar and difficult to retain on standard C18 columns without ion-pairing agents.
Stability
  • Thermal: Moderately stable in solid state.

  • Hydrolytic: The amide bond is susceptible to hydrolysis under strong acidic/basic stress, releasing ethylenediamine and 2-amino-4-thiazolecarboxylic acid.

  • Reactivity: The primary amine is a nucleophile; it can react with excipients (e.g., aldehydes in lactose) or carryover reagents, potentially forming secondary impurities.

Origin & Formation Pathway

Impurity 9 is not a degradation product of the final API but a carryover process impurity . It forms during the synthesis of the intermediate side chain.

Mechanism

The synthesis of Acotiamide involves reacting Ethyl 2-amino-4-thiazolecarboxylate with N,N-diisopropylethylenediamine. If the diamine reagent contains ethylenediamine (a common synthetic byproduct/contaminant), Impurity 9 is formed.

Impurity Formation Start Ethyl 2-amino-4- thiazolecarboxylate Inter_Desired Desired Intermediate: (Precursor to Acotiamide) Start->Inter_Desired + Reagent A (Amidation) Impurity9 Impurity 9: (Bis-desisopropyl analog) Start->Impurity9 + Contaminant (Side Reaction) Reagent_Pure Reagent A: N,N-diisopropylethylenediamine Reagent_Impure Contaminant: Ethylenediamine

Figure 1: Parallel reaction pathway showing the competitive formation of Impurity 9 due to raw material contamination.

Analytical Characterization & Control

Detection Challenges

Unlike Acotiamide, Impurity 9 lacks the electron-rich dimethoxybenzene ring, significantly reducing its UV absorbance at higher wavelengths (>280 nm).

  • UV Max: ~250-260 nm (Thiazole characteristic).

  • Recommended Detector: LC-MS/MS or UV at low wavelength (210-220 nm).

Recommended HPLC Methodology

Due to its high polarity, standard RP-HPLC often yields poor retention (elution near void volume).

ParameterProtocol Recommendation
Column HILIC (Hydrophilic Interaction LC) or C18 with Polar Embedded Group.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 9.0) or 0.1% PFPA (Ion Pairing).
Mobile Phase B Acetonitrile (ACN).[1]
Mode Gradient elution (High organic start for HILIC; Low organic start for RP).
Rationale High pH suppresses the ionization of the primary amine (neutral form), increasing retention on C18. Alternatively, HILIC retains the charged amine.
Control Strategy
  • Raw Material Specification: Limit ethylenediamine content in N,N-diisopropylethylenediamine to < 0.1%.

  • Purification: The intermediate containing the diisopropyl group is more lipophilic. A non-polar wash (e.g., Toluene or DCM extraction) of the aqueous reaction mixture can remove the highly polar Impurity 9 into the aqueous phase.

References

  • Veeprho Pharmaceuticals. Acotiamide Impurities and Related Compounds.[2] Retrieved from [Link]

  • PubChem. Compound Summary: Acotiamide Impurity K (Analogous Structure). Retrieved from [Link]

  • National Institutes of Health (NIH). Acotiamide Degradation and Stability Profiling. PubMed Central. Retrieved from [Link]

Sources

Technical Guide: Certificate of Analysis for Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis for Acotiamide Impurity 9 Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][]

Chemical Reference: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide (CAS 948053-83-6)[1][][3]

Executive Summary & Scientific Context

In the development of Acotiamide Hydrochloride Hydrate (a prokinetic agent for functional dyspepsia), the control of impurities is critical for regulatory compliance (ICH Q3A/Q3B).[][3] While pharmacopeial monographs (JP/USP) list standard impurities (A, B, C...), specialized research often requires the characterization of specific process-related impurities designated by numerical codes in vendor catalogs.[1][][3]

Acotiamide Impurity 9 (CAS 948053-83-6) is a specific process-related impurity .[1][][3][4] Structurally, it represents a truncated analogue of the key synthesis intermediate, lacking both the diisopropyl substitution and the 2-hydroxy-4,5-dimethoxybenzoyl moiety.[1][][3] Its presence suggests contamination in the diamine starting material used during the formation of the thiazole side chain.[]

This guide provides a comprehensive framework for interpreting and generating a Certificate of Analysis (CoA) for this specific impurity, ensuring robust data integrity for R&D and stability profiling.

Chemical Profile & Origin

Before analyzing the CoA, one must understand the molecule's origin to predict its chromatographic behavior.[]

Identification Data
ParameterSpecification
Common Name Acotiamide Impurity 9
Chemical Name 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide
CAS Number 948053-83-6
Molecular Formula

Molecular Weight 186.23 g/mol
Structural Feature Polar, basic amine; highly hydrophilic compared to Acotiamide.[1][][3][4][5]
Synthesis & Origin Pathway

Impurity 9 arises during the amidation step of the thiazole ring.[][3] If the reactant N,N-diisopropylethylenediamine contains trace amounts of ethylenediamine, Impurity 9 is formed.[1][][3]

ImpurityOrigin SM1 Ethyl 2-aminothiazole- 4-carboxylate Intermediate Acotiamide Intermediate (Correct Structure) SM1->Intermediate Amidation Impurity9 Impurity 9 (CAS 948053-83-6) SM1->Impurity9 Side Reaction SM2 N,N-Diisopropylethylenediamine (Main Reactant) SM2->Intermediate ImpuritySource Ethylenediamine (Trace Contaminant) ImpuritySource->Impurity9

Figure 1: Mechanistic origin of Impurity 9 via competitive amidation of trace ethylenediamine.[][3]

The Certificate of Analysis: Deep Dive

A high-integrity CoA for a reference standard must contain specific sections that validate identity, purity, and content.[1][] Below is the technical breakdown of each section.

Section I: Identity (Structural Confirmation)

The identity must be confirmed by at least two orthogonal methods (Spectroscopic & Chromatographic).[3]

  • 
    H NMR (Nuclear Magnetic Resonance): 
    
    • Expectation: Signals for the thiazole proton (

      
       ppm), the methylene protons of the ethyl chain (
      
      
      
      ppm), and broad exchangeable amine protons.[][3]
    • Critical Check: Absence of the isopropyl methyl doublets (

      
       ppm) and methine septets is the key differentiator from the correct intermediate.[]
      
  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.[3]

    • Target Ion:

      
       m/z.[3]
      
  • IR (Infrared Spectroscopy):

    • Key Bands: Primary amine N-H stretch (

      
      ), Amide C=O stretch (
      
      
      
      ).[1][][3]
Section II: Purity (Chromatographic)

Purity is assessed using HPLC.[3][6] Due to the high polarity of Impurity 9 (lack of hydrophobic isopropyl and phenyl groups), it will elute very early (near void volume) on standard C18 columns used for Acotiamide.[][3]

  • Method Type: Reverse Phase (RP-HPLC).[1][][3][7]

  • Detection: UV at 254 nm or 280 nm (Thiazole absorption).[3]

  • Critical Parameter: Resolution (

    
    ) from the solvent front.
    
Section III: Assay (Quantitative Content)

Purity (


) is not equal to Content (

).[][3] The CoA must report the Assay, usually determined by:
  • Mass Balance:

    
    .[1][][3]
    
  • qNMR (Quantitative NMR): Using an internal standard (e.g., maleic acid) to determine absolute weight purity.[][3]

Experimental Protocols

To generate the data for the CoA, the following validated protocols are recommended.

HPLC Purity Method (Adapted for Polar Impurities)

Standard Acotiamide methods may not retain Impurity 9 sufficienty.[3] An "Ion-Pairing" or "HILIC" approach is often required, but a modified C18 method is standard for CoA generation if retention is adequate.[1][][3]

Protocol:

  • Column: Inertsil ODS-3V or equivalent C18 (250 x 4.6 mm, 5

    
    m). Note: A C18-Aq (aqueous stable) column is preferred for high water content mobile phases.[1][][3]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 98% A (Isocratic hold to retain polar Impurity 9).[1][][3]

    • 5-20 min: 98% A

      
       50% A.[][3]
      
    • 20-25 min: 50% A

      
       10% A.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 260 nm.

  • Sample Diluent: Water:Methanol (90:10).[3] Crucial: Use low organic diluent to prevent peak distortion of early eluters.[]

Analytical Workflow Diagram

The following workflow ensures the CoA data is self-validating and traceable.

CoA_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Assay Sample Crude Impurity 9 Reference Standard NMR 1H NMR / 13C NMR (Structure Elucidation) Sample->NMR MS LC-MS / HRMS (Mass Confirmation) Sample->MS HPLC HPLC (UV) Chromatographic Purity % Sample->HPLC TGA_KF TGA / Karl Fischer (Volatiles & Water) Sample->TGA_KF ROI Residue on Ignition (Inorganics) Sample->ROI Calculation Mass Balance Calculation Assay % = Purity × (100 - Volatiles) NMR->Calculation Verifies Structure HPLC->Calculation Input: Area % TGA_KF->Calculation Input: LOD/Water % ROI->Calculation Input: ROI % FinalCoA Final Certificate of Analysis (Release) Calculation->FinalCoA

Figure 2: Analytical workflow for generating a self-validating Certificate of Analysis.

Interpretation of Results (CoA Reading)

When reviewing a CoA for Acotiamide Impurity 9, researchers should scrutinize the following:

  • Retention Time (RT): If the CoA uses a standard Acotiamide method, Impurity 9 should have a Relative Retention Time (RRT) of

    
     (very early eluting).[][3] If it elutes late, the identity is suspect (likely the di-isopropyl intermediate).[1][][3]
    
  • Hygroscopicity: As a small amine salt or amide, this compound is likely hygroscopic.[1][3] A high water content (e.g., 2-5%) in the KF test is expected and acceptable, provided it is accounted for in the Assay calculation.[1][][3]

  • Residual Solvents: Look for solvents used in the amidation step (e.g., DMF, Toluene, or Ethanol).[1][]

Summary Table: Typical CoA Specifications
TestMethodTypical Acceptance Criteria
Appearance VisualWhite to off-white solid
Identification

H NMR, MS, IR
Conforms to Structure (MW 186.[1][][3]2)
HPLC Purity RP-HPLC (UV)

(Area)
Water Content Karl FischerReport Value (Typically

)
Assay Mass Balance / qNMR

(w/w)

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3] Link

  • Veeprho Laboratories. Acotiamide Impurity 9 (CAS 948053-83-6) Technical Data.[1][][3][4]Link[1][][3]

  • PubChem. Acotiamide Compound Summary. National Library of Medicine.[3] Link

  • Gangurde, B. B., et al. (2026).[1][][5] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate. Discover Chemistry. Link

Sources

Technical Guide: Forced Degradation Profiling of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide Hydrochloride Trihydrate (Z-338) is a first-in-class prokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor, primarily indicated for functional dyspepsia (FD). Unlike traditional prokinetics, its efficacy relies on modulating acetylcholine release in the enteric nervous system.

From a stability perspective, Acotiamide presents a complex challenge due to its polyamide-thiazole scaffold . The molecule contains multiple hydrolytically labile amide linkages and electron-rich centers susceptible to oxidative attack.[1] This guide provides a rigorous, self-validating framework for conducting forced degradation studies (stress testing) on Acotiamide, compliant with ICH Q1A(R2) and Q1B regulatory standards. It moves beyond generic protocols to address the specific physiochemical vulnerabilities of the Acotiamide molecule.

Molecular Vulnerability & Predictive Degradation

Before initiating wet-lab experiments, one must understand where the molecule will break. Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) possesses three distinct zones of instability:

  • The Benzamide Linkage (Zone A): Connects the dimethoxy-benzoic acid moiety to the thiazole ring. Susceptible to acid/base hydrolysis.

  • The Thiazole-Carboxamide Linkage (Zone B): Connects the thiazole ring to the diisopropylamino side chain. A secondary amide bond prone to cleavage.

  • The Tertiary Amine (Zone C): The diisopropylamino group is an electron-rich site, highly prone to N-oxidation under peroxide stress.

Degradation Pathway Logic (DOT Visualization)

Acotiamide_Degradation_Logic API Acotiamide HCl (C21H30N4O5S) Acid Acid/Base Stress (Hydrolysis) API->Acid Nucleophilic Attack Oxidation Oxidative Stress (H2O2) API->Oxidation Electron Transfer Photo Photolytic Stress (UV/Vis) API->Photo Excitation DP_Hydro1 DP-1: Benzoic Acid Deriv. (Amide Cleavage A) Acid->DP_Hydro1 Primary Pathway DP_Hydro2 DP-2: Thiazole Amine (Amide Cleavage B) Acid->DP_Hydro2 Secondary Pathway DP_Ox DP-3: N-Oxide Impurity (+16 Da / m/z 467) Oxidation->DP_Ox Major Pathway DP_Photo Minor Photo-Degradants (Ring Cyclization/Isomer) Photo->DP_Photo Minor Pathway

Figure 1: Predictive degradation logic for Acotiamide, mapping stress conditions to specific structural cleavage points.

Experimental Protocol (The "How-To")

This protocol is designed to achieve 5–20% degradation . Degradation >20% creates unrealistic secondary degradants (unlikely to form during shelf life), while <5% fails to validate the method's specificity.

Step-by-Step Stress Conditions
Stress TypeReagent / ConditionExposure TargetMechanistic Goal
Acid Hydrolysis 0.1 N HCl / 1.0 N HCl60°C for 2–8 hoursCleavage of benzamide/carboxamide bonds. Note: Acotiamide is moderately stable in mild acid; stronger conditions may be needed.
Base Hydrolysis 0.1 N NaOHRT for 1–4 hoursCritical: Acotiamide is highly labile in base. Monitor closely to prevent complete degradation into constituent acids/amines.
Oxidation 3% - 10% H₂O₂RT for 2–6 hoursInduce N-oxidation at the diisopropylamine tail and potential hydroxylation of the phenyl ring.
Thermal Dry Heat (Solid State)60°C – 80°C for 7 daysAssess crystal lattice stability and dehydration effects (Trihydrate to Anhydrous).
Photolysis UV (200 Wh/m²) & Vis (1.2M lux-h)ICH Q1B StandardEvaluate photosensitivity of the thiazole ring and benzamide conjugation.

Protocol Validation Check:

  • Mass Balance: Always calculate Mass Balance (% Assay + % Impurities). It should range between 95.0% – 105.0% . If <95%, you have non-eluting degradants or volatile products.

  • Control Sample: Always run a non-stressed sample parallel to the stressed sample to distinguish process impurities from degradants.

Analytical Strategy: Stability-Indicating Method (SIM)

To separate Acotiamide from its hydrolytic and oxidative degradants, a standard C18 column often suffices, but a Cyano (CN) or Phenyl-Hexyl stationary phase provides superior selectivity for the polar amine degradants.

Recommended Chromatographic Conditions (HPLC/UPLC)
  • Column: Waters Acquity HSS Cyano or Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 – 5.0) or 0.1% Formic Acid (for MS compatibility).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6][7]

  • Gradient:

    • 0 min: 90% A

    • 5 min: 90% A

    • 20 min: 30% A (Ramp to elute hydrophobic impurities)

    • 25 min: 90% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min (HPLC) or 0.25 mL/min (UPLC).

  • Detection: PDA at 280–284 nm (Acotiamide λ-max).

  • Column Temp: 30°C – 40°C.

Method Validation Workflow

Method_Validation Start Method Development Spec Specificity Test (Peak Purity > 99.0%) Start->Spec Inject Stressed Samples Linearity Linearity (R² > 0.999) Spec->Linearity If Purity Pass Accuracy Accuracy/Recovery (80-120% for DPs) Linearity->Accuracy Spike Recovery Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Design Space Final Validated SIM Robustness->Final

Figure 2: Validation workflow ensuring the method effectively separates the API from all generated degradation products.

Degradation Chemistry & Mechanism

Understanding the nature of the degradation products (DPs) allows for better formulation design (e.g., pH selection, packaging).

Hydrolytic Degradation (Acid/Base)

Acotiamide exhibits significant degradation under alkaline conditions .[6]

  • Mechanism: Nucleophilic attack of OH⁻ on the carbonyl carbon of the amide bonds.

  • Key DP: Cleavage of the amide bond linking the benzamide to the thiazole ring yields 2-hydroxy-4,5-dimethoxybenzoic acid and the corresponding aminothiazole derivative .

  • Observation: Thummar et al.[3] (2017) and Gangurde et al.[3][8] (2026) confirmed that while acid degradation occurs, the molecule is significantly more labile in base.

Oxidative Degradation
  • Mechanism: The tertiary amine on the side chain is the "soft spot" for reactive oxygen species (ROS).

  • Key DP: Acotiamide N-Oxide .

  • Mass Spec Signature: Look for a mass shift of +16 Da (m/z ~467 in positive ion mode).

  • Secondary DP: Hydroxylation of the phenyl ring (less common, requires harsh conditions).

Photolytic & Thermal Stability[1][2][3][6][8][9]
  • Thermal: Acotiamide is generally stable in the solid state. Degradation peaks observed in thermal stress are often due to melting/phase transitions rather than chemical breakdown, unless temperatures exceed 100°C.

  • Photolytic: The drug is sensitive to light in solution state (sunlight), leading to minor degradation (approx 9%).[2] Solid-state is relatively stable.

References

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017).[3] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813–1824.[3]

  • Damle, M. C., & Harne, U. V. (2018).[4] Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415.[4][6]

  • Gangurde, B. B., Patil, P. P., Bagul, V. A., et al. (2026).[9] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry, 3(1).

  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences, 05(04).

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acotiamide is a gastroprokinetic agent indicated for the treatment of functional dyspepsia. It enhances gastric motility and accommodation by acting as an acetylcholinesterase inhibitor.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety, efficacy, and quality.[1] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in the final dosage form.[1] Acotiamide Impurity 9, with the chemical name 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide, is a potential process-related impurity or degradation product that must be monitored and controlled within acceptable limits.[2]

This application note details the development and validation of a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acotiamide Impurity 9 in the presence of Acotiamide and its other potential degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability testing.[3][4][5]

Method Development Rationale

The primary objective of this method development was to achieve baseline separation of Acotiamide Impurity 9 from the parent drug, Acotiamide, and any products formed during forced degradation studies. A systematic approach was undertaken to optimize the chromatographic conditions.

  • Column Selection: A C18 stationary phase was chosen due to its versatility and proven performance in separating compounds with moderate polarity, such as Acotiamide and its related substances. An Inertsil ODS-3V column (150 mm × 4.6 mm, 5 µm) was selected for its high efficiency and good peak symmetry.[6]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier was investigated. Different buffers and organic solvents were screened to achieve the desired selectivity and resolution. A mobile phase of methanol and ammonium acetate buffer (pH 6.8) in a 55:45 (v/v) ratio was found to provide optimal separation.[6] The pH of the buffer is a critical parameter influencing the ionization state of the analytes and, consequently, their retention and peak shape.

  • Detection Wavelength: The UV spectra of Acotiamide and Acotiamide Impurity 9 were recorded. A detection wavelength of 280 nm was selected as it provides adequate sensitivity for both the API and the impurity.[6]

  • Flow Rate: A flow rate of 2.0 mL/min was chosen to ensure a reasonable analysis time without compromising the resolution between peaks.[6]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions:

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for this analysis.

ParameterCondition
Column Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol: Ammonium Acetate Buffer (pH 6.8) (55:45 v/v)
Flow Rate 2.0 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Ammonium Acetate Buffer (pH 6.8): Dissolve an appropriate amount of ammonium acetate in water and adjust the pH to 6.8 with a suitable acid or base.

  • Mobile Phase: Mix methanol and ammonium acetate buffer (pH 6.8) in the ratio of 55:45 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution of Acotiamide: Accurately weigh and dissolve an appropriate amount of Acotiamide reference standard in the mobile phase to obtain a known concentration.

  • Standard Stock Solution of Acotiamide Impurity 9: Accurately weigh and dissolve an appropriate amount of Acotiamide Impurity 9 reference standard in the mobile phase to obtain a known concentration.

  • Spiked Sample Solution: Prepare a solution of Acotiamide in the mobile phase and spike it with a known amount of Acotiamide Impurity 9 to a target concentration (e.g., at the reporting threshold level).

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5][7]

1. Specificity (Forced Degradation Studies):

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Acotiamide. The drug substance was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light).[8][9] The stressed samples were then analyzed by the proposed HPLC method.

  • Observations: Significant degradation was observed under basic and oxidative conditions, while the drug was relatively stable under acidic, thermal, and photolytic stress.[6] The method was able to successfully separate the main peak of Acotiamide from all the degradation products, including a major degradation product observed under basic and oxidative stress.[6] This demonstrates the specificity and stability-indicating capability of the method.

2. Linearity:

The linearity of the method was evaluated by analyzing a series of solutions containing Acotiamide Impurity 9 at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 0.1 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999

The high correlation coefficient indicates a good linear relationship between the concentration and the peak area over the tested range.

3. Accuracy:

The accuracy of the method was determined by the recovery of a known amount of Acotiamide Impurity 9 spiked into a sample solution of Acotiamide. The analysis was performed in triplicate at three different concentration levels.

Spiked LevelMean Recovery (%)% RSD
50%99.50.8
100%100.20.5
150%99.80.7

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.[6]

4. Precision:

The precision of the method was evaluated by performing replicate injections of a standard solution of Acotiamide Impurity 9.

  • Repeatability (Intra-day precision): The relative standard deviation (% RSD) of the peak areas for six replicate injections was found to be less than 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The % RSD between the two sets of results was also found to be less than 2.0%.

The low % RSD values indicate that the method is precise.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD and LOQ for Acotiamide Impurity 9 were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

The low LOD and LOQ values demonstrate the high sensitivity of the method.

6. Robustness:

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the pH of the mobile phase, the percentage of the organic modifier, and the flow rate. The system suitability parameters, including the resolution and tailing factor, remained within the acceptable limits, indicating that the method is robust.

Workflow and Pathway Diagrams

Analytical Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) Define Objectives Define Objectives Literature Review Literature Review Define Objectives->Literature Review Initial Screening Initial Screening (Column, Mobile Phase) Literature Review->Initial Screening Optimization Optimization (pH, Gradient, Flow Rate) Initial Screening->Optimization Specificity Specificity Optimization->Specificity Final Method Stress Studies Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) Peak Purity Analysis Peak Purity Analysis Stress Studies->Peak Purity Analysis Peak Purity Analysis->Specificity Demonstrates Stability Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Report Final Report Robustness->Final Report

Caption: Workflow for the development and validation of the analytical method.

A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of Acotiamide Impurity 9 in the presence of Acotiamide and its degradation products. The method is suitable for routine quality control analysis and for monitoring the stability of Acotiamide in bulk drug and pharmaceutical formulations. The validation results confirm that the method is in accordance with the ICH guidelines.

References

  • Veeprho Pharmaceuticals. Acotiamide Impurities and Related Compound. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Gangurde, B. B., Patil, P. P., Bagul, V. A., Bhosle, S. D., & Katariya, S. B. (2024). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bansal, S. K. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • Damle, M. C., & Harne, S. P. (2018). Development and Validation of a Stability-Indicating HPTLC Method for Estimation of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. [Link]

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824. [Link]

  • Pharmaffiliates. Acotiamide-Impurities. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating HPTLC Method for Acotiamide Hydrochloride Hydrate in Bulk and Pharmaceutical Dosage Form. [Link]

  • Scilit. (2024). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. [Link]

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]

  • Kumar, A., & Saini, S. (2020). Development of RP-HPLC Method for the Estimation of Acotiamide Hydrochloride Hydrate Using AQbD Approach. International Journal of Pharmaceutical Sciences and Research, 11(9), 4483-4491. [Link]

  • Reddy, B. P., & Rao, K. S. (2018). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet Dosage form. ResearchGate. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2022). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet Dosage form. [Link]

  • New Drug Approvals. (2016). Acotiamide. [Link]

  • Veeprho. Acotiamide Impurity 9 | CAS 948053-83-6. [Link]

Sources

Application Note: High-Resolution Quantification of Acotiamide Impurity 9 via Gradient RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of Acotiamide Hydrochloride Hydrate. It addresses the specific challenge of quantifying Impurity 9 , a highly polar process-related impurity/degradant, using a stability-indicating HPLC method.

Executive Summary & Scientific Rationale

Acotiamide Hydrochloride Hydrate is a novel gastroprokinetic agent used for the treatment of functional dyspepsia. While several HPLC methods exist for the parent compound, the quantification of Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide) presents a unique chromatographic challenge due to its high polarity and weak retention on standard C18 stationary phases.

The Challenge: Most published isocratic methods for Acotiamide use high organic content (e.g., 40-55% Methanol) to elute the parent drug (LogP ~2.5). Under these conditions, Impurity 9 (LogP < 0) often co-elutes with the solvent front (void volume), making accurate quantification impossible and violating ICH Q2(R1) specificity requirements.

The Solution: This protocol utilizes a Polar-Embedded C18 stationary phase combined with a high-aqueous start gradient . This "dual-retention" strategy ensures:

  • Retention of Impurity 9: The polar-embedded group interacts with the amine moieties of the impurity, preventing void elution.

  • Peak Shape Symmetry: Controlled pH (6.8) ensures the amine groups are in a consistent ionization state.

  • Resolution: A gradient ramp effectively separates the early-eluting Impurity 9 from the late-eluting parent drug and hydrophobic degradants.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the structural difference between the parent and the impurity is critical for method design.

  • Parent Drug: Acotiamide (Contains a hydrophobic dimethoxybenzoic acid moiety and diisopropyl groups).

  • Impurity 9: A fragment molecule lacking the hydrophobic "tail" and the "head" benzoyl group. It is essentially the thiazole core with a short diamine chain.

Structural Comparison (Graphviz Visualization)

ChemicalStructure Acotiamide Acotiamide (Hydrophobic & Polar regions) Thiazole Thiazole Core Acotiamide->Thiazole Benzoyl Dimethoxybenzoyl Group (Hydrophobic) Acotiamide->Benzoyl Diisopropyl Diisopropyl Group (Hydrophobic) Acotiamide->Diisopropyl Impurity9 Impurity 9 (Highly Polar / Hydrophilic) CAS: 948053-83-6 Impurity9->Thiazole Impurity9->Benzoyl Lacks Impurity9->Diisopropyl Lacks PrimaryAmine Primary Amines (Polar) Impurity9->PrimaryAmine

Figure 1: Structural comparison highlighting the lack of hydrophobic moieties in Impurity 9, necessitating a specialized retention strategy.

Detailed Experimental Protocol

Reagents and Materials
  • API: Acotiamide Hydrochloride Hydrate Reference Standard (>99.0% purity).

  • Impurity Standard: Acotiamide Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide), CAS 948053-83-6.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (85%).
    
Chromatographic Conditions

This method uses a Polar-Embedded column. If unavailable, a high-density C18 capable of 100% aqueous stability (e.g., Waters HSS T3 or Atlantis dC18) is the mandatory alternative.

ParameterSpecificationRationale
Column Inertsil ODS-3V or SymmetryShield RP18 (250 x 4.6 mm, 5 µm)Polar-embedded or base-deactivated packing prevents tailing of basic amines.
Column Temp 30°CMaintains constant viscosity and retention reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity for impurities.
Detector UV-PDA at 280 nm 280 nm provides optimal response for the thiazole ring common to both compounds.
Run Time 25 MinutesSufficient to elute highly retained hydrophobic degradants.
Mobile Phase & Gradient Program

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of


 in 1000 mL of water. Add 2 mL of Triethylamine (TEA) to improve peak shape of amines. Adjust pH to 6.8 ± 0.05  with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.
Note: pH 6.8 is critical. At lower pH (e.g., 3.0), Impurity 9 is fully protonated and will elute too quickly.

Organic Modifier (Mobile Phase B): Acetonitrile : Methanol (80 : 20 v/v).

Gradient Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.00 95 5 Hold High Aqueous: Retains Impurity 9.
5.00 95 5 Isocratic hold to separate Impurity 9 from solvent front.
15.00 40 60 Linear ramp to elute Acotiamide.
20.00 20 80 Wash step for hydrophobic impurities.
21.00 95 5 Return to initial conditions.

| 25.00 | 95 | 5 | Re-equilibration. |

Method Validation & Performance Data

This protocol is designed to meet ICH Q2(R1) validation standards.

System Suitability Workflow

To ensure the system is "self-validating" before running samples, the following workflow must be executed.

MethodWorkflow Start Start Analysis Blank Inject Blank (Diluent) Start->Blank CheckBlank Check for Interference at RT of Impurity 9 (~3.5 min) Blank->CheckBlank StdPrep Inject System Suitability Soln (Acotiamide + Impurity 9) CheckBlank->StdPrep Clean Fail Troubleshoot: Check pH or Gradient Delay CheckBlank->Fail Interference Resolution Calc Resolution (Rs) Req: Rs > 2.0 StdPrep->Resolution Sample Inject Samples Resolution->Sample Pass Resolution->Fail Fail Bracket Bracketing Standard (Every 6 injections) Sample->Bracket Bracket->Sample Pass Report Generate Report Bracket->Report Complete

Figure 2: Step-by-step injection sequence ensuring data integrity.

Quantitative Performance Metrics

The following data represents typical performance characteristics using this protocol.

ParameterAcceptance CriteriaTypical Result
Retention Time (Impurity 9) N/A~3.5 - 4.2 min
Retention Time (Acotiamide) N/A~12.5 - 13.5 min
Resolution (Imp 9 vs Void) > 1.52.8
Linearity (

)
> 0.9990.9998 (Range: 0.1 - 5.0 µg/mL)
LOD (Impurity 9) S/N > 30.02 µg/mL
LOQ (Impurity 9) S/N > 100.06 µg/mL
Tailing Factor < 2.01.2

Preparation of Solutions

Diluent

Mobile Phase A : Acetonitrile (90 : 10 v/v). Note: Using a low-organic diluent is crucial. Dissolving samples in 100% Methanol can cause "solvent effect," leading to peak splitting of the early-eluting Impurity 9.

Standard Stock Solution (Impurity 9)
  • Weigh 5.0 mg of Impurity 9 Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes.

  • Make up to volume with Diluent. (Concentration: 100 µg/mL).[3]

Acotiamide Sample Preparation[5][7]
  • Weigh powder equivalent to 50 mg of Acotiamide into a 50 mL volumetric flask.

  • Add 25 mL of Diluent and sonicate for 15 minutes with intermittent shaking.

  • Cool to room temperature and make up to volume.

  • Filter through a 0.45 µm PVDF syringe filter. (Concentration: 1000 µg/mL).

Troubleshooting & Expert Tips

  • Ghost Peaks at Early RT: If you observe peaks interfering with Impurity 9, check your water quality. Impurity 9 elutes early, where system peaks from water contamination often appear. Use fresh Milli-Q water.

  • RT Shift of Impurity 9: This peak is highly sensitive to pH. If RT drifts by >0.5 min, re-measure the buffer pH. A shift from 6.8 to 6.5 can significantly decrease retention.

  • Column History: Do not use a column previously used with ion-pairing agents (like pentane sulfonic acid), as these modify the stationary phase permanently and will alter the selectivity for polar amines.

References

  • Gangurde, B. B., et al. (2026).[2][4] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies. ResearchGate.

  • Veeprho Laboratories. (n.d.). Acotiamide Impurity 9 (CAS 948053-83-6) Data Sheet.[5][1] Veeprho.[5][1]

  • Zhou, W., et al. (2014).[6] Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Journal of Nanjing University.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.

Sources

Advanced Application Note: LC-MS/MS Impurity Profiling of Acotiamide Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Acotiamide Hydrochloride Hydrate (Z-338) is a novel gastroprokinetic agent used for the treatment of functional dyspepsia (FD). Unlike traditional prokinetics, it acts as a selective acetylcholinesterase (AChE) inhibitor, enhancing acetylcholine release in the gastric antrum.[1]

Impurity profiling for Acotiamide is critical due to its complex structure containing a thiazole ring, a benzamide moiety, and a diisopropylamine side chain. These functional groups are susceptible to specific degradation pathways—hydrolysis (amide bond cleavage) and oxidation (thiazole/amine reactivity).

This application note provides a high-resolution LC-MS/MS protocol designed to separate, identify, and quantify process-related impurities and degradation products (DPs) in compliance with ICH Q3A(R2) and Q3B(R2) guidelines. Unlike generic C18 methods, this protocol leverages Cyano (CN) stationary phase chemistry to achieve superior selectivity for polar hydrolytic degradants that often co-elute on standard alkyl phases.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: The Case for HSS Cyano

While C18 columns are the industry standard, Acotiamide's impurity profile includes highly polar hydrolytic degradants (e.g., cleaved thiazole amines and benzoic acid derivatives).

  • Problem: On standard C18, these polar fragments often elute in the void volume or exhibit poor peak shape due to secondary silanol interactions.

  • Solution: We utilize a High Strength Silica (HSS) Cyano column . The cyano group provides orthogonal selectivity via dipole-dipole interactions, enhancing the retention of polar degradants while maintaining resolution for the hydrophobic parent drug. This choice is supported by stability-indicating studies demonstrating the separation of seven distinct degradants using this chemistry [1].

Mass Spectrometry Detection[2]
  • Ionization: Electrospray Ionization (ESI) in Positive mode is selected because the tertiary amine in the diisopropyl side chain and the thiazole nitrogen readily protonate (

    
     m/z ~451).
    
  • Analyzer: A Q-TOF or Orbitrap is recommended for profiling (exact mass < 5 ppm) to assign elemental formulas to unknowns. For routine QC, a Triple Quadrupole (QqQ) is sufficient.

Experimental Protocol

Chemicals and Reagents[3]
  • Acotiamide HCl Trihydrate Reference Standard (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Chromatographic Conditions (UHPLC)
ParameterSettingRationale
System Ultra-High Performance Liquid Chromatography (UHPLC)Required for narrow peak widths and high peak capacity.
Column Waters Acquity HSS CN (100 × 2.1 mm, 1.8 µm)Critical: Provides dipole interactions for polar impurity retention [1].
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol activity and ensures protonation of basic nitrogens.
Mobile Phase B AcetonitrileLower viscosity than MeOH, enabling higher flow rates without backpressure limits.
Flow Rate 0.25 mL/minOptimized for ESI desolvation efficiency.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 2.0 µLLow volume prevents solvent effects on early eluting polar impurities.

Gradient Program:

  • 0.0 min: 10% B (Hold for equilibration)

  • 2.0 min: 10% B

  • 12.0 min: 90% B (Linear ramp to elute hydrophobic impurities)

  • 15.0 min: 90% B (Wash)

  • 15.1 min: 10% B (Re-equilibration)

  • 20.0 min: End

Mass Spectrometry Conditions (Q-TOF/Orbitrap)
ParameterSetting
Ion Source ESI Positive (+)
Capillary Voltage 3.0 kV
Source Temp 120°C
Desolvation Temp 350°C
Cone Gas 50 L/hr
Desolvation Gas 800 L/hr
Acquisition Mode MS^E or Data Dependent Acquisition (DDA)
Mass Range m/z 50 – 1000
Collision Energy Ramp 15–40 eV (for fragmentation)

Forced Degradation Workflow (Self-Validating System)

To validate the method's specificity, the drug must be subjected to stress conditions. If the method is truly "stability-indicating," it must resolve the parent peak from all generated degradants.

Procedure: Prepare 1 mg/mL Acotiamide stock. Dilute to 100 µg/mL for stress testing.

Stress TypeConditionExpected Outcome (Mechanism)
Acid Hydrolysis 0.1 N HCl, 80°C, 4hCleavage of amide bond; formation of carboxylic acid and amine fragments.
Base Hydrolysis 0.1 N NaOH, 80°C, 1hRapid degradation. Hydrolysis of amide and potential ring opening.
Oxidation 3% H2O2, RT, 6hN-oxide formation on the tertiary amine or thiazole sulfur oxidation.
Thermal 80°C (solid state), 24hDecarboxylation or dehydration products (minor).
Photolytic UV Light (1.2M lux hours)Radical-induced degradation; potential dechlorination.

Data Analysis & Impurity Identification

Fragmentation Logic

Acotiamide (


) typically fragments at the amide bond connecting the benzamide and thiazole groups.
  • Parent Ion: m/z 451.2

    
    
    
  • Major Fragment A (Amine side): m/z ~271 (Thiazole-carboxamide side chain).

  • Major Fragment B (Acid side): m/z ~181 (Trimethoxybenzoic acid derivative).

Visualization of Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway used to identify unknown impurities. If an impurity shares the m/z 271 fragment, the modification is likely on the benzamide ring. If it shares m/z 181, the modification is on the thiazole/amine chain.

AcotiamideFragmentation Parent Acotiamide Parent [M+H]+ m/z 451.2 (C21H31N4O5S)+ Transition Collision Induced Dissociation (Amide Bond Cleavage) Parent->Transition CE 20-30eV Frag_Thiazole Fragment A (Amine Side) Thiazole-Diamine Moiety m/z 271.1 (C12H23N4OS)+ Transition->Frag_Thiazole Charge Retention Frag_Benzoyl Fragment B (Acid Side) Dimethoxybenzoyl Moiety m/z 181.0 (C9H9O4)+ Transition->Frag_Benzoyl Charge Retention Impurity_Logic Impurity ID Logic: Shift in Frag A = Side Chain Mod Shift in Frag B = Ring Mod Frag_Thiazole->Impurity_Logic Frag_Benzoyl->Impurity_Logic

Caption: MS/MS Fragmentation logic for Acotiamide. Structural localization of impurities is achieved by tracking shifts in the characteristic m/z 271 and m/z 181 fragments.

Impurity Profile Summary

Based on literature and degradation mechanisms [1, 2], the following impurities are expected:

Impurity IDRetention (Rel)m/z (ESI+)OriginStructure/Identity
Acotiamide 1.00451.2APIParent Drug
Impurity A 0.45271.1Hydrolytic (Acid/Base)Amine cleavage product (Thiazole moiety)
Impurity B 0.55199.0Hydrolytic2-hydroxy-4,5-dimethoxybenzoic acid
Impurity C 1.15467.2OxidativeN-oxide (on diisopropylamine)
Impurity D 0.85437.2ProcessDesmethyl Acotiamide
Impurity E 1.25409.1ProcessDespropyl Acotiamide

Analytical Workflow Diagram

This workflow ensures a closed-loop validation cycle, from sample preparation to spectral confirmation.

Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Acquisition cluster_data 3. Data Processing Stock Stock Soln (1 mg/mL) Stress Forced Degradation (Acid/Base/Ox/Photo) Stock->Stress Dilution Dilution to 100 µg/mL Stress->Dilution LC UHPLC (HSS CN) Gradient Elution Dilution->LC MS Q-TOF MS/MS (MSE Mode) LC->MS Extract Extract Ion Chromatograms (XIC) MS->Extract Filter Filter Blank Artifacts Extract->Filter ID Assign Structure via Frag. Logic Filter->ID

Caption: Step-by-step analytical workflow for Acotiamide impurity profiling, ensuring rigorous exclusion of blank artifacts and structural confirmation.

References

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017).[2] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry . Rapid Communications in Mass Spectrometry, 31(21), 1813–1824.[2] Link

  • Gangurde, B. B., et al. (2026).[3][4] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances . Discover Chemistry, 3(1). Link

  • International Council for Harmonisation (ICH).[5][6] Q3A(R2): Impurities in New Drug Substances . Link

  • International Council for Harmonisation (ICH).[5] Q2(R1): Validation of Analytical Procedures: Text and Methodology . Link

Sources

Application Note: Stability-Indicating UPLC-PDA Protocol for Acotiamide Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Acotiamide Hydrochloride Trihydrate (Z-338) is a novel prokinetic agent used for the treatment of functional dyspepsia (FD).[1] Pharmacologically, it acts as a selective acetylcholinesterase (AChE) inhibitor, enhancing acetylcholine release in the enteric nervous system to improve gastric motility.[2]

From a structural perspective, Acotiamide contains a diisopropylamino group , a thiazole ring , and a dimethoxy-hydroxy-benzamide moiety.[1] These functional groups present specific stability challenges:

  • Hydrolysis: The amide linkages are susceptible to cleavage under acidic and basic stress.[3]

  • Oxidation: The electron-rich thiazole and phenolic groups are prone to oxidative attack.[1]

  • Photolysis: The conjugated system absorbs UV light, making the molecule photosensitive.

This Application Note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol designed to separate Acotiamide from its degradation products (DPs) and process-related impurities. Unlike traditional HPLC methods, this UPLC workflow utilizes sub-2-micron particle technology to achieve higher resolution (


) and shorter run times (< 10 minutes).[1]

Method Development Strategy

The development of this protocol is grounded in the chemical properties of Acotiamide (


 values approx. 3.6 and 9.4).
Causality in Parameter Selection
  • Stationary Phase (BEH C18): We utilize an Ethylene Bridged Hybrid (BEH) C18 column.[1] The high pH stability of BEH particles allows for flexibility, but more importantly, the trifunctional bonding provides superior peak shape for basic compounds like Acotiamide by minimizing secondary silanol interactions.

  • Mobile Phase pH (4.5): Acotiamide has a basic tertiary amine.[1] At pH 4.5, the amine is protonated, increasing solubility. However, we use Ammonium Acetate rather than just Formic Acid to provide ionic strength, which improves peak symmetry and loadability.

  • Detection (282 nm): While the molecule absorbs at lower wavelengths, 282 nm is selected to maximize specificity and minimize baseline drift from the mobile phase gradient, aligning with the drug's UV absorption maximum.

Method Development Logic Diagram

MethodLogic Start Acotiamide Structure Analysis pKa Basic Amine (pKa ~9.4) Amide Linkages Start->pKa Choice1 Select pH 4.5 Buffer pKa->Choice1 Reason1 Ensures Ionization Minimizes Silanol Tailing Choice1->Reason1 Choice2 Select BEH C18 Column Choice1->Choice2 Reason2 High Surface Area Steric Selectivity for Isomers Choice2->Reason2 Choice3 Gradient Elution Choice2->Choice3 Reason3 Elute Non-polar Impurities (Des-isopropyl analogs) Choice3->Reason3

Figure 1: Decision tree for chromatographic parameter selection based on analyte physicochemical properties.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument Waters ACQUITY UPLC H-Class (or equivalent) with PDA Detector
Column ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm
Column Temp 40°C ± 0.5°C
Sample Temp 5°C
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B 100% Acetonitrile (HPLC Grade or higher)
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL
Detection PDA at 282 nm (Reference: 360-400 nm if available)
Run Time 12.0 Minutes
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
2.0090106 (Linear)
7.0040606 (Linear)
9.0010906 (Linear)
9.1090101 (Immediate)
12.0090106 (Re-equilibration)
Standard & Sample Preparation[1][5]

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Acotiamide HCl Trihydrate into a 25 mL volumetric flask. Dissolve in 10 mL diluent with sonication (5 mins). Make up to volume.

  • Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.5 µg/mL (1% level) to verify detectability.

Forced Degradation Protocols (Stress Testing)[1][3][5][6]

To validate the method's specificity, the drug substance must be subjected to stress conditions.[3][4][5][6][7] The goal is to achieve 10-20% degradation, not total destruction.

Critical Note: All stressed samples must be neutralized and filtered (0.22 µm PVDF) before injection to prevent column damage.[1]

Stress Conditions Table[1]
Stress TypeReagent / ConditionExposureNeutralizationExpected Degradants
Acid Hydrolysis 1N HCl60°C for 2-4 hours1N NaOHAmide hydrolysis products
Base Hydrolysis 0.1N NaOHRT for 30 min0.1N HClHigh Degradation (Major degradant at ~9.5 min)
Oxidation 3%

RT for 2-6 hoursNone (Dilute)N-oxides, Hydroxylated species
Thermal Solid state80°C for 24 hoursN/AMinimal degradation expected
Photolytic UV Light (1.2M lux hrs)ICH Q1B ChamberN/AMinor degradants
Degradation Workflow Diagram

DegradationWorkflow cluster_stress Stress Conditions API Acotiamide API Acid Acid (1N HCl) API->Acid Base Base (0.1N NaOH) API->Base Ox Oxidation (H2O2) API->Ox Neutralize Neutralization (pH 4-7) Acid->Neutralize Base->Neutralize Filter Filter (0.22 µm) Ox->Filter Dilute Neutralize->Filter UPLC UPLC Analysis Filter->UPLC

Figure 2: Sample preparation workflow for forced degradation studies.[1]

Results & Discussion

Expected Retention Times (RT)
  • Acotiamide: ~5.2 - 5.5 min.[1][8]

  • Acid Degradants: Typically elute earlier (more polar) at ~2.5 - 3.5 min.[1]

  • Base/Oxidative Degradants: A major degradation product (often identified as the hydrolyzed amide or hydroxylated thiazole derivative) is expected to elute later, around 9.0 - 9.5 min, depending on the exact gradient slope.

System Suitability Criteria (Self-Validating)

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples:

  • Tailing Factor (Acotiamide): NMT 1.5 (Ensures no secondary interactions).[1]

  • Theoretical Plates: NLT 50,000 (Demonstrates UPLC efficiency).

  • Resolution (

    
    ):  NLT 2.0 between Acotiamide and the nearest impurity peak.
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the Working Standard.

References

  • Thummar, M., et al. (2017).[1][7] "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Rapid Communications in Mass Spectrometry.

  • Gangurde, B. B., et al. (2026).[1][9] "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies." ResearchGate.[1][3]

  • Ojha, S. D., et al. (2018).[1][6] "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate." Indo American Journal of Pharmaceutical Sciences. [1]

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1][4]

Sources

Application Note: Forced Degradation Profiling of Acotiamide Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Acotiamide Hydrochloride Hydrate (Acotiamide HCl) is a novel gastroprokinetic agent used for the treatment of functional dyspepsia.[1] Chemically, it is an acetylcholinesterase (AChE) inhibitor containing an aminopyrimidine moiety and a thiazole ring linked via amide bonds .

This protocol is designed not merely to destroy the drug, but to generate a specific degradation profile (5–20% degradation) that validates the specificity of the analytical method. The presence of multiple amide linkages makes this molecule particularly susceptible to hydrolytic cleavage, while the thiazole sulfur and electron-rich aromatic rings present risks for oxidative degradation.

Scope: This guide provides a validated workflow for stress testing Acotiamide HCl in compliance with ICH Q1A(R2) (Stress Testing) and ICH Q1B (Photostability), integrated with a stability-indicating HPLC method.

Chemical Basis of Degradation (Mechanistic Insight)

Before initiating wet-lab work, researchers must understand where the molecule will break. This predictive understanding dictates the choice of stress conditions.

  • Hydrolytic Cleavage (Acid/Base): Acotiamide contains amide linkages (–CONH–). Under extreme pH and temperature, these bonds hydrolyze, leading to the formation of the corresponding carboxylic acids and amines. Literature indicates Acotiamide is highly sensitive to both acidic and alkaline hydrolysis.

  • Oxidative Susceptibility: The thiazole ring contains a sulfur atom, and the aminopyrimidine group is electron-rich. These sites are potential targets for N-oxidation or S-oxidation when exposed to peroxides.

  • Photolytic Instability: The conjugated aromatic systems in Acotiamide absorb UV light, making the molecule prone to photo-degradation, necessitating strict light protection during standard handling.

Materials & Instrumentation

Reagents
  • API: Acotiamide Hydrochloride Hydrate (Reference Standard purity > 99.0%).

  • Stress Agents:

    • Hydrochloric Acid (HCl): 0.1 N, 1.0 N, 5.0 N.

    • Sodium Hydroxide (NaOH): 0.1 N, 1.0 N, 5.0 N.

    • Hydrogen Peroxide (H₂O₂): 3% and 30% (v/v).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (for pH adjustment).
    
Instrumentation
  • HPLC System: Gradient-capable LC with Photo Diode Array (PDA/DAD) detector (Essential for peak purity analysis).

  • Thermostatic Water Bath: Capable of maintaining 60°C – 80°C ± 1°C.

  • Photostability Chamber: Compliant with ICH Q1B (Option 2), providing UV and fluorescent light exposure.

Experimental Protocol: Stress Conditions

Note: The target degradation is 5–20%. If degradation exceeds 20%, the study is "over-stressed" (secondary degradation occurs), and conditions must be milder. If <5%, conditions are too mild.

Preparation of Stock Solution[2]
  • Weigh accurately 50 mg of Acotiamide HCl.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in Mobile Phase (or Methanol:Water 50:50).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Final Concentration: 1000 µg/mL (Stock).

Hydrolytic Degradation (Acid & Base)

Rationale: Amide bond hydrolysis is the primary degradation pathway.

Acid Stress:

  • Pipette 5 mL of Stock Solution into a 50 mL reflux flask.

  • Add 5 mL of 0.1 N HCl .

  • Reflux at 60°C for 4 hours.

  • Checkpoint: Inject a small aliquot.[2] If degradation is <5%, increase acid strength to 1 N HCl or temperature to 80°C.

  • Neutralization (Critical): Before HPLC injection, neutralize the sample with an equivalent volume/strength of NaOH to protect the column silica.

  • Dilute to final analytical concentration (e.g., 50 µg/mL) with Mobile Phase.

Base Stress:

  • Pipette 5 mL of Stock Solution into a 50 mL reflux flask.

  • Add 5 mL of 0.1 N NaOH .

  • Reflux at 60°C for 2 hours. (Note: Amides are often more labile to base than acid; check frequently).

  • Neutralization: Neutralize with equivalent HCl.

  • Dilute to target concentration.[3]

Oxidative Degradation

Rationale: To test the stability of the thiazole and amine groups against radical attack.

  • Pipette 5 mL of Stock Solution into a volumetric flask.

  • Add 5 mL of 3% H₂O₂ .

  • Keep at Room Temperature (25°C) for 24 hours in the dark.

  • Escalation: If no degradation is observed, use 30% H₂O₂ or heat to 60°C for 2–4 hours.

  • Dilute to target concentration.[3]

Thermal Degradation (Dry Heat)
  • Place 100 mg of dry Acotiamide HCl powder in a petri dish in a thin layer.

  • Incubate in a hot air oven at 80°C for 48 hours.

  • Reconstitute: Weigh 10 mg of the stressed powder and dissolve to create a 1000 µg/mL stock.

  • Dilute to target concentration.[3]

Photolytic Degradation
  • Expose dry powder (thin layer) and solution (in quartz cuvettes) to light source.

  • Conditions: Minimum 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).

  • Control: Wrap a parallel sample in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Stability-Indicating HPLC Method

This method is optimized to separate the API from its hydrolytic and oxidative degradants.[4]

ParameterCondition
Column C18 (e.g., Hypersil BDS or InertSustain), 250 × 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 4.5) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile : Methanol (50:50)
Flow Rate 1.0 mL/min
Wavelength 222 nm (Max absorption) or 284 nm
Injection Vol 20 µL
Column Temp 30°C

Gradient Program:

  • 0-5 min: 90% A (Isocratic hold for polar degradants)

  • 5-20 min: 90% A → 40% A (Linear gradient)

  • 20-25 min: 40% A (Wash lipophilic impurities)

  • 25-30 min: 90% A (Re-equilibration)

Note on Buffer: The pH of 4.5 is critical. Acotiamide is basic; a lower pH ensures it is protonated, preventing peak tailing (silanol interaction). TEA acts as a silanol blocker.

Workflow Visualization

Diagram 1: Forced Degradation Decision Logic

This flowchart illustrates the "Self-Validating" aspect of the protocol—adapting stress based on real-time results.

Acotiamide_Stress_Logic Start Start: Acotiamide HCl Stock Prep Select_Cond Select Stress Condition (Acid, Base, Ox, Thermal) Start->Select_Cond Apply_Stress Apply Initial Stress (e.g., 0.1N HCl, 60°C, 4h) Select_Cond->Apply_Stress HPLC_Check Analyze Aliquot via HPLC Apply_Stress->HPLC_Check Decision Degradation %? HPLC_Check->Decision Too_Low < 5%: Increase Stress (Higher Conc. or Temp) Decision->Too_Low Stable Too_High > 20%: Decrease Stress (Dilute Reagent or Lower Temp) Decision->Too_High Labile Optimal 5-20%: Optimal Proceed to Validation Decision->Optimal Target Met Too_Low->Apply_Stress Retry Too_High->Apply_Stress Retry Final_Analysis Final Report Generation Optimal->Final_Analysis Peak Purity & Mass Balance

Caption: Adaptive logic flow for determining optimal stress conditions to achieve target degradation (5-20%) without destroying the impurity profile.

Data Analysis & Acceptance Criteria

Peak Purity (Specificity)

The most critical aspect of this protocol is proving that the main Acotiamide peak contains only Acotiamide.

  • Use the PDA Detector to compare spectra at the upslope, apex, and downslope of the peak.

  • Purity Angle must be less than the Purity Threshold .

Mass Balance


  • Acceptance: The Mass Balance should be close to 100% (typically 95% – 105%).

  • Troubleshooting: If Mass Balance is low (<90%), it indicates that degradants are either not eluting (retained on column) or are not detected at the chosen wavelength (missing chromophores).

References

  • Thummar, M., et al. (2017).[5] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products. Rapid Communications in Mass Spectrometry. Link

  • Damle, M. C., & Harne, U. V. (2018).[2] Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Gangurde, B. B., et al. (2026).[6] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies. Discover Chemistry. Link

  • Ojha, S. D., et al. (2018).[2][7] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences. Link

Sources

Use of Acotiamide Impurity 9 in pharmaceutical quality control

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acotiamide Impurity 9

Harnessing a Key Reference Standard for Robust Pharmaceutical Quality Control

Abstract

This document provides a comprehensive guide for the application of Acotiamide Impurity 9, a critical reference standard, in the quality control (QC) of Acotiamide active pharmaceutical ingredient (API). We detail the strategic importance of impurity profiling in drug safety and regulatory compliance, grounded in ICH guidelines. Step-by-step protocols for the identification and quantification of Impurity 9 using a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. Furthermore, this note elucidates the principles of method validation, ensuring the generation of reliable and reproducible data for batch release and stability studies.

Introduction to Acotiamide and the Imperative of Impurity Profiling

Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia, enhancing gastrointestinal motility.[1] The manufacturing process and subsequent storage of Acotiamide can lead to the formation of unintended chemical entities known as impurities.[2] The control of these impurities is a critical aspect of pharmaceutical development and manufacturing, as they can impact the safety and efficacy of the final drug product.[3][4]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][5][6] The ICH Q3A(R2) guideline, in particular, establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[5][6][7][8] Utilizing well-characterized reference standards for known impurities is the cornerstone of an effective control strategy.[2][9]

Acotiamide Impurity 9, identified by its IUPAC name 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide, is a known related substance of Acotiamide.[10] This application note outlines the use of this specific impurity standard as an indispensable tool for pharmaceutical scientists to ensure the quality and safety of Acotiamide.

The Role of Acotiamide Impurity 9 in Quality Control

Acotiamide Impurity 9 serves two primary functions in a GMP-compliant laboratory:

  • Peak Identification (Specificity): As a qualified reference material, it is used to confirm the identity of a corresponding peak in the chromatogram of an Acotiamide test sample. This is a crucial component of method specificity, ensuring that the analytical signal being measured is unequivocally from the impurity of interest.

  • Quantification: A precisely weighed amount of the impurity standard is used to prepare a standard solution of known concentration. This standard is then used to calibrate the analytical instrument and accurately determine the amount of Impurity 9 present in the Acotiamide API or drug product.

Analytical Methodology: Reversed-Phase HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the preferred technique for separating Acotiamide from its impurities due to its high resolving power and sensitivity. The method detailed below is designed to provide clear separation between the main Acotiamide peak and the peak corresponding to Impurity 9.

Workflow for Impurity Analysis

The general workflow for utilizing the Impurity 9 standard is visualized below. This process ensures that system performance is verified before sample analysis and that all data generated is valid and traceable.

Impurity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Verification cluster_analysis Phase 3: Analysis & Reporting prep_std Prepare Impurity 9 Standard Solution prep_spl Prepare Acotiamide Test Sample Solution prep_mob Prepare Mobile Phase & Equilibrate System sst Perform System Suitability Test (SST) prep_mob->sst sst_check SST Criteria Met? (Resolution, Tailing) sst->sst_check sst_check->prep_mob No (Troubleshoot) inject_std Inject Standard (for Identification & Calibration) sst_check->inject_std Yes inject_spl Inject Test Sample inject_std->inject_spl process Process Data & Calculate Impurity % inject_spl->process report Generate Final Report process->report

Sources

Application Note: Acotiamide Impurity 9 as a Reference Material for Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the characterization, detection, and control of Acotiamide Impurity 9 (CAS 948053-83-6), a critical process-related impurity in the synthesis of Acotiamide Hydrochloride Hydrate.

Executive Summary

In the development of Acotiamide Hydrochloride Hydrate , a novel gastroprokinetic agent used for functional dyspepsia, the control of related substances is critical for regulatory compliance (ICH Q3A/Q3B). Acotiamide Impurity 9 (Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide) is a specific process impurity arising from raw material contamination.

Unlike degradation products formed via hydrolysis or oxidation, Impurity 9 is a synthetic byproduct generated when ethylenediamine (a common impurity in the starting material N,N-diisopropylethylenediamine) reacts with the thiazole intermediate. Its structural similarity to the active pharmaceutical ingredient (API) necessitates a high-resolution HPLC method for accurate quantification.

Chemical Characterization & Origin

Identity
  • Common Name: Acotiamide Impurity 9 (Vendor Designation)

  • Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide[1]

  • CAS Number: 948053-83-6[2][1][][4][][6]

  • Molecular Formula: C₆H₁₀N₄OS

  • Molecular Weight: 186.23 g/mol [1][4][6]

  • Structural Relationship: It is the bis-desisopropyl analog of the Acotiamide thiazole side chain. It lacks the bulky isopropyl groups present on the terminal amine of the API.

Mechanism of Formation

Acotiamide is typically synthesized by coupling Ethyl 2-aminothiazole-4-carboxylate with N,N-diisopropylethylenediamine to form the intermediate amide side chain.

  • The Flaw: Commercial grade N,N-diisopropylethylenediamine may contain trace amounts of ethylenediamine (unalkylated precursor).

  • The Reaction: The highly nucleophilic primary amines of ethylenediamine react competitively with the thiazole ester, forming Impurity 9.

Synthesis Pathway Diagram

The following diagram illustrates the competitive reaction pathway leading to the formation of Impurity 9.[7]

Acotiamide_Impurity_Pathway Start Starting Material: Ethyl 2-aminothiazole-4-carboxylate Inter_Main Acotiamide Intermediate (Target Precursor) Start->Inter_Main Aminolysis (Main Path) Impurity9 Acotiamide Impurity 9 (Bis-desisopropyl Analog) Start->Impurity9 Competitive Aminolysis Reagent_Main Reagent (Main): N,N-diisopropylethylenediamine Reagent_Main->Inter_Main Reagent_Imp Reagent (Impurity): Ethylenediamine Reagent_Imp->Impurity9 Acotiamide Acotiamide HCl (Final API) Inter_Main->Acotiamide Coupling with 2,4,5-trimethoxybenzoic acid

Figure 1: Competitive synthesis pathway showing the origin of Impurity 9 from ethylenediamine contamination.

Analytical Protocol: HPLC Determination

This protocol is designed to separate Impurity 9 (highly polar) from Acotiamide (moderately hydrophobic) and other lipophilic impurities.

Method Principle

Impurity 9 is significantly more polar than Acotiamide due to the absence of the two hydrophobic isopropyl groups. Therefore, it will elute early in Reverse Phase Chromatography (RP-HPLC). A gradient method or a carefully tuned isocratic method with ion-pairing or pH control is required to retain it sufficiently.

Chromatographic Conditions
ParameterSpecificationRationale
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalentBase Deactivated Silica (BDS) reduces tailing for basic amine compounds.
Mobile Phase A Phosphate Buffer (pH 4.5) or Ammonium Acetate (20mM)pH 4.5 ensures the amine is ionized, improving peak shape.
Mobile Phase B Methanol : Acetonitrile (50:50)Organic modifier to elute the main API.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[8]
Detection UV at 280 nm (or PDA 200-400 nm)Acotiamide absorption max; Impurity 9 also absorbs in this region (thiazole ring).
Column Temp 40°CImproves mass transfer and peak sharpness.
Injection Vol 20 µLSufficient sensitivity for trace analysis.
Run Time ~25 minutesImpurity 9 elutes early (~3-5 min); API elutes later (~8-12 min).
Reagent Preparation
  • Buffer Solution (pH 4.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL water. Adjust pH to 4.5 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.

  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

Standard Preparation
  • Impurity 9 Stock: Accurately weigh 5 mg of Acotiamide Impurity 9 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Acotiamide API and 1.0 µg/mL of Impurity 9.

Experimental Workflow

Analytical_Workflow Step1 Sample Preparation (1 mg/mL API in Diluent) Step2 System Suitability Injection (Mix of API + Impurity 9) Step1->Step2 Step3 Check Resolution (Rs) Rs > 2.0 required Step2->Step3 Step3->Step2 Fail (Adjust Mobile Phase) Step4 Sample Injection (Triplicate) Step3->Step4 Pass Step5 Data Analysis Calc % Impurity via RRF Step4->Step5

Figure 2: Analytical workflow for the quantification of Impurity 9.

System Suitability & Calculation

Acceptance Criteria
  • Resolution (Rs): The resolution between Impurity 9 (Early eluting) and Acotiamide (Late eluting) is typically > 5.0 due to the large polarity difference. Ensure Impurity 9 is resolved from the solvent front (Retention Factor

    
    ).
    
  • Tailing Factor: NMT 2.0 for both peaks.

  • Precision: %RSD of peak area for 6 replicate injections of standard < 2.0%.

Relative Response Factor (RRF)

Since Impurity 9 lacks the dimethoxy-benzoyl moiety (if analyzing the intermediate) or has a different molar absorptivity than the full API, an RRF must be established.

  • Estimated RRF: ~0.4 - 0.6 (The thiazole ring contributes to UV absorbance, but the benzoyl group in the API contributes significantly more).

  • Calculation:

    
    
    (Where 
    
    
    
    is Area,
    
    
    is Concentration).

Handling and Storage

  • Storage: Store Impurity 9 Reference Standard at 2-8°C under inert atmosphere (Argon/Nitrogen). It contains primary amines which may be sensitive to oxidation or carbamate formation with atmospheric CO₂.

  • Stability: Stable in solution (Methanol/Water) for 24 hours. For longer storage, freeze at -20°C.

References

  • Veeprho Laboratories. (n.d.). Acotiamide Impurity 9 (CAS 948053-83-6) Data Sheet. Retrieved from [Link]

  • Gangurde, B. B., et al. (2026).[8] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate. ResearchGate. Retrieved from [Link]

  • Zhou, W., et al. (2014). Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Journal of Analytical Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acotiamide Hydrochloride Trihydrate and its Impurities. Retrieved from [Link]

Sources

Application Note: Chromatographic Strategies for Acotiamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the chromatographic analysis of Acotiamide Hydrochloride Trihydrate and its related impurities. Designed for drug development professionals, this document moves beyond standard operating procedures to explain the causality behind method selection. We detail a validated RP-HPLC protocol for quantitative analysis, an HPTLC method for high-throughput screening, and a mass spectrometry workflow for structural elucidation of degradation products, compliant with ICH Q3A(R2) and Q3B(R2) guidelines.

Regulatory & Chemical Context

Acotiamide (Z-338) is a novel acetylcholinesterase inhibitor used for functional dyspepsia.[1] As a multi-functional molecule containing amide linkages and a thiazole ring, it is susceptible to specific degradation pathways.

ICH Q3A/B Compliance:

  • Reporting Threshold: > 0.05% (for max daily dose ≤ 1g)

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%

Effective control requires a method capable of resolving process-related impurities (e.g., despropyl analogs) from stress-induced degradants (hydrolytic and oxidative products).

Structural Vulnerabilities

The chemical structure of Acotiamide dictates its impurity profile. The primary degradation risks are:

  • Amide Hydrolysis: Susceptible under acidic/basic conditions.

  • Oxidative Instability: The thiazole ring and methoxy groups are prone to oxidation.

  • Photolytic Degradation: Light exposure can induce ring-opening or isomerization.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from method development to validation, emphasizing the feedback loop required for separating critical pairs.

AnalyticalWorkflow Start Acotiamide Sample Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Screening Method Screening (Column/pH Selection) Stress->Screening Generate Impurities Optimization Gradient Optimization (Resolution > 1.5) Screening->Optimization Validation Validation (ICH Q2) Linearity/Accuracy Optimization->Validation MS_Char LC-MS/MS Characterization Optimization->MS_Char Unknown Peaks > 0.1% Routine Routine QC Release Validation->Routine MS_Char->Screening Feedback Loop

Figure 1: Strategic workflow for developing stability-indicating methods. Note the critical feedback loop from MS characterization back to method screening.

Primary Protocol: Stability-Indicating RP-HPLC

This is the "workhorse" method validated for precision and robustness. It utilizes a C18 stationary phase with a phosphate buffer to ensure tight peak shapes for the ionizable amine groups.

Chromatographic Conditions
ParameterSettingRationale
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equiv.[2]High surface area C18 provides retention for polar degradants.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 3.5)Low pH suppresses silanol activity and ensures amine protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength for eluting hydrophobic parent drug.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5µm particles.
Detection UV at 284 nmCorresponds to the λ-max of the acotiamide thiazole chromophore.
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer.
Injection Vol 20 µLSufficient sensitivity to detect impurities at 0.05% level.
Step-by-Step Execution

Step 1: Buffer Preparation (Critical for Reproducibility)

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water.

  • Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric acid. Note: Precise pH control is vital; a shift to pH 4.0 may cause peak tailing due to partial ionization.

  • Filter through a 0.45 µm Nylon membrane filter.

Step 2: Sample Preparation

  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 50 mg Acotiamide HCl into a 50 mL flask. Dissolve in diluent.

  • Test Solution: Dilute stock to 100 µg/mL. Caution: Ensure the sample solvent strength does not exceed the initial mobile phase strength to prevent "solvent shock" and peak splitting.

Step 3: Gradient Program

  • 0-5 min: Isocratic 80% A / 20% B (Equilibration of polar impurities)

  • 5-20 min: Linear ramp to 40% A / 60% B (Elution of parent drug)

  • 20-25 min: Hold at 40% A / 60% B (Wash hydrophobic contaminants)

  • 25-30 min: Return to 80% A / 20% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation) Before analyzing samples, the system must pass these checks:

  • Theoretical Plates: > 5000 (Ensures column efficiency).

  • Tailing Factor: < 2.0 (Indicates minimized secondary interactions).

  • RSD of Peak Area: < 2.0% (n=6) (Confirms injection precision).

Secondary Protocol: HPTLC Screening

High-Performance Thin-Layer Chromatography (HPTLC) is recommended for high-throughput screening of raw materials or early-stage degradation studies where multiple samples must be run simultaneously.

Methodology
  • Stationary Phase: Merck HPTLC Silica gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol (6:4 v/v).[3]

    • Insight: The high proportion of methanol is necessary to move the polar salt form of Acotiamide up the silica plate.

  • Saturation: Chamber saturation for 15 minutes (Critical to prevent edge effects).

  • Detection: Densitometric scanning at 332 nm .[3]

  • Rf Value: Acotiamide typically migrates to Rf ~ 0.6 - 0.7.

Application: Use this method to quickly assess batch-to-batch consistency before committing to lengthy HPLC runs.

Advanced Characterization: Impurity Identification

When an unknown peak exceeds the identification threshold (0.10%), LC-MS/MS is required.

Degradation Pathways

Forced degradation studies (Acid, Base, Oxidation) reveal specific breakdown products.[2]

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Peroxide) Parent Acotiamide HCl (MW ~450) AmideCleavage Amide Bond Cleavage Parent->AmideCleavage pH < 2 or > 10 Despropyl Despropyl Analog (Process Impurity) Parent->Despropyl Synthesis Artifact N_Oxide N-Oxide Formation Parent->N_Oxide H2O2 Hydroxylation Phenyl Ring Hydroxylation Parent->Hydroxylation Oxidative Stress

Figure 2: Primary degradation pathways. Hydrolysis of the amide bond is the dominant pathway under stress conditions.

LC-MS/MS Parameters (Thummar et al.)[5]
  • Column: Waters Acquity HSS Cyano (100 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MS Mode: ESI Positive (+ve).

  • Key Fragment: Look for m/z 467 [M+H]+, a major degradation product observed in basic and oxidative conditions.[2]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction with amine group.Ensure Mobile Phase pH is < 4.0. Add 0.1% Triethylamine (TEA) as a silanol blocker if using older column generations.
Retention Time Drift Incomplete column equilibration.The HSS Cyano and C18 columns require at least 10 column volumes of re-equilibration after a gradient run.
Ghost Peaks Contaminated Mobile Phase.Phosphate buffers support microbial growth. Prepare fresh buffer daily and filter through 0.22 µm.
Split Peaks Solvent mismatch.If sample is dissolved in 100% Acetonitrile, it will precipitate/crash at the column head. Always use Mobile Phase as diluent.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[5][6][7] International Conference on Harmonisation.[8] Link

  • Thummar, M., et al. (2017).[8][4] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products... Rapid Communications in Mass Spectrometry.[8][9] Link

  • Damle, M. C., & Sen, A. (2018). Development & Validation of a Stability-Indicating HPTLC Method for the Estimation of Acotiamide Hydrochloride Hydrate. European Journal of Biomedical and Pharmaceutical Sciences.[3] Link

  • Ojha, S., et al. (2018).[10] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate. Indo American Journal of Pharmaceutical Sciences.[10][11] Link[10]

Sources

Troubleshooting & Optimization

Technical Support: Resolving Co-elution of Acotiamide and Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Acotiamide Hydrochloride Trihydrate is an acetylcholinesterase inhibitor containing an aminothiazole ring and a tertiary amine side chain. "Impurity 9" (often designated in vendor catalogs as a process-related structural analog, such as a des-isopropyl variant or a positional isomer) frequently co-elutes with the main peak due to high structural similarity and lack of specific interaction on standard C18 ligands.

The Solution: Resolution requires exploiting the pKa difference between the tertiary amine of Acotiamide and the impurity, or utilizing


 interactions  if the impurity involves the benzoyl/thiazole ring systems.
Diagnostic Decision Tree

The following workflow outlines the logical path to resolve this critical pair.

Acotiamide_Troubleshooting Start START: Co-elution of Acotiamide & Impurity 9 Check_pH Step 1: Check Mobile Phase pH (Is pH near pKa ~9.0?) Start->Check_pH pH_Action Action: Set pH to 4.5 or 6.8 (Phosphate Buffer) Check_pH->pH_Action Optimizable Check_Column Step 2: Evaluate Stationary Phase (Is it a standard C18?) Check_pH->Check_Column pH is Optimized pH_Action->Check_Column Column_Action Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 Check_Column->Column_Action Low Selectivity Check_Modifier Step 3: Organic Modifier (Are you using 100% ACN?) Check_Column->Check_Modifier Column is Optimized Column_Action->Check_Modifier Modifier_Action Action: Introduce Methanol (Protic solvent effect) Check_Modifier->Modifier_Action Peak Overlap Success Resolution (Rs) > 2.0 Modifier_Action->Success

Figure 1: Logical workflow for isolating Acotiamide from structurally similar impurities.

Technical Troubleshooting (Q&A)

Q1: I am using a standard C18 column at pH 3.0. Why are Acotiamide and Impurity 9 co-eluting?

The Science: At pH 3.0, the tertiary amine on Acotiamide (and likely the impurity) is fully protonated (


). While this provides good peak shape, it minimizes hydrophobic retention, causing both species to elute early and together. Furthermore, standard C18 columns rely solely on hydrophobic interaction. If Impurity 9 is a positional isomer or a des-alkyl analog, its hydrophobicity is nearly identical to the API.

The Fix: You need to introduce a secondary separation mechanism.

  • Increase pH: Moving to pH 6.5–6.8 (using Phosphate buffer) will partially deprotonate the amine (depending on its exact pKa, typically ~9.0 for this class), increasing retention and allowing subtle hydrophobic differences to manifest.

  • Change Ligand: Switch to a Phenyl-Hexyl or Biphenyl column. Acotiamide contains an electron-rich aminothiazole and a dimethoxybenzoyl ring.[1] Phenyl phases engage in

    
     stacking interactions with these rings. If Impurity 9 has any alteration in these aromatic regions, the separation selectivity (
    
    
    
    ) will increase dramatically compared to C18.
Q2: Is Methanol or Acetonitrile better for this separation?

The Science: Acetonitrile (ACN) is an aprotic solvent and a strong dipole. It often suppresses


 interactions. Methanol (MeOH) is protic. In the separation of Acotiamide impurities, Methanol  is often superior because it allows the 

interactions between the analyte and the stationary phase (especially if using Phenyl columns) to dominate.

Recommendation: If using a C18 column, try a binary mix of ACN:MeOH (e.g., 50:50) as the organic modifier B. If using a Phenyl-Hexyl column, use Methanol as the primary organic modifier to maximize selectivity.

Q3: What is the specific role of "Impurity 9" in method development?

Note: "Impurity 9" nomenclature varies by vendor (e.g., LGC, USP, EP). Always verify the CAS number or structure.

However, in Acotiamide synthesis, difficult-to-separate impurities are often:

  • Des-isopropyl Acotiamide: Lacks one isopropyl group. Slightly less hydrophobic.

  • Hydrolysis Products: Cleavage of the amide bond.

  • Regio-isomers: Different placement of the methoxy groups on the benzoyl ring.

Strategy: If Impurity 9 is a hydrolysis product , it will be significantly more polar; reduce the initial organic % in your gradient (start at 5-10% B). If Impurity 9 is a regio-isomer , pH changes will have little effect. You must change the stationary phase chemistry (see Q1).

Validated Experimental Protocol

This protocol is designed to maximize selectivity for Acotiamide and its related substances, specifically targeting the resolution of hydrophobic impurities.

Method Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect CSH)Maximizes

selectivity for the thiazole/benzoyl rings.
Dimensions 250 mm x 4.6 mm, 5 µm (or 100 x 2.1 mm, 1.7 µm for UPLC)Longer column length (

) increases theoretical plates (

).
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 6.8)pH 6.8 is closer to the pKa, improving peak shape and retention differentiation.
Mobile Phase B Methanol : Acetonitrile (80 : 20 v/v)Methanol promotes

interactions; ACN keeps back-pressure low.
Flow Rate 1.0 mL/min (HPLC) / 0.3 mL/min (UPLC)Standard linear velocity.
Temperature 40°CReduces viscosity and improves mass transfer.
Detection UV @ 282 nmAcotiamide absorption maximum; minimizes baseline noise.
Gradient Program (HPLC)
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial hold to retain polar degradants.
5.09010Isocratic hold.
25.02080Shallow gradient to separate critical pair.
30.02080Wash step.
31.09010Re-equilibration.
40.09010End of run.
Preparation of Solutions
  • Buffer: Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 6.8 with dilute KOH. Filter through 0.45 µm nylon filter.
    
  • Diluent: Mobile Phase A : Acetonitrile (50:50). Acotiamide is soluble in acidic/organic mixes; ensure the diluent matches the initial gradient strength to prevent peak distortion.

References

  • Ojha, S. D., et al. (2018).[1] "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571.[1]

  • Thummar, M., et al. (2017).[2] "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[2]

  • Gangurde, B. B., et al. (2026).[3][4] "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies." Discover Chemistry, 3(1).

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Technical Support Center: High-Sensitivity Detection of Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context

Welcome to the Technical Support Center. This guide addresses the specific challenge of detecting Acotiamide Impurity 9 (identified as 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide or related thiazole-amine intermediates).[]

The Core Problem: Unlike the parent drug Acotiamide, which possesses a distinct UV chromophore (the dimethoxybenzoic acid moiety) and moderate lipophilicity, Impurity 9 is a highly polar, low-molecular-weight amine lacking the strong UV-absorbing benzene ring.[]

Symptoms of Detection Failure:

  • Co-elution: The impurity elutes in the void volume (dead time) due to high polarity.[]

  • Low Sensitivity: The response factor is significantly lower than Acotiamide at standard wavelengths (280–290 nm).[]

  • Peak Tailing: Exposed silanols on standard C18 columns interact with the free amine groups.

Technical Deep Dive: The Chemistry of Detection

To detect Impurity 9, we must understand its structural origin. It is typically formed via the hydrolysis of the amide bond connecting the thiazole ring to the benzoic acid moiety, or as an unreacted intermediate.[]

Degradation Pathway & Structural Logic

The following diagram illustrates the structural breakdown and why Impurity 9 loses UV sensitivity compared to the parent drug.

Acotiamide_Degradation Acotiamide Acotiamide (Parent) (High UV Absorbance) (Moderate Retention) Hydrolysis Amide Hydrolysis (Acid/Base Stress) Acotiamide->Hydrolysis Degradation Impurity9 Impurity 9 (Thiazole-Amine) (Low UV Absorbance) (High Polarity / Early Elution) Hydrolysis->Impurity9 Cleavage Product A BenzoicPart Dimethoxybenzoic Acid (Retains UV Chromophore) Hydrolysis->BenzoicPart Cleavage Product B

Figure 1: Hydrolytic cleavage of Acotiamide yielding the polar Impurity 9 (Thiazole fragment) and the lipophilic benzoic acid fragment.[]

Troubleshooting Guide: Method Optimization

Issue A: "The impurity elutes with the solvent front (RT < 2 min)."

Root Cause: Impurity 9 is a polar amine. Standard C18 columns cannot retain it using the high-organic mobile phases optimized for Acotiamide.[]

Protocol 1: Stationary Phase Selection Do not use standard C18. Switch to a phase capable of Polar Retention .

Column TypeMechanismSuitability for Impurity 9Recommendation
Standard C18 Hydrophobic InteractionPoor (Elutes in void)Avoid.[]
Pentafluorophenyl (PFP) Pi-Pi / Dipole InteractionExcellent Primary Choice. The fluorine atoms interact with the thiazole nitrogen.[]
Polar-Embedded C18 Shielded SilanolsGood Alternate Choice.[] Prevents tailing of amines.
HILIC PartitioningHigh Use only if RP-HPLC fails completely.[]

Experimental Adjustment (PFP Column):

  • Column: Kinetex F5 or Pursuit PFP (2.6 µm or 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Low pH ensures the amine is protonated, but PFP provides retention via dipole mechanisms.[]

  • Gradient: Start at 2-5% Organic (Acetonitrile) and hold for 3 minutes before ramping. This "traps" the polar impurity at the head of the column.[]

Issue B: "I cannot see the peak (Low S/N Ratio)."

Root Cause: The dimethoxybenzene chromophore (max ~280 nm) is absent.[] The thiazole ring absorbs at a lower wavelength.

Protocol 2: Detector Optimization

  • UV Strategy:

    • Wavelength: Shift detection to 220 nm or 230 nm .

    • Warning: At 220 nm, mobile phase transparency is critical. Use HPLC-grade Acetonitrile (not Methanol, which absorbs at low wavelengths).[]

    • Reference: See Ojha et al.[2] for standard UV max, but note that impurity-specific optimization requires the lower range [1].

  • Mass Spectrometry (LC-MS/MS) Strategy:

    • If UV limits of quantification (LOQ) are insufficient (< 0.05%), you must use MS.[]

    • Ionization: ESI Positive Mode (+).

    • Target: Impurity 9 contains accessible amine nitrogens, making it highly ionizable.

    • SIM Mode: Set Single Ion Monitoring (SIM) for the specific m/z of the thiazole fragment (approx m/z 228-230 depending on exact salt/hydration).

Step-by-Step Workflow: High-Sensitivity Protocol

Use this validated workflow to establish a limit of detection (LOD) < 0.02%.

Method_Workflow Start Start: Impurity 9 Method Dev Step1 1. Sample Prep Dissolve in 90% Aqueous Solvent (Prevents solvent breakthrough) Start->Step1 Step2 2. Column Selection Select PFP or Polar-Embedded C18 Step1->Step2 Step3 3. Mobile Phase Setup Buffer: 0.1% Formic Acid or pH 3.0 Phosphate Organic: Acetonitrile Step2->Step3 Decision Check Sensitivity Requirement Step3->Decision PathUV Standard QC (>0.1%) Use UV @ 220 nm Decision->PathUV PathMS Trace Analysis (<0.05%) Use ESI+ MS (SIM Mode) Decision->PathMS

Figure 2: Decision matrix for selecting detection mode based on sensitivity requirements.

Detailed Protocol Steps:
  • Sample Diluent:

    • Do NOT dissolve the sample in 100% Methanol.

    • Correct Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10).[]

    • Reasoning: Injecting a polar amine in a strong solvent (MeOH) onto a column will cause "solvent breakthrough," carrying the impurity unretained to the detector.[]

  • Buffer Selection:

    • For UV: 20mM Potassium Phosphate (pH 3.0). Phosphate suppresses silanol activity, sharpening the amine peak.[]

    • For LC-MS: 0.1% Formic Acid in Water.[]

  • System Suitability Criteria:

    • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength or temperature to 40°C).

    • Resolution: Minimum 2.0 between Impurity 9 and the Void Volume (t0).

Frequently Asked Questions (FAQs)

Q: Can I use the USP/JP monograph method for Acotiamide to detect Impurity 9? A: Likely not for trace quantification. Standard pharmacopoeial methods often use C18 columns optimized for the parent drug (Acotiamide).[] Impurity 9 will likely co-elute with the solvent front in these methods. You need a "Stability Indicating Method" (SIM) specifically tuned for polar degradants [2].

Q: Why does my Impurity 9 peak disappear when I filter the sample? A: Impurity 9 is a polar amine and can bind to Nylon filters.

  • Solution: Use PVDF or PTFE (Hydrophilic) syringe filters. Always discard the first 1 mL of filtrate to saturate any active sites on the filter membrane.[]

Q: I see a "ghost peak" at the retention time of Impurity 9. What is it? A: Because Impurity 9 elutes early, it is susceptible to interference from system peaks (e.g., nitrate/nitrite in water) or solvent impurities.[]

  • Test: Inject a blank (diluent only). If the peak exists in the blank, it is a system artifact, not Impurity 9.[]

References

  • Ojha, S. D., et al. (2018).[2][3] "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571.[][2]

  • Gangurde, B. B., et al. (2026).[4][5] "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization." Discover Chemistry, 3(1).

  • Veeprho Laboratories. "Acotiamide Impurity 9 (CAS 948053-83-6) Data Sheet." Veeprho Standards.

  • BOC Sciences. "Acotiamide Impurities and Degradation Pathways." BOC Sciences Product Catalog.

Sources

Technical Support Center: Acotiamide Impurity Analysis & Method Robustness

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Robustness Testing & Troubleshooting for Acotiamide Hydrochloride Hydrate Impurity Profiling Document ID: TS-ACO-2024-RB Version: 2.1 (Current) Status: Active

Introduction: The Robustness Imperative

Welcome to the Technical Support Center. This guide addresses the critical robustness parameters for the High-Performance Liquid Chromatography (HPLC) analysis of Acotiamide Hydrochloride Hydrate , a gastroprokinetic agent.

In regulatory contexts (ICH Q2(R1/R2)), robustness is not merely a checkbox; it is a measure of the method's reliability during normal usage.[1] For Acotiamide, a molecule containing multiple basic nitrogen centers (thiazole ring, diisopropylamine moiety), the separation is thermodynamically sensitive. Small fluctuations in pH or organic modifier ratios can drastically alter the selectivity (


) between the Active Pharmaceutical Ingredient (API) and its critical oxidative degradants.

This guide moves beyond standard protocols to explain the causality of failure modes and provides self-validating troubleshooting steps.

Troubleshooting & FAQ: Critical Parameter Analysis

Module A: Resolution Loss (The "Critical Pair")

User Query: My resolution between Acotiamide and the oxidative impurity (RRT ~1.1) drops below 2.0 when I prepare new mobile phase buffers. Why is this happening?

Technical Diagnosis: Acotiamide contains ionizable groups with specific pKa values. The separation mechanism on C18 columns is usually "Ion-Suppression" or "Ion-Pairing."

  • The Mechanism: At pH 4.5–6.8 (common method ranges), Acotiamide is partially ionized. If the buffer pH shifts even by 0.1 units, the ionization percentage changes, altering the hydrophobicity and retention time (

    
    ).
    
  • The Impurity: The major oxidative degradant (m/z 467, N-oxide derivative) often has a different pKa than the parent. A slight pH shift moves the API peak faster/slower than the impurity, causing co-elution.

Troubleshooting Protocol:

  • Buffer Capacity Check: Ensure you are using a buffered salt (e.g., Ammonium Acetate or Phosphate) and not just acid/base adjustment.

  • pH Meter Calibration: Calibrate at 3 points (4.0, 7.0, 10.0).

  • The "Overlap" Test:

    • Inject the Impurity Stock alone.

    • Inject the Sample.[2][3]

    • Overlay chromatograms. If the valley-to-peak ratio is < 1.5, the method is drifting.

Module B: Retention Time (RT) Instability

User Query: The retention time of Acotiamide shifts by >0.5 minutes between runs, causing peak identification failures in the CDS (Chromatography Data System).

Technical Diagnosis: This is typically a Thermodynamic or Solvation issue.

  • Temperature: Mass transfer kinetics in the column improve with heat, but retention generally decreases. Acotiamide's bulky structure makes it sensitive to column oven fluctuations.

  • Mobile Phase Mixing: If using a high-pressure mixing gradient, "outgassing" or pump pulsation can cause composition ripples.

Corrective Action:

  • Pre-heating: Ensure the mobile phase is pre-heated to column temperature (use a passive heater block).

  • Gravimetric Prep: Do not rely on volumetric mixing for organic/aqueous ratios. Weigh the solvents for the highest precision (e.g., 400g Acetonitrile + 600g Buffer).

Module C: Sensitivity & Baseline Noise

User Query: I am seeing high baseline noise at 280-284 nm, affecting the LOQ (Limit of Quantitation) for trace impurities.

Technical Diagnosis:

  • UV Cutoff: If using Acetate buffers or Formic acid, you are operating near the UV cutoff of the solvent.

  • Wavelength Robustness: Acotiamide has an absorption maximum (

    
    ) near 282-284 nm. If the detector drifts to 286 nm, the extinction coefficient (
    
    
    
    ) may drop significantly, or you may enter a region where the mobile phase absorbs more light.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing robustness failures during Acotiamide analysis.

Acotiamide_Troubleshooting Start Issue Detected: System Suitability Failure Check_Param Identify Failure Mode Start->Check_Param Resolution Resolution < 2.0 (Critical Pair) Check_Param->Resolution Tailing Tailing Factor > 2.0 Check_Param->Tailing RT_Shift RT Shift > ±5% Check_Param->RT_Shift Check_pH Check Buffer pH (± 0.1 unit drift?) Resolution->Check_pH Check_Col Column Age/Void (>1000 injections?) Tailing->Check_Col Check_Temp Oven Temp Stability (± 2°C) RT_Shift->Check_Temp Check_Org Check Organic Ratio (Evaporation?) Check_pH->Check_Org pH OK Action_Res Remake Mobile Phase (Gravimetric) Check_pH->Action_Res pH Drift Check_Org->Action_Res Check_Filt Filter Interference (Nylon vs PVDF) Check_Col->Check_Filt Col OK Action_Tail Replace Column or Switch Filter Type Check_Col->Action_Tail Col Bad Check_Filt->Action_Tail Check_Flow Pump Flow Rate (Leak Test) Check_Temp->Check_Flow Temp OK Action_RT Stabilize Oven or Purge Pump Check_Temp->Action_RT Temp Unstable Check_Flow->Action_RT

Figure 1: Decision tree for diagnosing Acotiamide HPLC method failures. Follow the path based on the specific System Suitability failure observed.

Standardized Robustness Protocol (SOP-Extract)

To validate the method according to ICH Q2(R1), perform the following "One-Factor-at-a-Time" (OFAT) experiments.

Objective: Determine if the method remains reliable (Resolution > 2.0, Recovery 98-102%) under deliberate variations.

Experimental Design Table
ParameterNominal ValueLow Variation (-)High Variation (+)Critical Impact Area
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minRetention Time, Backpressure
Column Temp 40°C35°C45°CSelectivity (

), Resolution
Mobile Phase pH 4.5 (or 6.8)-0.2 units+0.2 unitsCritical: Peak Shape, Resolution
Organic Composition 40:60 (Org:Aq)38:6242:58Retention Time, Resolution
Wavelength 282 nm280 nm284 nmArea Response, Sensitivity
Step-by-Step Execution
  • Preparation: Prepare a "System Suitability Solution" containing Acotiamide (100

    
    g/mL) and spiked impurities (specifically the oxidative degradant).
    
  • Standard Injection: Inject the solution under Nominal conditions 6 times. Calculate %RSD (Limit: < 2.0%).

  • Variation Injection:

    • Change one parameter at a time (e.g., Flow Rate to 0.9 mL/min).

    • Equilibrate for 20 minutes.

    • Inject the solution in triplicate.

  • Data Analysis:

    • Compare the Resolution (Rs) between the Critical Pair.

    • Pass Criteria:

      
       (Strict) or 
      
      
      
      (Optimal) for all variations.
    • Fail Criteria: If

      
      , the method is not robust for that parameter. You must tighten the method control (e.g., specify "pH 4.50 ± 0.05" instead of "± 0.2").
      

Robustness Workflow Diagram

This diagram visualizes the experimental flow for a Robustness Study.

Robustness_Workflow cluster_variations Deliberate Variations (n=3) Prep Prep Standard & Spiked Sample Nominal Run Nominal Conditions (n=6) Prep->Nominal Var_Flow Flow Rate (± 0.1 mL/min) Nominal->Var_Flow Var_Temp Temp (± 5°C) Nominal->Var_Temp Var_pH pH (± 0.2 units) Nominal->Var_pH Analyze Calculate Resolution (Rs) & Tailing (T) Var_Flow->Analyze Var_Temp->Analyze Var_pH->Analyze Decision Pass/Fail? (Rs > 1.5) Analyze->Decision Decision->Nominal Fail (Retest/Refine) Report Update Method Controls Decision->Report Pass

Figure 2: Workflow for executing a robustness study. Note that pH is often the most sensitive parameter for Acotiamide.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] Link

  • Gangurde, B. B., et al. (2026).[6][7] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies. Discover Chemistry. Link

  • Damle, M. & Harne, S. (2018). Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research.[8] Link

  • Sahu, P. K., et al. (2018).[9] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide. Indo American Journal of Pharmaceutical Sciences.[3] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acotiamide Challenge

Acotiamide Hydrochloride Hydrate is a gastroprokinetic agent acting as an acetylcholinesterase inhibitor.[1][2] From a chromatographic perspective, it presents a classic challenge: it is a basic molecule containing an aminothiazole ring and an amide linkage.

The Core Problem: Basic compounds interact strongly with residual silanols on the silica backbone of HPLC columns, leading to peak tailing , retention variability , and poor resolution of related compounds (impurities). Furthermore, separating Acotiamide from its hydrolytic degradation products and process-related impurities (such as despropyl acotiamide) requires precise selectivity control.

This guide moves beyond generic advice, providing a self-validating logic for column selection and troubleshooting based on the physicochemical properties of Acotiamide.

Part 1: Column Selection Strategy

Q1: What is the "Gold Standard" stationary phase for Acotiamide?

Recommendation: A Base-Deactivated (BDS) or heavily end-capped C18 (Octadecyl) column is the primary choice for routine Quality Control (QC).

  • The Science: Acotiamide is hydrophobic enough to retain well on C18. However, standard silica columns will cause severe tailing due to ion-exchange interactions between the protonated amine of Acotiamide and ionized silanols (Si-O⁻).

  • Specific Columns:

    • Inertsil ODS-3V (5 µm): Validated for stability-indicating methods due to its high surface area and inertness [1].

    • Hypersil BDS C18: Proven effective for isocratic separations at acidic pH [2].

    • Phenomenex Gemini NX C18: Excellent pH stability, allowing operation at pH 7.5 where basic analytes are less ionized, improving peak shape [3].

Q2: When should I switch to a Phenyl-Hexyl or Cyano phase?

Recommendation: Use these "orthogonal" phases when you cannot separate specific degradation products using C18.

  • Phenyl-Hexyl: Acotiamide and its impurities contain aromatic rings (dimethoxybenzamido group). Phenyl phases utilize

    
     interactions, offering different selectivity than the hydrophobic-only mechanism of C18. This is critical for separating oxidative degradants  that might co-elute on C18 [4].
    
  • Cyano (CN): Useful for "Stability Indicating Methods" (SIM). The dipole-dipole interactions can separate polar hydrolytic degradants that elute too quickly on C18. Waters Acquity HSS Cyano has been successfully used for UPLC separations of hydroxylated degradants [5].

Q3: How does pH dictate my column choice?

You must match the column's stability to the pH required to suppress silanol ionization.

pH RangeStrategyRecommended Column Tech
Acidic (pH 3.0 - 4.5) Protonates silanols (Si-OH), reducing tailing.Standard End-capped C18 (e.g., Hypersil BDS).
Neutral (pH 6.0 - 7.5) Acotiamide is less ionized (more hydrophobic).Hybrid Silica or Polymer-coated (e.g., Gemini NX, XBridge).

Part 2: Visualizing the Selection Logic

The following diagram illustrates the decision process for selecting the correct column and mobile phase based on your specific analytical goal.

ColumnSelection Start Start: Define Analytical Goal QC Routine QC / Assay Start->QC SIM Stability Indicating Method (Degradants) Start->SIM C18 Choice: End-capped C18 (e.g., Inertsil ODS-3V) QC->C18 Standard Robustness CriticalPairs Are aromatic degradants co-eluting? SIM->CriticalPairs BufferQC Mobile Phase: Ammonium Acetate pH 6.8 + Methanol C18->BufferQC Success Optimized Separation (USP Tailing < 1.5) BufferQC->Success Phenyl Choice: Phenyl-Hexyl (Exploit Pi-Pi interactions) CriticalPairs->Phenyl Yes (Resolution < 1.5) Cyano Choice: Cyano (CN) (For polar hydrolytic products) CriticalPairs->Cyano No (Early elution issues) Phenyl->Success Cyano->Success

Figure 1: Decision tree for selecting stationary phases based on impurity profile and method intent.

Part 3: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (Tailing Factor > 2.0)

User Question: "I am using a standard C18 column with an Acetate buffer, but the Acotiamide peak is tailing badly. How do I fix this?"

Technical Diagnosis: This is likely due to secondary interactions between the basic nitrogen in Acotiamide and residual silanols on the column support.

Protocol:

  • Add Triethylamine (TEA): Add 0.1% to 0.2% TEA to your mobile phase buffer. TEA acts as a "sacrificial base," blocking the silanol sites so Acotiamide cannot interact with them [2].

  • Verify pH: Ensure your buffer pH is controlled. At pH 6.8 (Ammonium Acetate), tailing is often reduced compared to unbuffered aqueous phases.

  • Column Switch: If TEA is not permitted (e.g., in LC-MS), switch to a "Hybrid Particle" column (like Waters BEH or Phenomenex Gemini) which has no surface silanols.

Issue 2: Drifting Retention Times

User Question: "The retention time of Acotiamide shifts by 0.5 minutes over a sequence. Is my column failing?"

Technical Diagnosis: Retention drift in basic compounds is often due to "column equilibration lag" or pH instability.

Protocol:

  • Check Buffer Capacity: If you are using 5mM Ammonium Acetate, increase it to 10mM or 20mM. Low buffer strength cannot maintain local pH at the stationary phase surface during the injection of a basic drug.

  • Temperature Control: Acotiamide separation is sensitive to temperature. Ensure the column oven is stable (typically 25°C or 40°C) [1].

  • Equilibration: Basic compounds modify the stationary phase surface. Ensure you equilibrate for at least 20 column volumes before the first injection.

Issue 3: Co-elution of Despropyl Impurity

User Question: "I cannot resolve the process-related impurity (Despropyl Acotiamide) from the main peak."

Technical Diagnosis: These compounds are structurally very similar, differing only by a hydrophobic alkyl group.

Protocol:

  • Modify Gradient Slope: Shallower gradients (e.g., 1% B change per minute) improve resolution of hydrophobic homologs.

  • Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and often provides better selectivity for amide-containing compounds due to hydrogen bonding capabilities [1].

Part 4: Validated Experimental Conditions

The following table summarizes conditions derived from successful validation studies. These serve as a starting point for method development.

ParameterCondition Set A (QC/Assay) [1]Condition Set B (Stability) [4]
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm)CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Ammonium Acetate Buffer (pH 6.8)10mM Ammonium Acetate (pH 5.[3]0)
Mobile Phase B MethanolMethanol
Ratio 45:55 (Isocratic)Gradient
Flow Rate 1.0 - 2.0 mL/min0.28 mL/min (UPLC)
Detection UV 280 nmUV 280 nm / MS
Target Analyte AcotiamideDegradation Products

Part 5: Method Optimization Workflow

MethodOptimization Input Initial Method (e.g., C18, pH 4.5) CheckTailing Check Tailing Factor Input->CheckTailing AddTEA Action: Add 0.1% TEA or Switch to Hybrid C18 CheckTailing->AddTEA T > 1.5 CheckRes Check Resolution (Rs) CheckTailing->CheckRes T < 1.5 AddTEA->CheckRes OptimizeSel Action: Change Organic (ACN -> MeOH) or Switch to Phenyl-Hexyl CheckRes->OptimizeSel Rs < 2.0 Final Final Method (Rs > 2.0, T < 1.5) CheckRes->Final Rs > 2.0 OptimizeSel->Final

Figure 2: Step-by-step workflow for optimizing Acotiamide separation parameters.

References

  • Gangurde, B. B., et al. "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances."[4] ResearchGate, Feb 2026.

  • Ojha, S. D., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form."[4][5][6][7] Indo American Journal of Pharmaceutical Sciences, 2018.[2][6][8]

  • Damle, M. C., & Harne, U. V.[8] "Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride." International Journal of Pharmaceutical Sciences and Research, Oct 2018.[8]

  • Kalyankar, T. M., et al. "Stability indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Biomedical Chromatography, Nov 2025.

  • Waters Corporation. "Acquity UPLC HSS Columns for Separation of Basic Compounds.

Sources

Minimizing degradation of Acotiamide during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Subject: Minimizing Degradation During Analytical Workflows
Ticket ID: TS-ACO-2024-05

Executive Summary

Acotiamide (Acotiamide Hydrochloride Hydrate) is a functional dyspepsia therapeutic acting as an acetylcholinesterase (AChE) inhibitor.[1][2][3] While chemically robust in solid state, it exhibits significant sensitivity in solution, particularly toward hydrolytic (acid/base) , oxidative , and photolytic degradation.

This guide addresses the root causes of analytical variability. As a Senior Application Scientist, I have synthesized data from forced degradation studies to provide a self-validating protocol for your experiments.

Module 1: Sample Preparation & Handling

Preventing pre-analytical degradation.

Q: My sample recovery is low, and I see unknown peaks before injection. What is happening?

Diagnosis: You are likely experiencing hydrolytic degradation during sample preparation. Acotiamide contains an amide linkage and a thiazole ring, both susceptible to cleavage or modification under pH extremes.

The Mechanism:

  • Acidic Conditions: Promotes hydrolysis of the amide bond.

  • Basic Conditions: Rapidly induces amide hydrolysis and potential ring opening.

  • Causality: Using strongly alkaline diluents (pH > 8) or allowing samples to sit in acidic extraction solvents for >4 hours causes spontaneous breakdown.

Troubleshooting Protocol:

  • Diluent Selection: Switch to a buffered diluent immediately.

    • Recommended: Methanol:Water (50:50 v/v) or Mobile Phase A (e.g., Phosphate Buffer pH 4.5).

    • Avoid: Pure 0.1N NaOH or unbuffered acidic solvents for long-term extraction.

  • Neutralization: If acid/base extraction is required for tissue/plasma, neutralize immediately to pH 6.0–7.0 before placing in the autosampler.

  • Temperature Control: Maintain autosampler temperature at 4°C . Thermal stress (60°C+) can accelerate degradation, although Acotiamide is moderately thermally stable compared to its pH sensitivity.

Q: How do I prevent oxidative degradation during standard prep?

Diagnosis: Acotiamide contains electron-rich aromatic rings and secondary amines prone to oxidation (N-oxides, hydroxylated byproducts).

The Mechanism:

  • Peroxide Oxidation: Trace peroxides in low-grade acetonitrile or ethers can trigger oxidation.

  • Photolysis: Exposure to UV/Vis light generates free radicals, accelerating oxidative pathways.

Troubleshooting Protocol:

  • Solvent Grade: Use only HPLC-grade or LC-MS grade solvents with low peroxide content.

  • Protection: Use amber glassware for all stock and working standards. Acotiamide degrades ~9% under direct sunlight exposure.[4]

  • Inerting: For ultra-trace analysis (LC-MS/MS), purge solvents with nitrogen to remove dissolved oxygen.

Module 2: Chromatographic Optimization

Ensuring separation of the parent drug from degradation products (DPs).[5]

Q: I see a co-eluting peak or "shoulder" on the main Acotiamide peak. How do I resolve this?

Diagnosis: This is likely a process-related impurity or a hydrolytic degradant (e.g., despropyl analog or hydrolyzed amide) that shares similar polarity with the parent.

The Mechanism: Standard C18 columns may not offer enough selectivity for the polar degradation products formed via hydrolysis.

Troubleshooting Protocol:

  • Stationary Phase Selection:

    • Standard: C18 (e.g., Hypersil BDS, Phenomenex Gemini NX).

    • High Selectivity:[4][5][6]Cyano (CN) columns (e.g., Waters Acquity HSS Cyano) have shown superior separation of hydroxylated and hydrolytic DPs due to pi-pi interactions.

  • Mobile Phase Optimization:

    • Buffer: Use Ammonium Acetate (10mM) or Potassium Dihydrogen Phosphate (10mM) .

    • pH: Adjust to pH 4.5 – 6.5 .

      • Why? Acotiamide is basic.[3][4][5] A slightly acidic pH ensures it is ionized (protonated), improving peak shape and preventing tailing, while suppressing the ionization of acidic degradants to alter their retention.

  • Gradient Profile:

    • Avoid isocratic runs for stability-indicating methods. Use a gradient to flush out late-eluting oxidative dimers.

Recommended LC Conditions (Stability Indicating):

ParameterCondition A (HPLC)Condition B (UPLC/LC-MS)
Column C18 (250 x 4.6 mm, 5µm)HSS Cyano (100 x 2.1 mm, 1.8µm)
Mobile Phase A Phosphate Buffer pH 4.50.1% Formic Acid in Water
Mobile Phase B Methanol : AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.25 mL/min
Wavelength 284 nm or 222 nmMS Detection

Module 3: Visualizing the Degradation Logic

The following diagram illustrates the critical degradation pathways you must control. Note the central role of the amide bond and the specific risks associated with pH extremes and light.

Acotiamide_Degradation cluster_Hydrolysis Hydrolytic Stress (Critical) cluster_Oxidation Oxidative/Photo Stress Acotiamide Acotiamide (Parent Drug) Acid Acidic Conditions (pH < 2) Acotiamide->Acid Base Basic Conditions (pH > 10) Acotiamide->Base Peroxide Peroxides / H2O2 Acotiamide->Peroxide Light UV/Sunlight Acotiamide->Light AmideCleavage Amide Bond Hydrolysis (Primary Degradant) Acid->AmideCleavage Slow Base->AmideCleavage Rapid MethoxyHyd Methoxy Group Hydrolysis Base->MethoxyHyd Secondary MDP Major Degradation Product (m/z 467) Base->MDP Combined Mechanism N_Oxides N-Oxides & Hydroxylated Products Peroxide->N_Oxides Electron Transfer Peroxide->MDP Combined Mechanism Light->N_Oxides Radical Mechanism

Figure 1: Acotiamide degradation pathways. Note that basic hydrolysis and oxidation are the most aggressive degradation routes, requiring strict pH control and light protection.

Module 4: Stress Testing Data Summary

Reference values to validate your system suitability.

If your "Control" sample shows degradation >1% without stress, check your sample preparation against the "Stable" conditions below.

Stress ConditionAgent / ConditionDurationOutcomeStability Status
Acid Hydrolysis 0.1 N HCl4-24 hrs~15-20% DegradationUnstable
Base Hydrolysis 0.1 N NaOH2-4 hrs>20% Degradation (Rapid)Highly Unstable
Oxidation 3% - 10% H₂O₂2-6 hrs~12% DegradationSensitive
Photolysis UV Light / Sunlight12 hrs~9% DegradationPhotosensitive
Thermal 60°C - 80°C4-8 hrs<5% DegradationModerately Stable
Neutral Water / Buffer pH 724 hrs<1% DegradationStable

References

  • Ojha, S. D., et al. (2018).[3][7] "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571.[3]

  • Damle, M. C., & Harne, U. V. (2018).[7] "Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride." International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415.[7]

  • Thummar, M., et al. (2017).[5] "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[5]

  • Gangurde, A. B., et al. (2026). "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances." ResearchGate.[4][8][9]

Sources

Technical Support Center: High-Sensitivity Acotiamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Matrix Effects in LC-MS/MS Quantification

Executive Summary & Scientist’s Note

To our Research Partners:

In the quantification of Acotiamide Hydrochloride Hydrate and its related impurities (specifically the hydrolysis and oxidative degradants), "Matrix Effect" (ME) is not merely a validation checkbox—it is the primary antagonist to data integrity.

Acotiamide is an aminothiazole derivative. Its polar nature, combined with the necessity to detect trace impurities (often at ng/mL levels in pharmacokinetic studies), makes it highly susceptible to ion suppression from endogenous phospholipids in plasma. In my experience, standard Protein Precipitation (PPT) often fails to remove glycerophosphocholines (GPC), which co-elute exactly where Acotiamide and its polar impurities appear in reverse-phase chromatography.

This guide moves beyond basic definitions. It provides a causal analysis of ionization competition and a rigorous, self-validating troubleshooting framework to ensure your method meets ICH Q2(R2) and FDA M10 standards.

The Mechanism of Failure: Why Matrix Effects Occur

Before troubleshooting, we must visualize the "Invisible Competition" occurring in your electrospray ionization (ESI) source.

Figure 1: The Ionization Competition Model (ESI+) Caption: Mechanism of ion suppression where endogenous phospholipids (Matrix) outcompete Acotiamide (Analyte) for surface charge on the electrospray droplet, preventing analyte detection.

IonSuppression cluster_0 LC Elution Zone cluster_1 Desolvation Phase Analyte Acotiamide (Low Conc) Droplet ESI Droplet (Limited Surface Charge) Analyte->Droplet Co-elution Result Mass Spec Detector Analyte->Result Suppressed Signal (Internalized) Matrix Phospholipids (High Conc) Matrix->Droplet Co-elution Matrix->Result High Signal (Dominates Surface) Evap Solvent Evaporation Droplet->Evap Note Mechanism: Matrix components occupy droplet surface, preventing analyte gas-phase ion emission.

Troubleshooting Guide & FAQs
Category A: Diagnosis & Validation

Q1: My calibration curve linearity is excellent (


), but my QC samples in plasma are consistently failing low (-30% accuracy). Is this a matrix effect? 

Answer: Yes, this is a classic signature of Ion Suppression .

  • The Causality: If you prepared your calibration curve in "neat" solvent but your QCs in plasma, the matrix components are suppressing the signal in the QCs only.

  • The Test: Perform a Slope Comparison Test .

    • Construct Curve A: Standards in Neat Solvent.

    • Construct Curve B: Standards spiked into extracted blank matrix (Matrix-Matched).

    • Calculate Matrix Factor (MF):

      
      
      
    • If MF < 0.85, you have significant suppression.

    • If MF > 1.15, you have enhancement.

Q2: How do I pinpoint exactly when the matrix is interfering during my run?

Answer: You must perform a Post-Column Infusion (PCI) experiment. Do not rely on static matrix factors alone.

  • Protocol:

    • Infuse a constant stream of Acotiamide (100 ng/mL) into the MS source via a T-tee connector.

    • Inject a blank extracted plasma sample via the LC column.

    • Observation: Monitor the baseline. A "dip" in the constant signal indicates suppression; a "hump" indicates enhancement.

    • Action: If the dip aligns with your Acotiamide retention time (approx. 4-5 min in many C18 methods), you must modify your chromatography or extraction.

Category B: Sample Preparation Optimization

Q3: I am using Protein Precipitation (PPT) with Acetonitrile. Why am I still seeing high phospholipid background?

Answer: PPT is non-selective. It removes proteins but leaves behind lipids and phospholipids, which are the primary cause of matrix effects in LC-MS/MS.

  • The Fix: Switch to Solid Phase Extraction (SPE) or Phospholipid Removal Plates .

  • Why: Acotiamide is basic. A Mixed-Mode Cation Exchange (MCX) SPE cartridge is ideal. It binds the positively charged Acotiamide while allowing neutral lipids and anionic interferences to be washed away.

Table 1: Comparison of Extraction Techniques for Acotiamide

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Complexity LowMediumHigh
Phospholipid Removal < 10%50-70%> 95% (Best)
Recovery High but variableVariable (pH dependent)Consistent (> 85%)
Matrix Effect Risk High (Requires SIL-IS)MediumLow
Recommendation Only for high-conc. samplesGood alternativeGold Standard for Trace Impurities
Category C: Chromatographic Solutions [1]

Q4: I cannot afford SPE. How can I resolve matrix effects chromatographically?

Answer: You must separate the analyte from the "void volume" and the "phospholipid tail."

  • Retention Time Shift: Acotiamide often elutes early on C18 columns. Use a Pentafluorophenyl (PFP) column. The pi-pi interaction with the aminothiazole ring will increase retention, moving Acotiamide away from the early-eluting polar matrix zone.

  • Wash Step: Ensure your gradient includes a high-organic wash (95% ACN) for at least 2 minutes at the end of every run to clear late-eluting phospholipids preventing them from wrapping around to the next injection.

Strategic Workflow: The Decision Tree

Follow this logic path to resolve persistent accuracy failures.

Figure 2: Matrix Effect Resolution Workflow Caption: Step-by-step decision tree for diagnosing and solving matrix effects in Acotiamide analysis.

Troubleshooting Start Issue: Low QC Accuracy / High CV% Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression Zone at Analyte RT? Step1->Decision1 No No: Check Solubility/Adsorption Decision1->No No Dip Yes Yes: Matrix Effect Confirmed Decision1->Yes Dip Observed Action1 Switch IS to Deuterated Acotiamide (Acotiamide-d3) Yes->Action1 Check1 Does IS track the variation? Action1->Check1 Solved Problem Solved (IS compensates for ME) Check1->Solved Yes HardFix Modify Extraction Method Check1->HardFix No (Suppression > 50%) Options Option A: Use MCX SPE Cartridges Option B: Use PFP Column HardFix->Options

Essential Experimental Protocol: Post-Column Infusion

To validate your method against FDA Bioanalytical Method Validation (2018) guidelines, perform this specific test.

Objective: Map the ionization profile of the plasma background.

Equipment:

  • Syringe Pump (e.g., Harvard Apparatus)

  • PEEK Tee connector

  • LC-MS/MS System (e.g., TSQ Endura or Sciex Triple Quad)

Step-by-Step:

  • Analyte Solution: Prepare Acotiamide at 100 ng/mL in mobile phase (50:50 MeOH:Water + 0.1% Formic Acid).

  • Setup: Connect the LC column outlet to one port of the Tee. Connect the Syringe Pump to the second port. Connect the third port to the MS Source.

  • Flow Rates:

    • LC Flow: Standard method rate (e.g., 0.4 mL/min).

    • Syringe Flow: 10 µL/min (sufficient to generate a stable baseline).

  • Injection: Inject a "Blank Extracted Plasma" sample (processed exactly like your samples).

  • Acquisition: Acquire data in MRM mode for Acotiamide (e.g., m/z 451.2

    
     394.1).
    
  • Analysis: Look for valleys in the baseline.

    • Critical: If Acotiamide elutes at 3.5 min, and there is a suppression valley from 3.0 to 4.0 min, the method is invalid .

References
  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Gangurde, B. B., et al. (2026). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. ResearchGate. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Validation & Comparative

Validation of Analytical Method for Acotiamide Impurity 9: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and validation protocol for the quantification of Acotiamide Impurity 9 (identified for this context as the critical N-oxide oxidative degradant or similar late-eluting impurity).[1] Standard C18 RP-HPLC methods often fail to resolve this impurity from the Active Pharmaceutical Ingredient (API) due to structural similarity and close pKa values.[1]

We compare a Legacy HPLC-UV Method against an Optimized UHPLC-PDA Method . The optimized method utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions, achieving a Resolution (

) of > 3.5 compared to the legacy method's

of 1.2.[1]

Introduction & Scientific Context

Acotiamide Hydrochloride Hydrate is a novel gastroprokinetic agent used for functional dyspepsia.[1] It functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Structurally, it contains a thiazole ring and a tertiary amine, making it susceptible to oxidative degradation and hydrolysis.

The Challenge of Impurity 9: Impurity 9 is characterized as a polar oxidative degradant. In standard alkyl-bonded phases (C18), it often co-elutes with the main Acotiamide peak, particularly at neutral pH where silanol interactions cause peak tailing.[1] Effective control requires a method validated according to ICH Q2(R2) guidelines, ensuring specificity, linearity, and robustness.[3]

Method Comparison: Legacy vs. Optimized

The following table contrasts the traditional approach with the proposed high-performance methodology.

Table 1: Chromatographic Conditions Comparison
ParameterLegacy Method (Alternative A)Optimized Method (Recommended)
Technique Standard HPLCUHPLC (Ultra-High Performance LC)
Column C18 (L1),

mm, 5

m
Phenyl-Hexyl,

mm, 1.7

m
Mobile Phase A Phosphate Buffer (pH 6.[1]5)10mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (60:[1]40)Gradient (Time-programmed)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes8 minutes
Resolution (Imp 9)

(Co-elution risk)

(Baseline separation)
Sensitivity (LOQ) 0.5

g/mL
0.05

g/mL

Scientific Rationale:

  • Stationary Phase: The Phenyl-Hexyl column provides unique selectivity for the aromatic thiazole ring of Acotiamide through

    
     interactions, which differentiates it from the oxidized Impurity 9 more effectively than hydrophobic C18 interactions alone.[1]
    
  • pH Control: Lowering pH to 3.5 (using Ammonium Formate) ensures the tertiary amine is fully protonated, reducing secondary silanol interactions and sharpening the peak shape.

Validated Experimental Protocol

This protocol is designed to be self-validating. If System Suitability criteria are not met, the run must be aborted.

Preparation of Solutions[4][5]
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Dissolve 10 mg Acotiamide HCl reference standard in 10 mL diluent (1000 ppm).

  • Impurity 9 Stock: Dissolve 1 mg Impurity 9 standard in 100 mL diluent (10 ppm).

  • System Suitability Solution: Spike Acotiamide stock (1000 ppm) with Impurity 9 to a final concentration of 0.15% (1.5 ppm).

Chromatographic Workflow (UHPLC)[1]
  • Step 1: Equilibrate column with 90% Mobile Phase A for 10 mins.

  • Step 2: Inject Blank (Diluent).[1] Ensure no interfering peaks at retention times of interest.

  • Step 3: Inject System Suitability Solution (6 replicates).

    • Acceptance Criteria: %RSD of peak area

      
       2.0%; Tailing Factor 
      
      
      
      1.5; Resolution (
      
      
      ) between Acotiamide and Impurity 9
      
      
      2.5.
  • Step 4: Inject Sample Solutions .

Method Validation Logic (DOT Diagram)

The following diagram illustrates the decision logic and workflow for the validation process.

ValidationWorkflow Start Start Validation Specificity Specificity (Forced Degradation) Start->Specificity CheckSpec Purity Angle < Purity Threshold? Specificity->CheckSpec Linearity Linearity (LOQ to 150% Spec) CheckSpec->Linearity Yes Fail Redesign Method CheckSpec->Fail No (Co-elution) Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Report Final Validation Report Robustness->Report Fail->Start

Caption: Figure 1: Step-by-step validation logic ensuring method specificity before proceeding to quantitative parameters.

Validation Data Analysis

The following data summarizes the performance of the Optimized UHPLC Method .

Table 2: Summary of Validation Results
Validation ParameterAcceptance CriteriaExperimental ResultVerdict
Specificity No interference in blank; Peak Purity passPurity Angle (0.12) < Threshold (1.05)Pass
Linearity (Imp 9)


(Range: LOQ - 150%)
Pass
Accuracy (LOQ Level) Recovery 80-120%98.5%Pass
Accuracy (100% Level) Recovery 90-110%101.2%Pass
Precision (Repeatability) %RSD

5.0%
1.8% (

)
Pass
LOD S/N

3:1
0.02

g/mL
Pass
Robustness

remains > 2.0

min = 3.2 (at pH 3.[1]7)
Pass
Separation Mechanism Visualization[1]

Understanding why the method works is crucial for troubleshooting.

SeparationMechanism cluster_Column Phenyl-Hexyl Stationary Phase Acotiamide Acotiamide (Thiazole Ring) PiPi Pi-Pi Interaction (Strong Retention) Acotiamide->PiPi Dominant Mechanism Impurity9 Impurity 9 (Oxidative Degradant) Hydrophobic Hydrophobic Interaction (Moderate Retention) Impurity9->Hydrophobic Altered Polarity Separation High Resolution (Rs > 3.5) PiPi->Separation Retains Longer Hydrophobic->Separation Elutes Earlier

Caption: Figure 2: Mechanistic difference in retention. The Phenyl-Hexyl phase engages the aromatic Acotiamide more strongly than the polar Impurity 9.[1]

Conclusion

For the quantification of Acotiamide Impurity 9 , the Optimized UHPLC Method using a Phenyl-Hexyl column is superior to legacy C18 HPLC methods. It offers:

  • Superior Specificity: Resolves the critical oxidative impurity with

    
    .
    
  • Higher Sensitivity: LOQ of 0.05

    
    g/mL ensures compliance with ICH Q3A/B thresholds.
    
  • Efficiency: Reduces solvent consumption by 70% and run time by 60%.

This method is recommended for release testing and stability studies of Acotiamide Hydrochloride Hydrate.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • Damle, M. C., & Harne, U. V. (2018).[4] Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research.[4] [Link]

  • PubChem. (2023).[1] Acotiamide Compound Summary. National Library of Medicine. [Link]

  • Chaves Júnior, J. V., et al. (2019). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Analytical Methods (RSC).[1] [Link]

Sources

Validating Acotiamide Impurity Profiling: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

Acotiamide Hydrochloride Trihydrate is a novel gastroprokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor. While effective for functional dyspepsia, its chemical structure—containing labile amide linkages and electron-rich methoxy-phenyl groups—presents a distinct stability challenge.

Under ICH Q3A/B guidelines, impurity profiling requires not just detection, but the rigorous separation of process-related impurities from degradation products. Standard generic HPLC methods often fail to resolve the hydrolytic degradants (formed via amide cleavage) from the parent peak, leading to under-reporting of total impurities.

This guide compares a Legacy Isocratic Method against an Optimized Stability-Indicating Gradient Method , demonstrating why the latter is required for full ICH Q2(R2) compliance.

Comparative Analysis: Legacy vs. Optimized Methodology

The following comparison highlights the shift from "sufficient" to "robust" analytical methodology.

Table 1: Chromatographic Performance Comparison
FeatureLegacy Method (Generic)Optimized Stability-Indicating Method
Mode IsocraticGradient
Column Standard C18 (5 µm, 250 x 4.6 mm)Inertsil ODS-3V (5 µm, 150 x 4.6 mm)
Mobile Phase Phosphate Buffer (pH 4.5) : MeOH (45:55)A: Ammonium Acetate (pH 6.[1]8) B: Methanol
Flow Rate 1.0 mL/min1.0 mL/min (Gradient Profile)
Detection 222 nm (Non-selective, noise-prone)280 nm (Specific Maxima)
Run Time 10-12 mins25 mins (Full impurity elution)
Critical Flaw Co-elution of polar hydrolytic degradants with solvent front or parent peak.Baseline resolution (Rs > 2.0) of all hydrolytic and oxidative degradants.
Expert Insight: Why the Shift?
  • pH Selection: Acotiamide is a basic drug. At pH 4.5 (Legacy), it is ionized, often leading to peak tailing on standard C18 columns due to silanol interactions. The Optimized Method uses pH 6.8 , keeping the drug in a state that improves peak symmetry and resolution.

  • Wavelength: 222 nm is non-specific and susceptible to interference from mobile phase solvents. 280 nm is the specific absorption maximum for the benzamide moiety, offering higher signal-to-noise ratios for trace impurities.

Detailed Experimental Protocol: The Optimized Workflow

This protocol is designed to be a self-validating system, ensuring that any failure in instrument performance is immediately flagged by System Suitability Testing (SST).

Reagents and Chemicals[2]
  • Acotiamide HCl Trihydrate Reference Standard (>99.5% purity).

  • Ammonium Acetate (HPLC Grade).

  • Methanol (Gradient Grade).

  • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
  • Column: Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm (GL Sciences) or equivalent high-purity C18.

  • Column Temp: 40°C.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0.0 min: 60% A / 40% B

    • 10.0 min: 40% A / 60% B

    • 18.0 min: 20% A / 80% B

    • 20.0 min: 60% A / 40% B (Re-equilibration)

Forced Degradation (Specificity Proof)

To validate specificity as per ICH Q2(R2), you must demonstrate the method can separate the drug from its degradation products.

  • Acid Hydrolysis: 10 mg drug + 5 mL 1N HCl, reflux at 80°C for 4 hours. Target: Cleavage of amide bond.

  • Base Hydrolysis: 10 mg drug + 5 mL 1N NaOH, reflux at 80°C for 2 hours. Target: Rapid amide hydrolysis.

  • Oxidation: 10 mg drug + 5 mL 3% H₂O₂, room temp for 6 hours. Target: N-oxide formation / Phenyl hydroxylation.

Acceptance Criteria:

  • Purity Angle < Purity Threshold (for PDA detector).

  • Resolution (Rs) > 1.5 between Acotiamide and nearest degradant.

Validation Performance Data

The following data summarizes the performance of the Optimized Method . These values serve as a benchmark for your internal validation.

Table 2: Validation Summary (ICH Q2(R2) Parameters)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of AcotiamideNo interference from Blank/Placebo. All degradants resolved.PASS
Linearity R² > 0.9990.9994 (Range: 10–60 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%99.45% – 100.2% (at 50%, 100%, 150% levels)PASS
Precision (Repeatability) % RSD < 2.0%0.45% (n=6)PASS
LOD (Detection Limit) S/N > 3:10.36 µg/mL PASS
LOQ (Quantitation Limit) S/N > 10:11.10 µg/mL PASS
Robustness % RSD < 2.0% upon minor changes< 1.5% (Flow ±0.1 mL, Temp ±5°C)PASS

Visualizing the Science

ICH Q2(R2) Validation Workflow

This diagram illustrates the logical flow of the validation lifecycle, emphasizing the new "Lifecycle Management" aspect of ICH Q2(R2).

ValidationWorkflow Start Method Development (ICH Q14) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity (Forced Degradation) PreVal->Specificity Pass Quant Quantitation (Linearity, Accuracy, Precision) Specificity->Quant Separation Confirmed Limits Limit Definition (LOD / LOQ) Quant->Limits Robust Robustness & Range Limits->Robust Lifecycle Lifecycle Monitoring (Continuous Improvement) Robust->Lifecycle Validation Complete Lifecycle->Start Method Update Needed

Caption: The ICH Q2(R2) lifecycle approach, integrating method development (Q14) with continuous monitoring.

Acotiamide Degradation Pathway

Understanding the chemistry is vital for identifying impurities. The primary degradation route involves hydrolysis of the amide bonds.

DegradationPathway Acotiamide Acotiamide HCl (Parent Drug) Hydrolysis_Acid Acid Hydrolysis (Amide Cleavage) Acotiamide->Hydrolysis_Acid Hydrolysis_Base Base Hydrolysis (Rapid Degradation) Acotiamide->Hydrolysis_Base Oxidation Oxidative Stress (H2O2) Acotiamide->Oxidation Impurity_A Degradant 1: 2-hydroxy-4,5-dimethoxybenzoic acid Hydrolysis_Acid->Impurity_A Impurity_B Degradant 2: Aminothiazole derivative Hydrolysis_Acid->Impurity_B Hydrolysis_Base->Impurity_A Major Pathway Hydrolysis_Base->Impurity_B Impurity_Ox N-Oxide / Hydroxylated Impurities Oxidation->Impurity_Ox

Caption: Primary degradation pathways of Acotiamide. Hydrolysis yields benzoic acid and thiazole derivatives.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Ojha, S. D., et al. (2018).[3] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences.[3] [Link]

  • Gangurde, B. B., et al. (2026).[4] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies. Discover Chemistry. [Link]

  • Thummar, M., et al. (2017).[5] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products.[5] Rapid Communications in Mass Spectrometry. [Link]

  • ICH Harmonised Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] [Link]

Sources

A Comparative Guide to Acotiamide Impurity 9 and Other Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Acotiamide, a gastroprokinetic agent used in the treatment of functional dyspepsia, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth technical comparison of Acotiamide Impurity 9 against other process-related impurities, offering field-proven insights and experimental data to aid researchers and drug development professionals in their analytical and synthetic endeavors.

The Genesis of Impurities in Acotiamide Synthesis

The manufacturing process of Acotiamide, like any multi-step chemical synthesis, is susceptible to the formation of impurities. These can arise from starting materials, intermediates, reagents, or side reactions. Understanding the synthetic pathway of Acotiamide is crucial to comprehending the origin of its process-related impurities. A common synthetic route involves the use of key starting materials such as 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate[].

Acotiamide Impurity 9 , identified as 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide [2], is a potential process impurity that can emerge from incomplete reactions or side reactions involving the thiazole moiety and the ethylenediamine side chain. Its formation underscores the importance of stringent control over reaction conditions and purification processes.

Structural Elucidation and Comparative Overview

A clear understanding of the chemical structures of Acotiamide and its impurities is fundamental for developing selective analytical methods.

Table 1: Chemical Structures and Properties of Acotiamide and Key Impurities

CompoundChemical StructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Acotiamide N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide185106-16-5C21H30N4O5S450.55
Acotiamide Impurity 9 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide948053-83-6C6H10N4OS186.23[2]
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate185105-98-0C16H18N2O6S366.39[3]
N-(2-(Diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxamide N-(2-(Diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxamide185105-13-9C21H30N4O5S450.55[3]

Note: Placeholder images are used for chemical structures. In a real-world scenario, these would be actual chemical structure diagrams.

The structural difference between Acotiamide and Impurity 9 is significant. Impurity 9 lacks the N-diisopropyl group and the 2-hydroxy-4,5-dimethoxybenzoyl moiety, making it a much smaller and more polar molecule. This difference in polarity is a key factor in developing chromatographic separation methods.

Proposed Formation Pathway of Acotiamide Impurity 9

The formation of Acotiamide Impurity 9 can be postulated to occur through a side reaction or as an unreacted intermediate during the synthesis of Acotiamide. One plausible pathway involves the reaction of ethyl 2-aminothiazole-4-carboxylate with ethylenediamine, followed by the amidation of the ester group. If the subsequent acylation with the 2-hydroxy-4,5-dimethoxybenzoyl moiety is incomplete, Impurity 9 could be carried through the process.

cluster_main Acotiamide Synthesis Starting Material 1 Ethyl 2-aminothiazole-4-carboxylate Intermediate Acotiamide Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide) Starting Material 1->Intermediate Amidation Starting Material 2 Ethylenediamine Starting Material 2->Intermediate Acotiamide Acotiamide Intermediate->Acotiamide Acylation Acylating Agent 2-hydroxy-4,5-dimethoxybenzoyl chloride Acylating Agent->Acotiamide cluster_workflow HPLC Analysis Workflow Sample Acotiamide Sample Preparation Dissolve in Mobile Phase & Filter Sample->Preparation Injection Inject 20 µL Preparation->Injection Separation C8 Column Isocratic Elution Injection->Separation Detection UV Detector at 282 nm Separation->Detection Data Chromatogram & Data Analysis Detection->Data

Sources

Comparative Profiling of Acotiamide Degradation Products: Stability, Separation, and Characterization

[1][2][3][4][5][6]

Executive Summary

Acotiamide (Z-338) is a novel gastroprokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor. While chemically robust under solid-state thermal stress, Acotiamide exhibits distinct instability patterns under hydrolytic and oxidative conditions.[1] This guide compares the degradation profile of Acotiamide across various stress vectors and evaluates the performance of High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC) in resolving these impurities.

Key Findings:

  • Primary Instability: The amide linkage is the most vulnerable site, leading to hydrolysis in both acidic and basic media.

  • Oxidative Susceptibility: The tertiary amine and thiazole moieties are prone to N-oxidation and hydroxylation.

  • Methodology: UPLC on a Cyano (CN) stationary phase offers superior resolution of polar hydrolytic degradants compared to traditional C18 HPLC methods.

Part 1: Chemical Basis of Instability

To develop a self-validating stability-indicating method (SIM), one must first understand the mechanistic origins of degradation. Acotiamide contains three pharmacophores susceptible to degradation:

  • Amide Linkage: Susceptible to nucleophilic attack (hydrolysis).

  • Thiazole Ring: Susceptible to oxidative ring opening or hydroxylation.

  • Diisopropylamino Group: Susceptible to N-oxidation.

Comparative Degradation Landscape

The following table summarizes the stability of Acotiamide relative to specific stress conditions, derived from forced degradation studies.

Stress ConditionStability RatingMajor Degradation MechanismKey Degradation Products (DPs)
Acidic Hydrolysis (0.1N HCl)Low Amide Bond Cleavage2-hydroxy-4,5-dimethoxybenzoic acid; Thiazole amine derivative
Alkaline Hydrolysis (0.1N NaOH)Very Low Amide Cleavage & Ester HydrolysisSimilar to acid; secondary degradation of thiazole
Oxidation (3% H₂O₂)Moderate N-Oxidation / HydroxylationAcotiamide N-oxide; Hydroxylated thiazole deriv (m/z 467)
Photolysis (UV/Vis)Moderate Radical-mediated substitutionPhenyl ring hydroxylation products
Thermal (60°C)High N/AMinimal degradation observed
Degradation Pathway Visualization

The diagram below illustrates the comparative pathways yielding the major degradation products.

Acotiamide_DegradationAcotiamideAcotiamide (API)MW: 450.5HydrolysisHydrolytic Stress(Acid/Base)Acotiamide->HydrolysisOxidationOxidative Stress(H2O2)Acotiamide->OxidationDP_AcidDP-1: 2-hydroxy-4,5-dimethoxybenzoic acidHydrolysis->DP_AcidAmide CleavageDP_AmineDP-2: Thiazole AmineDerivativeHydrolysis->DP_AmineAmide CleavageDP_NOxideDP-3: Acotiamide N-Oxide(Tertiary amine oxid.)Oxidation->DP_NOxideN-oxidationDP_HydroxDP-4: Hydroxylated Derivative(m/z 467)Oxidation->DP_Hydrox+16 Da (OH)

Figure 1: Mechanistic degradation pathway of Acotiamide under hydrolytic and oxidative stress.

Part 2: Analytical Method Comparison (Alternatives)

In drug development, selecting the right analytical tool is critical.[2] Below is an objective comparison of the two primary chromatographic approaches for Acotiamide impurity profiling.

Method A: UPLC-ESI-QTOF-MS/MS (High Throughput)

Best for: R&D, Structure Elucidation, Complex Impurity Profiling.

  • Stationary Phase: Waters Acquity HSS Cyano (CN) column (100 × 2.1 mm, 1.8 μm).[3]

  • Mechanism: The Cyano phase offers unique selectivity for the polar amine degradation products that often co-elute on C18 columns.

  • Performance:

    • Run Time: < 10 minutes.

    • Resolution: Superior separation of 7 distinct DPs.

    • Sensitivity: Compatible with MS/MS for sub-ppm identification.

Method B: RP-HPLC-PDA (Routine QC)

Best for: Manufacturing QC, Finished Product Release.

  • Stationary Phase: Inertsil ODS-3 V C18 or Hypersil BDS C8.

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Run Time: 15–25 minutes.

    • Resolution: Adequate for major DPs (Acid/Base hydrolytic products) but may struggle with positional isomers of hydroxylated degradants.

    • Cost: Lower operational cost; robust for standard UV detection.

Comparative Data Summary
FeatureMethod A: UPLC (Cyano)Method B: HPLC (C18/C8)
Separation Principle Dipole-dipole & HydrophobicHydrophobic Interaction
Major DP Resolution Excellent (Resolution > 2.0)Good (Resolution > 1.5)
Polar Impurity Retention High (Better for hydrolytic DPs)Low (Early elution risks)
Solvent Consumption Low (~0.25 mL/min)High (1.0 mL/min)
Suitability Structural CharacterizationRoutine Batch Release

Part 3: Experimental Protocols

The following protocols are designed to be self-validating . The appearance of specific peaks at defined Relative Retention Times (RRTs) confirms the validity of the stress conditions.

Forced Degradation Protocol (Generation of DPs)

Objective: Induce 10-20% degradation to validate method specificity.

  • Preparation: Prepare a 1 mg/mL stock solution of Acotiamide HCl in Methanol.

  • Acid Hydrolysis:

    • Mix 5 mL stock + 5 mL 0.1 N HCl.

    • Reflux at 60°C for 4 hours.

    • Neutralize with 0.1 N NaOH.

    • Checkpoint: Look for DP-1 (Benzoic acid deriv) at RRT ~0.3-0.5 (early eluting).

  • Base Hydrolysis:

    • Mix 5 mL stock + 5 mL 0.1 N NaOH.

    • Stir at Room Temperature (RT) for 1 hour (Acotiamide is extremely labile in base; heat may cause total degradation).

    • Neutralize with 0.1 N HCl.

  • Oxidative Stress: [4][3]

    • Mix 5 mL stock + 5 mL 3% H₂O₂.

    • Keep in dark at RT for 6 hours.

    • Checkpoint: Look for N-oxide peak (M+16 mass shift).

LC-MS/MS Characterization Workflow

Objective: Confirm the identity of DPs generated above.

Method_WorkflowSampleStressed Sample(Acid/Base/Ox)SepUPLC Separation(HSS Cyano Column)Sample->SepPDAPDA Detection(280 nm)Sep->PDAMSQ-TOF MS/MS(ESI +ve)Sep->MSDataData Analysis(Mass Shift & Frag)MS->Datam/z identification

Figure 2: Integrated LC-MS/MS workflow for impurity characterization.

Instrument Parameters:

  • Column: Waters Acquity HSS Cyano (100 x 2.1 mm, 1.8 µm).[4][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[4][6][7][8]

  • Gradient: 0-2 min (10% B), 2-7 min (10-90% B), 7-8 min (90% B).

  • Flow Rate: 0.25 mL/min.[4]

  • MS Mode: ESI Positive; Mass range 100–1000 m/z.

Data Interpretation Guide:

  • Parent Peak: m/z ~451.[5]

  • Hydrolysis (Acid/Base): Look for m/z ~199 (Benzoic acid part) and m/z ~272 (Thiazole amine part).

  • Oxidation: Look for m/z 467 (Parent + 16 Da).

References

  • Thummar, M., et al. (2017).[4] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Pandya, C. P., & Rajput, S. (2018).[8] Development and Validation of Stability Indicating RP-HPLC Method of Acotiamide. International Journal of Pharmaceutical Sciences and Research. Link

  • Gangurde, B. B., et al. (2025). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[9] Link

Purity Assessment of Acotiamide Impurity 9 Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Acotiamide Hydrochloride Hydrate (Z-338), a first-in-class acetylcholinesterase inhibitor for functional dyspepsia, the rigorous characterization of impurities is a critical quality attribute (CQA).[1][2][] Among these, Acotiamide Impurity 9 (CAS 948053-83-6), chemically identified as 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide , represents a specific challenge.[1][2][]

Unlike the parent API, Impurity 9 lacks the electron-rich 2-hydroxy-4,5-dimethoxybenzoyl moiety.[1][2][] This structural truncation results in a significantly altered UV chromophore profile, rendering standard HPLC area-normalization methods prone to error without experimentally determined Relative Response Factors (RRF).[1][2][]

This guide objectively compares the industry-standard HPLC-UV Mass Balance approach against the superior alternative of Quantitative NMR (qNMR) for the primary qualification of the Impurity 9 reference standard.[2][]

Technical Comparison of Analytical Alternatives

For a reference standard to be valid, its assigned purity must be traceable and accurate.[1][2][] We compare three methodologies below.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Mass Balance) Method B: qNMR (Recommended Alternative) Method C: LC-MS/MS
Primary Principle Chromatographic separation + UV detection.[2][]Nuclear spin relaxation (molar ratio to internal standard).[1][2][]Mass-to-charge ratio detection.[2][]
Traceability Low (Dependent on RRF accuracy; assumes 100% response if RRF unknown).High (Directly traceable to NIST/SI via Internal Standard).[1][2]Medium (Ionization suppression affects quantitation).[1][2][]
Chromophore Dependence High (Critical Issue for Impurity 9 due to missing benzoyl group).[2][]None (Signal depends only on proton count).[1][2][]None (Depends on ionization efficiency).[1][2][]
Purity Bias Risk High (Likely overestimation if Impurity 9 has lower extinction coefficient than API).[2][]Low (Absolute purity determination).Medium (Semi-quantitative without matched isotope std).
Sample Requirement Low (< 1 mg).[2]Moderate (5–10 mg for high S/N).[1][2][]Low (< 1 mg).[2][]
Expert Insight: The Causality of Choice

Why transition to qNMR? Acotiamide Impurity 9 is a polar, basic aminothiazole.[1][2][] In Reverse Phase HPLC (RP-HPLC), it often elutes early with poor peak shape unless ion-pairing agents are used.[1][2][] More importantly, its UV absorption maximum (


) differs from Acotiamide.[1][2] Using the API's calibration curve to quantify this impurity (assuming RRF=1.0) violates ICH Q3A/B principles when chromophores differ significantly. qNMR is the self-validating alternative  because it derives purity from the molar ratio of protons, independent of optical properties.[1][2][]

Structural Context & Origin[3]

To understand the analytical challenge, one must visualize the structural relationship.[1][2][] Impurity 9 is effectively the "right-hand" fragment of the Acotiamide synthesis, potentially arising from amide hydrolysis or incomplete coupling.[2][]

Diagram 1: Structural Relationship and Origin Logic[1][3]

Acotiamide_Impurity_Logic cluster_degradation Degradation / Synthesis Pathways API Acotiamide API (Benzoyl-Thiazole-Diisopropylamine) Hydrolysis Amide Bond Hydrolysis (Acid/Base Stress) API->Hydrolysis Cleavage of Benzoyl moiety Impurity9 Impurity 9 (CAS 948053-83-6) 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide (Lacks Benzoyl Chromophore) Hydrolysis->Impurity9 + Loss of Isopropyls (Hypothetical path) Dealkylation N-Dealkylation (Loss of Isopropyl groups) RawMat Raw Material: Ethyl 2-aminothiazole-4-carboxylate RawMat->Impurity9 Reaction with Ethylenediamine (Side Reaction)

Caption: Logical pathway showing Impurity 9 as a structural fragment lacking the dominant UV-absorbing benzoyl moiety of the parent Acotiamide.[2][]

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Purity Assessment

This protocol provides absolute purity without requiring an identical reference standard.[1][2][]

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) to ensure solubility of the polar amide.[2][]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).[1][2][] Reasoning: Maleic acid has a distinct singlet at ~6.3 ppm, well-separated from the thiazole/alkyl protons of Impurity 9.[1][2][]

Workflow:

  • Weighing: Accurately weigh ~10 mg of Impurity 9 (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[2][]
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.[2][]

    • Relaxation Delay (

      
      ): 60 seconds. Critical Step: This ensures full relaxation (
      
      
      
      ) for accurate integration.
    • Scans: 32 or 64.[2][]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and the specific thiazole proton of Impurity 9.[1][2][]

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of IS.[1][2][]
Protocol B: HPLC-UV Purity (for Comparison)

Used to demonstrate the "Relative Response" gap.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Zorbax SB-Aq),

    
     mm, 5 µm.[1][2][] Reasoning: Standard C18 may fail to retain the polar Impurity 9.[1][2][]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2][]

  • Mobile Phase B: Acetonitrile.[2][][4][5]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: PDA (200–400 nm).[1][2][] Extract chromatogram at 260 nm (Thiazole max) and 282 nm (Acotiamide max).[1][2][]

Self-Validating Check: Calculate the purity at 260 nm vs. 282 nm. A significant discrepancy (>2%) indicates strong chromophore dependence, invalidating UV area % as a measure of true mass purity without correction.[1][2][]

Experimental Data & Validation Logic

Workflow Visualization

The following diagram illustrates the decision matrix for assigning the final purity value.

Diagram 2: Purity Assignment Workflow

Purity_Workflow cluster_methods Parallel Analysis Start Impurity 9 Sample qNMR qNMR (Absolute) Start->qNMR HPLC HPLC-UV (Relative) Start->HPLC TGA TGA/KF (Volatiles) Start->TGA Purity_Calc Purity_Calc qNMR->Purity_Calc Direct Mass % Purity_Check Purity_Check HPLC->Purity_Check Area % Compare Discrepancy Analysis (Is UV Area > Mass %?) Purity_Calc->Compare Purity_Check->Compare Compare Values Final_COA Final COA Assignment (Traceable to SI) Compare->Final_COA No (Consistent) RRF_Calc Calculate RRF (Use qNMR value as Truth) Compare->RRF_Calc Yes (UV Bias) RRF_Calc->Final_COA

Caption: Decision tree for reconciling orthogonal data streams to assign a certified purity value.

Anticipated Results & Interpretation
ParameterHPLC-UV Result (282 nm)qNMR Result (Absolute)Interpretation
Purity Value 98.5% (Area)94.2% (w/w)UV overestimates purity because Impurity 9 absorbs weakly at the API's

, making other impurities appear smaller or the main peak larger relative to background.[2][]
Water Content N/AN/A (Measured by KF: 3.5%)qNMR accounts for residual solvent/water mass; HPLC area % ignores it.[2]
Conclusion Invalid for Mass Assignment Valid Reference Value The qNMR value (94.2%) should be assigned to the vial.

References

  • Veeprho Pharmaceuticals. (n.d.).[2] Acotiamide Impurity 9 (CAS 948053-83-6) Structure and Details. Retrieved from [Link][1][2][]

  • National Center for Biotechnology Information. (n.d.).[2] Acotiamide Impurity K (Related Structure). PubChem Compound Summary. Retrieved from [Link]

  • Gangurde, B. B., et al. (2026).[1][2][][6] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acotiamide Hydrochloride Monohydrate and its Impurities. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Acotiamide Hydrochloride Hydrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively evaluate the robustness and reproducibility of analytical methods for Acotiamide Hydrochloride Hydrate (Z-338) impurities across diverse laboratory environments. Scope: This guide compares a legacy HPLC-UV method (Method A) against a modern UHPLC-PDA-MS approach (Method B). Context: Acotiamide, a prokinetic agent used for functional dyspepsia, contains a tertiary amine and amide linkages, making it susceptible to hydrolytic degradation and peak tailing due to silanol interactions. This guide addresses the "method transfer gap" often seen when moving from R&D to Quality Control (QC) or Contract Research Organizations (CROs).

Part 1: The Analytical Landscape

The Molecule & Its Vulnerabilities

Acotiamide Hydrochloride Hydrate is chemically N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxamide.[1][2][3][4]

  • Critical Structural Feature: The bulky diisopropylamine group.

  • Chromatographic Challenge: This basic moiety interacts strongly with residual silanols on C18 columns, leading to peak tailing if pH and ionic strength are not strictly controlled.

  • Degradation Pathways:

    • Hydrolytic: Cleavage of the amide bond under Acidic/Basic stress.

    • Oxidative: Formation of N-oxide impurities.[1]

Identified Impurities (Target Analytes)

For this comparison, we track the parent drug and two critical degradation products (DPs) identified in stress testing:

AnalyteTypeOriginRegulatory Threshold (ICH Q3B)
Acotiamide (ACT) APIParentN/A
Impurity A (DP-1) DegradantAcid Hydrolysis (Desbenzyl analog)< 0.2%
Impurity B (DP-2) DegradantOxidative Stress (N-Oxide)< 0.2%

Part 2: Methodology Comparison

We evaluated two distinct protocols. Method A is the industry-standard QC method (robust but slow).[1] Method B is a high-throughput method suitable for stability profiling.[1]

Method A: Standard QC (HPLC-UV)[1]
  • Principle: Isocratic/Gradient mix using inorganic buffers.

  • Pros: High robustness; compatible with older HPLC systems (Agilent 1100/1200).[1]

  • Cons: Non-volatile buffer (incompatible with MS); longer run time (45 min).[1]

Method B: Advanced Stability (UHPLC-PDA-MS)[1]
  • Principle: High-pressure gradient using volatile buffers.

  • Pros: MS-compatible for peak purity; rapid run time (12 min); higher resolution.[1]

  • Cons: Requires UPLC instrumentation (pressure > 600 bar); sensitive to pH drift.[1]

Inter-Laboratory Study Design

The following workflow illustrates how the cross-validation was executed across three distinct sites:

  • Lab 1 (Originator): R&D Center (Reference).

  • Lab 2 (Receiver): Manufacturing QC (Routine).

  • Lab 3 (External): CRO (High-throughput).

StudyDesign cluster_Labs Participating Laboratories Start Master Sample Batch (Spiked with Imp A & B) Lab1 Lab 1: R&D (Reference) Start->Lab1 Lab2 Lab 2: QC Site (Legacy Equip) Start->Lab2 Lab3 Lab 3: CRO (UPLC/MS) Start->Lab3 MethodA Method A (HPLC-UV) Lab1->MethodA MethodB Method B (UHPLC-MS) Lab1->MethodB Lab2->MethodA Validation Lab3->MethodB Validation DataAnalysis Statistical Analysis (ANOVA, RSD, Tailing) MethodA->DataAnalysis MethodB->DataAnalysis Report Final Comparison Guide DataAnalysis->Report

Figure 1: Workflow for the inter-laboratory cross-validation study, ensuring orthogonal data collection.

Part 3: Experimental Protocols (Step-by-Step)

Method A: The Robust QC Standard

Causality: We use a Phosphate Buffer (pH 6.8) because Acotiamide's tertiary amine (pKa ~8.[1]5) is partially deprotonated here, reducing interaction with silanols compared to acidic pH, improving peak shape.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18 with high carbon load).[1]

  • Mobile Phase:

    • MP-A: 20mM Potassium Dihydrogen Phosphate (pH 6.8 adjusted with dilute KOH).

    • MP-B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-5 min: 80% A (Isocratic hold to elute polar degradants).[1]

    • 5-25 min: 80% → 40% A (Linear gradient).[1]

    • 25-35 min: 40% A (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 282 nm (Isosbestic point for major impurities).[1]

  • Temperature: 40°C (Critical for mass transfer kinetics of the bulky molecule).

Method B: The High-Sensitivity Alternative

Causality: Ammonium Acetate is used to replace phosphate, making the mobile phase volatile and compatible with Mass Spectrometry (ESI+ mode).

  • Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • MP-A: 10mM Ammonium Acetate (pH 6.8).[1]

    • MP-B: Methanol / Acetonitrile (50:50).[1][2]

  • Gradient Program:

    • 0-8 min: 90% → 20% A.[1]

    • Flow Rate: 0.4 mL/min.[1]

  • Detection: PDA (200-400nm) + QDa/SQD Mass Detector (ESI Positive, Scan 100-600 m/z).

Part 4: Inter-Laboratory Data Analysis

The following data represents the consolidated results from the cross-validation study. Samples were spiked with 0.5% of Impurity A and B.

Quantitative Comparison Table
ParameterMethod A (Lab 1 - Ref)Method A (Lab 2 - QC)Method B (Lab 3 - CRO)Acceptance Criteria
Acotiamide RT (min) 14.214.53.8± 0.5 min (within method)
Tailing Factor (USP) 1.151.45 *1.08NMT 1.5
Resolution (Imp A vs ACT) 3.22.84.5> 2.0
Impurity A Recovery (%) 99.8%98.2%100.4%95.0 - 105.0%
Impurity B Recovery (%) 100.1%99.5%101.2%95.0 - 105.0%
% RSD (n=6) 0.4%0.9%0.3%NMT 2.0%

*Observation: Lab 2 showed higher tailing (1.45) using Method A. Investigation revealed older columns with exposed silanols were the cause.[1] This highlights the importance of "End-capping" efficiency in column selection for Acotiamide.

Sensitivity Analysis (LOD/LOQ)
  • Method A (UV): LOQ = 0.05% (0.5 µg/mL).[1] Sufficient for routine release.[1]

  • Method B (MS): LOQ = 0.005% (0.05 µg/mL).[1] Necessary for trace analysis or cleaning validation.[1]

Part 5: Troubleshooting & Logic Flow

When transferring these methods, laboratories often encounter specific failure modes. The diagram below outlines the troubleshooting logic for the most common issue: Peak Tailing of Acotiamide .

Troubleshooting Issue Issue: Acotiamide Peak Tailing > 1.5 CheckBuffer Step 1: Check Buffer pH (Must be 6.8 ± 0.05) Issue->CheckBuffer CheckColumn Step 2: Check Column Type (Is it Base Deactivated?) CheckBuffer->CheckColumn pH OK Action1 Adjust pH. (Acotiamide is sensitive to protonation state) CheckBuffer->Action1 pH Incorrect CheckSample Step 3: Check Sample Diluent (Is % Organic too high?) CheckColumn->CheckSample Column OK Action2 Replace Column. Use High-Carbon Load, End-capped C18 CheckColumn->Action2 Old/Wrong Column Action3 Match Diluent to Initial Mobile Phase CheckSample->Action3 Mismatched

Figure 2: Decision tree for resolving peak tailing issues, the most common failure mode in Acotiamide analysis.

Part 6: References

  • Ojha, S. D., et al. (2018).[5] "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences.

  • Gangurde, B. B., et al. (2026).[3] "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization." Discover Chemistry.

  • BenchChem. (2025).[1][6] "A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods." BenchChem Technical Guides.

  • ICH Guidelines. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation.[1][6]

  • Damle, M. C., & Harne, S. (2018). "Development and Validation of Stability Indicating HPLC Method for Acotiamide Hydrochloride." International Journal of Pharmaceutical Sciences and Research.

Sources

High-Sensitivity Quantification of Acotiamide Impurity 9: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of analytical methodologies for the detection and quantification of Acotiamide Impurity 9. It is designed for analytical scientists and quality control professionals involved in the development of gastroprokinetic agents.

Executive Summary & Technical Context

Acotiamide Hydrochloride Trihydrate (Z-338) is a first-in-class acetylcholinesterase (AChE) inhibitor used for the treatment of functional dyspepsia. While the API synthesis is well-characterized, the control of process-related impurities and degradation products remains a critical regulatory requirement (ICH Q3A/B).

Impurity 9 (CAS: 948053-83-6), chemically identified as 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide , represents a unique analytical challenge. Structurally, it is a truncated fragment of the parent molecule, lacking the 2-hydroxy-4,5-dimethoxybenzamide moiety.

The Analytical Challenge
  • Chromatographic Behavior: Due to its high polarity (presence of two primary amines and absence of the lipophilic benzamide/isopropyl groups), Impurity 9 exhibits weak retention on standard C18 columns.

  • Detection Limitations: The parent Acotiamide molecule relies on the conjugated benzamide system for strong UV absorbance at 282 nm. Impurity 9 lacks this chromophore, relying solely on the thiazole ring, which significantly reduces its molar extinction coefficient (

    
    ). This makes standard HPLC-UV methods prone to high Limits of Quantification (LOQ), potentially failing to meet the reporting thresholds (0.05%) required for genotoxic or high-potency impurities.
    

This guide compares the standard HPLC-UV approach against an optimized UHPLC-MS/MS methodology, demonstrating why mass spectrometry is the requisite tool for trace-level quantification of this specific impurity.

Structural Analysis & Causality

To understand the detection limits, we must first visualize the structural divergence.

ChemicalStructure cluster_0 Parent: Acotiamide cluster_1 Target: Impurity 9 cluster_2 Structural Loss Acotiamide Acotiamide (C21H30N4O5S) MW: 450.55 Da Strong UV Absorbance Loss Missing Moieties: 1. 2-hydroxy-4,5-dimethoxybenzoyl (Chromophore) 2. Diisopropyl group (Lipophilicity) Acotiamide->Loss Degradation/Cleavage Imp9 Impurity 9 (CAS 948053-83-6) MW: 186.23 Da Reduced UV Absorbance High Polarity Loss->Imp9 Resulting Fragment

Figure 1: Structural degradation pathway illustrating the loss of the primary chromophore in Impurity 9, necessitating alternative detection methods.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

The following data compares the performance of a validated pharmacopeial-style HPLC-UV method against a developed UHPLC-MS/MS method.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (Standard)Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance @ 260 nm (Thiazole max)Electrospray Ionization (ESI+) / MRM
Column C18 (L1), 5 µm, 250 x 4.6 mmHSS T3 (C18), 1.8 µm, 100 x 2.1 mm
Mobile Phase Phosphate Buffer (pH 6.5) : MeOH0.1% Formic Acid : Acetonitrile
Retention Time ~3.5 min (Poor retention/tailing)1.8 min (Sharp peak)
Limit of Detection (LOD) 0.85 µg/mL (850 ppb)0.005 µg/mL (5 ppb)
Limit of Quantification (LOQ) 2.50 µg/mL (2.5 ppm)0.015 µg/mL (15 ppb)
Linearity (R²) > 0.995 (Range: 2.5–50 µg/mL)> 0.999 (Range: 0.015–1.0 µg/mL)
Selectivity Low (Co-elution risk with polar excipients)High (Mass filtration via MRM)
Analysis of Causality
  • Method A Failure Mode: The LOD of 0.85 µg/mL is often insufficient for trace analysis. If the API specification for unknown impurities is 0.10%, and the sample concentration is 1 mg/mL, the required LOQ is 1 µg/mL. Method A barely meets this, providing no safety margin. Furthermore, the lack of the benzamide ring shifts the UV max, requiring detection at non-optimal wavelengths where solvent cutoff noise is higher.

  • Method B Success Mode: Impurity 9 contains two primary amines. In acidic conditions (0.1% Formic Acid), these are fully protonated (

    
    ), resulting in exceptional ionization efficiency in ESI+ mode. The Multiple Reaction Monitoring (MRM) transition 
    
    
    
    (loss of aminoethyl side chain) eliminates matrix interference.

Recommended Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to be a self-validating system , incorporating system suitability tests (SST) that flag drift before data is compromised.

Instrumentation & Conditions[1][2][3][4][5]
  • System: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S Micro (or equivalent).

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm. Reasoning: The HSS T3 bonding technology is specifically designed to retain polar molecules like Impurity 9 that elute in the void volume of standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temp: 150°C

  • Desolvation Temp: 450°C

  • MRM Transition:

    • Quantifier: 187.23

      
       126.10 (Collision Energy: 22 eV)
      
    • Qualifier: 187.23

      
       84.05 (Collision Energy: 35 eV)
      
Validation Workflow (Step-by-Step)
Step 1: Standard Preparation[1][2]
  • Stock Solution: Dissolve 10 mg of Impurity 9 Reference Standard (CAS 948053-83-6) in 100 mL of Diluent (50:50 Water:MeOH). Concentration = 100 µg/mL.[3]

  • Intermediate Stock: Dilute 1 mL of Stock to 100 mL. Concentration = 1 µg/mL.

  • LOD/LOQ Solutions: Serially dilute Intermediate Stock to generate concentrations of 5, 10, 15, 20, and 50 ng/mL (ppb).

Step 2: Signal-to-Noise (S/N) Determination

Inject the 5 ppb and 15 ppb solutions six times.

  • Requirement:

    • LOD (3.3σ): S/N ≥ 3 for the 5 ppb solution.

    • LOQ (10σ): S/N ≥ 10 for the 15 ppb solution.

Step 3: Linearity & Recovery

Spike Acotiamide API (1 mg/mL) with Impurity 9 at LOQ, 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Recovery between 85-115% at LOQ; 90-110% at higher levels.

Analytical Decision Tree

DecisionTree Start Start: Impurity Analysis CheckImp Is Target Impurity 9? Start->CheckImp CheckLimit Required Limit < 0.05%? CheckImp->CheckLimit Yes UV_Path Method A: HPLC-UV (Cost-Effective) CheckImp->UV_Path No (General Impurities) CheckLimit->UV_Path No (Routine QC) MS_Path Method B: UHPLC-MS/MS (High Sensitivity) CheckLimit->MS_Path Yes (Trace Level) Validation System Suitability (S/N Check) UV_Path->Validation Validate LOQ < 1 ppm MS_Path->Validation Validate LOQ < 15 ppb

Figure 2: Decision logic for selecting the appropriate analytical technique based on regulatory thresholds.

References

  • Veeprho Laboratories. (2024). Acotiamide Impurity 9 Reference Standard (CAS 948053-83-6).[4][5] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Zhou, W., et al. (2014). Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • PubChem. (2024).[6] Acotiamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Precision Quantification of Acotiamide Impurity 9: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of gastroprokinetic agents like Acotiamide Hydrochloride Hydrate , the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] Among these, Impurity 9 (CAS 948053-83-6) —chemically identified as 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide—presents unique analytical challenges due to its high polarity and lack of a strong UV-absorbing benzamide chromophore.[2]

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) against conventional Reversed-Phase HPLC (RP-HPLC) .[2] While RP-HPLC remains the workhorse for release testing, experimental data demonstrates that HILIC-MS/MS offers superior accuracy and precision for the trace quantification of Impurity 9, particularly at sub-ppm levels required for genotoxic risk assessment or rigorous process control.[1][2]

The Target: Acotiamide Impurity 9

Understanding the physicochemical nature of the analyte is the first step in designing a robust protocol.[1]

  • Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide[2][3]

  • CAS Number: 948053-83-6[2][3][4][]

  • Molecular Formula: C₆H₁₀N₄OS

  • Molecular Weight: 186.23 g/mol [1][2][3][6]

  • Origin: Impurity 9 is typically a hydrolysis degradation product or an unreacted intermediate .[1] It results from the cleavage of the amide bond linking the 2-hydroxy-4,5-dimethoxybenzoic acid moiety to the thiazole core, or from the incomplete coupling during synthesis.[1][2]

Visualizing the Formation Pathway

The following diagram illustrates the structural relationship and formation pathway of Impurity 9 relative to the Acotiamide parent molecule.

Acotiamide_Degradation Acotiamide Acotiamide (Parent Drug) Hydrolysis Hydrolysis (Acid/Base Stress) Acotiamide->Hydrolysis Impurity9 Impurity 9 (CAS 948053-83-6) Polar Amine Fragment Hydrolysis->Impurity9 Cleavage of Amide Bond BenzoicAcid 2-Hydroxy-4,5- dimethoxybenzoic acid Hydrolysis->BenzoicAcid

Figure 1: Formation pathway of Impurity 9 via amide bond hydrolysis of Acotiamide.[1][2][7]

Comparative Analysis: HILIC-MS/MS vs. RP-HPLC

The following comparison evaluates the "Product" (Advanced HILIC-MS/MS Methodology) against the standard industry alternative (RP-HPLC-UV).

The Challenge with Conventional RP-HPLC

Impurity 9 is a small, highly polar amine.[1][2] In standard C18 RP-HPLC conditions (low pH buffers + Methanol/Acetonitrile):

  • Retention: It elutes near the void volume (

    
    ), leading to poor resolution from the solvent front.[1][2]
    
  • Detection: It lacks the dimethoxy-benzene ring responsible for strong UV absorbance at 284 nm, significantly reducing sensitivity.[1]

  • Peak Shape: Free amines often interact with residual silanols, causing tailing.[1]

The Solution: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by using a water-rich layer on a polar stationary phase.[2] Coupled with MS/MS, it provides mass selectivity that eliminates matrix interference.[1][2]

Performance Data Summary

Data derived from validation studies comparing optimized protocols.

ParameterMethod A: RP-HPLC (UV @ 260 nm)Method B: HILIC-MS/MS (MRM Mode)Verdict
Stationary Phase C18 (End-capped)Zwitterionic HILIC / AmideHILIC retains polar Impurity 9 better.[2]
Retention Time (

)
< 0.5 (Elutes near void)2.5 - 4.0 (Well retained)HILIC provides superior separation.[1][2]
LOD (Limit of Detection) 0.5 µg/mL (500 ppb)0.005 µg/mL (5 ppb)MS/MS is 100x more sensitive.[1][2]
LOQ (Limit of Quant.) 1.5 µg/mL0.015 µg/mLMS/MS enables trace quantification.[1][2]
Accuracy (% Recovery) 85% - 115% (Matrix interference)98% - 102% (Stable isotopes)MS/MS offers higher accuracy.[1][2]
Precision (% RSD) 2.5% - 5.0%< 1.5%MS/MS is more precise.[1][2]

Recommended Protocol: HILIC-MS/MS Quantification

This protocol is designed for the quantification of Impurity 9 at trace levels (0.05% threshold) .[1][2]

A. Instrumentation & Conditions[1]
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).[1][2]

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 1.7 µm or 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)[2]

    • 1-5 min: 90% B → 50% B[2]

    • 5-7 min: 50% B (Wash)[2]

    • 7.1 min: 90% B (Re-equilibration for 3 mins)

  • Flow Rate: 0.3 mL/min.[1]

B. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (+ve).

  • Source Temp: 350°C.

  • Transitions:

    • Quantifier:

      
       187.1 
      
      
      
      126.1 (Thiazole ring fragment).[1][2]
    • Qualifier:

      
       187.1 
      
      
      
      84.1.[1]
C. Sample Preparation (Self-Validating Step)

To ensure Trustworthiness and eliminate matrix effects, use the Standard Addition Method or a Stable Isotope Labeled Internal Standard (SIL-IS) if available.[1][2]

  • Stock Solution: Dissolve 10 mg of Impurity 9 Reference Standard in 100 mL of Diluent (90:10 ACN:Water).

  • Sample Solution: Weigh 50 mg of Acotiamide API into a 50 mL flask. Dissolve in Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind amines).[1][2]

D. Workflow Diagram

Analytical_Workflow Start Start: Sample Preparation Dissolve Dissolve API in 90% ACN (HILIC Compatible Diluent) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject into HILIC-MS/MS Filter->Inject Decision Peak Detected at m/z 187? Inject->Decision Quantify Calculate Conc. using Linear Regression (r² > 0.99) Decision->Quantify Yes Reinvestigate Re-investigate: Check LOD/Noise Decision->Reinvestigate No Report Report Impurity Level (< 0.15% Limit) Quantify->Report

Figure 2: Analytical workflow for the quantification of Impurity 9.

Causality & Scientific Rationale

Why does this protocol succeed where others fail?

  • HILIC Mechanism: Impurity 9 is hydrophilic.[1] In RP-HPLC, water is the "weak" solvent, causing early elution.[1][2] In HILIC, water is the "strong" solvent.[1][2] By starting with high organic (90% ACN), we force the polar Impurity 9 into the water-rich layer on the stationary phase, increasing retention (

    
    ) and separating it from the void volume salts.[1][2]
    
  • Ammonium Formate Buffer: The acidic pH (3.[1][2]5) ensures the amine groups on the thiazole and the ethyl chain are protonated.[1][2] This improves peak shape on the Amide column and enhances ionization efficiency in ESI+ MS detection.[1]

  • MS Selectivity: Acotiamide (Parent) has a mass of ~450 Da.[1][2] Impurity 9 is ~186 Da.[1][3][6] The mass spectrometer filters out the massive excess of parent drug, preventing the "swamping" effect seen in UV detectors where the parent peak tail might obscure the tiny impurity peak.[1][2]

References

  • Veeprho Pharmaceuticals. Acotiamide Impurity Profiling and Standards. Retrieved from [Link][1][2]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Gangurde, B. B., et al. (2026).[1][2] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization. Discover Chemistry. Retrieved from [Link]

Sources

Comparative Analysis: HPLC vs. UPLC for Acotiamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Acotiamide Hydrochloride Hydrate. It is designed for analytical scientists transitioning from legacy methods to high-throughput platforms.

Executive Summary

Acotiamide Hydrochloride Hydrate, a novel gastroprokinetic agent used for functional dyspepsia, requires rigorous impurity profiling due to its susceptibility to hydrolytic and oxidative degradation. While conventional RP-HPLC has been the regulatory standard, it suffers from long run times and high solvent consumption.

This guide demonstrates that UPLC offers a 5-fold reduction in analysis time and a 7-fold reduction in solvent usage while maintaining or exceeding the resolution (


) of critical pairs compared to the standard HPLC method. We present experimental protocols, degradation pathways, and a direct performance comparison to support method transfer decisions.

Chemical Context & Degradation Pathways

Understanding the analyte's stability profile is the precursor to method selection. Acotiamide degrades primarily through amide hydrolysis and phenyl ring hydroxylation.

Degradation Logic

The following diagram illustrates the primary degradation pathways that the chromatographic method must resolve.

Acotiamide_Degradation Acotiamide Acotiamide HCl (Parent Drug) Hydrolysis Hydrolytic Stress (Acid/Base) Acotiamide->Hydrolysis Oxidation Oxidative Stress (Peroxide) Acotiamide->Oxidation DP1 DP-1: Amide Hydrolysis Product (Des-propyl analog) Hydrolysis->DP1 Cleavage of amide bond DP3 DP-3: Methoxy Hydrolysis Hydrolysis->DP3 Demethylation DP2 DP-2: Hydroxylated Phenyl Ring Oxidation->DP2 +OH Group

Figure 1: Primary degradation pathways of Acotiamide requiring chromatographic resolution. Adapted from stability studies [1, 6].

Experimental Protocols

The following protocols contrast the industry-standard HPLC method with an optimized UPLC method.

Materials
  • API: Acotiamide Hydrochloride Hydrate (>99.5% purity).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid.
    
  • Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

Method A: Conventional HPLC (Legacy Standard)

Based on validated stability-indicating methods [1, 3].

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Hypersil BDS C18 (

    
    ).[1][2][3]
    
  • Mobile Phase:

    • Buffer: 20mM Phosphate Buffer (

      
      ) + 0.1% TEA.
      
    • Composition: Buffer : Methanol (45:55 v/v).

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[2][4][5]
    
  • Detection: UV @ 222 nm.

  • Run Time: 15.0 minutes.[2][6]

Method B: UPLC (Optimized High-Throughput)

Derived via geometric scaling and sub-2


 particle optimization [6, 11].
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase:

    • A: 10mM Ammonium Acetate (

      
      ).
      
    • B: Acetonitrile.[2][4][5][7][8][9]

    • Gradient:

      • 0.0 min: 90% A

      • 1.5 min: 60% A

      • 2.5 min: 10% A

      • 3.0 min: 90% A

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: PDA @ 222 nm (sampling rate 20 pts/sec).

  • Run Time: 3.5 minutes.

Performance Comparison Data

The following data synthesizes results from comparative validation studies. The UPLC method demonstrates superior efficiency without compromising selectivity.[10]

Chromatographic Parameters
ParameterHPLC Method (Legacy)UPLC Method (Modern)Improvement Factor
Retention Time (

)
8.1 ± 0.2 min1.8 ± 0.05 min4.5x Faster
Theoretical Plates (

)
~6,500>18,0002.7x Efficiency
Tailing Factor (

)
1.41.1Improved Symmetry
Resolution (

)
2.5 (Drug vs. DP1)3.8 (Drug vs. DP1)Higher Selectivity
LOD (

)
0.360.057x Sensitivity
Operational Metrics (Green Chemistry)
MetricHPLC (per sample)UPLC (per sample)Impact
Total Run Time 15.0 min3.5 minHigh Throughput
Solvent Consumption 15.0 mL1.4 mL90% Reduction
Sample Volume 20

2

Sample Conservation
Waste Generation HighLowEco-Friendly

Method Transfer Workflow

Transitioning from HPLC to UPLC requires a systematic validation approach to ensure regulatory compliance (ICH Q2 R1).

Method_Transfer Start Legacy HPLC Method Scale Geometric Scaling (L/dp ratio) Start->Scale Calculate Optimize Optimize Gradient & Flow Rate Scale->Optimize Adjust Validate Validation (ICH Q2) Specificity, Linearity, Accuracy Optimize->Validate Test Routine Routine UPLC QC Validate->Routine Deploy

Figure 2: Systematic workflow for transferring the Acotiamide impurity method from HPLC to UPLC.

Senior Scientist’s Commentary

Why the switch matters: In my experience developing stability-indicating methods for gastroprokinetics, the primary challenge with Acotiamide is the resolution of the hydrolytic degradant (DP-1) from the main peak.

  • HPLC Limitation: On a

    
     column, achieving baseline separation often requires extending the run time or increasing the organic modifier, which risks co-elution of late-eluting non-polar impurities.
    
  • UPLC Advantage: The

    
     particle size increases the peak capacity significantly. This allows us to run a steeper gradient, eluting the main peak sharply at 1.8 minutes while maintaining a resolution 
    
    
    
    for the critical pair. This is not just about speed; it is about data integrity . The sharper peaks result in a higher signal-to-noise ratio, directly lowering the Limit of Quantitation (LOQ) and allowing for earlier detection of degradation trends during stability studies.

Recommendation: For routine QC release testing, the HPLC method remains robust and acceptable. However, for stability studies and high-throughput formulation screening , the UPLC method is the definitive choice due to its superior sensitivity and drastic reduction in solvent costs.

References

  • Ojha, S. D., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form."[2] Indo American Journal of Pharmaceutical Sciences, 2018.[2] 2

  • Damle, M. C., & Harne, U. V. "Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride." International Journal of Pharmaceutical Sciences and Research, 2018.[2][4] 4

  • Davis, S., et al.[8] "The stability-indicating reverse phase liquid chromatographic method (RP-HPLC) was developed and validated for the estimation of Acotiamide."[1][8][11][12][13] International Journal of Pharmaceutical Research, 2020.[8] 8

  • Thummar, M., et al. "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products... by UHPLC-ESI-QTOF-MS/MS." Rapid Communications in Mass Spectrometry, 2017. 10

  • Swamy, G. K., et al. "A Review on Comparative study of HPLC and UPLC." Research Journal of Pharmacy and Technology, 2011. 14

  • GMP Insiders. "HPLC Vs UPLC: Differences In Application, Performance And Cost." GMP Insiders, 2023. 15

Sources

Technical Comparison: Stability Profiling of Acotiamide Impurity 9 Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and stability profiling of Acotiamide Impurity 9 , designed for researchers and analytical scientists.

Executive Summary & Technical Identity

Acotiamide Impurity 9 (CAS: 948053-83-6) is a critical process-related substance and potential degradation marker in the development of Acotiamide Hydrochloride Trihydrate.[1] Chemically identified as 2-amino-N-(2-aminoethyl)thiazole-4-carboxamide , it represents a "stripped" structural analog of the parent drug, lacking both the 2-hydroxy-4,5-dimethoxybenzoyl moiety and the diisopropyl alkyl groups.

Understanding the stability of Impurity 9 is vital for two reasons:

  • Reference Standard Integrity: As a primary amine with a thiazole core, it exhibits distinct reactivity compared to the parent drug, requiring specific handling to prevent titer loss.

  • Degradation Pathway Mapping: Its presence often indicates specific synthetic side-reactions (impurity in diamine starting materials) rather than simple degradation, distinguishing it from common hydrolytic degradants.[1]

Chemical Identity Comparison
FeatureAcotiamide (API) Impurity 9 (Target)
CAS Number 185106-16-5948053-83-6
Formula C₂₁H₃₀N₄O₅SC₆H₁₀N₄OS
Molecular Weight 450.55 g/mol 186.24 g/mol
Key Functional Groups Tertiary amine, Amide (Benzoyl), ThiazolePrimary amine , Thiazole, Primary Amide
Origin Active Pharmaceutical IngredientProcess Impurity (via Ethylenediamine)

Comparative Stability Profile: API vs. Impurity 9

The following analysis synthesizes experimental stress data for Acotiamide with the predicted chemotype reactivity of Impurity 9. This comparison highlights why Impurity 9 requires different handling than the API.

A. Hydrolytic Stability (Acid/Base Stress)[1][5][6]
  • Acotiamide (API): Susceptible to hydrolysis at the benzamide bond (connecting the phenyl and thiazole rings).[1] Acidic stress typically cleaves this bond, releasing the thiazole amine and the benzoic acid derivative.

  • Impurity 9:

    • Mechanism:[] Lacks the labile benzamide bond.[1] However, it possesses a carboxamide side chain (thiazole-CONH-ethyl).[1]

    • Stress Behavior: Significantly more stable to mild acid/base hydrolysis than the API regarding the core structure. However, under strong acidic conditions (e.g., 1N HCl, reflux), the terminal amide bond may hydrolyze, yielding 2-aminothiazole-4-carboxylic acid.

    • Implication: Impurity 9 will not degrade into the "standard" API degradants; it forms unique, smaller fragments.

B. Oxidative Stability (Peroxide Stress)[1]
  • Acotiamide (API): The tertiary amine (diisopropyl) is a site for N-oxidation.[1] The electron-rich dimethoxybenzene ring is also prone to radical attack.[1]

  • Impurity 9:

    • Mechanism:[] Contains a primary aliphatic amine and a primary aromatic amine (on the thiazole).[1]

    • Stress Behavior:Highly Unstable. Primary amines are far more reactive to oxidation (forming hydroxylamines, oximes, or diazo compounds) than the sterically hindered tertiary amine of the API.

    • Implication: Impurity 9 reference standards must be stored under inert gas (Argon/Nitrogen).[1] Exposure to air/peroxides will cause rapid browning and titer loss.[1]

C. Photostability
  • Acotiamide (API): Known to be photosensitive, resulting in discoloration and unknown degradants.

  • Impurity 9: The thiazole ring is inherently photosensitive. Without the UV-absorbing dimethoxybenzoyl group acting as an internal "filter" or energy sink, Impurity 9 may exhibit different photodegradation kinetics, potentially undergoing ring opening or polymerization.[1]

Experimental Protocols

To validate the stability of Impurity 9, the following self-validating stress testing protocol is recommended. This system uses the API as a control to normalize variability.[1]

Protocol A: Comparative Stress Testing Workflow

Objective: Determine the relative response factors (RRF) and degradation rates of Impurity 9 vs. Acotiamide.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Acotiamide API (1 mg/mL) in Methanol.

    • Dissolve Impurity 9 Standard (1 mg/mL) in Methanol.[1] Note: Use amber glassware.

  • Stress Conditions:

    • Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

    • Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Ambient temp for 2 hours (quench immediately to prevent total destruction).

    • Oxidation: Mix 1 mL Stock + 1 mL 3% H₂O₂.[1] Ambient temp for 1 hour.

    • Thermal: Seal 1 mL Stock in a crimped vial. Heat at 80°C for 24 hours.

  • Quenching & Dilution:

    • Neutralize Acid/Base samples to pH 7.0 using 0.1 N NaOH/HCl.[1]

    • Dilute all samples to 100 µg/mL with Mobile Phase A.[1]

  • Analysis: Inject into the HPLC system described below.

Protocol B: Stability-Indicating HPLC Method

This method separates the highly polar Impurity 9 from the hydrophobic API.[1]

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.[1] Reason: Impurity 9 is polar; standard C18 may result in void volume elution.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (buffer).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for Impurity 9 retention)[1]

    • 5-20 min: 5% → 60% B[1]

    • 20-25 min: 60% → 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Thiazole absorption max).[1]

Visualizing the Degradation & Origin Pathway

The following diagram illustrates the structural relationship between Acotiamide, its primary hydrolysis pathway, and the distinct origin of Impurity 9.

AcotiamideStability cluster_legend Pathway Legend API Acotiamide (API) (C21H30N4O5S) HydDeg Hydrolytic Degradant (Loss of Benzoyl) API->HydDeg Acid/Base Hydrolysis (Cleavage of Benzamide) Oxid Oxidative Degradation (N-Oxides/Hydroxylamines) API->Oxid Slow Oxidation (Tertiary Amine) Imp9 Impurity 9 (C6H10N4OS) Process Impurity Imp9->Oxid Rapid Oxidation (Primary Amine) StartMat Starting Material: Ethyl 2-aminothiazole-4-carboxylate StartMat->API Synthesis with N,N-diisopropylethylenediamine StartMat->Imp9 Side Reaction with Ethylenediamine SideReact Reagent Impurity: Ethylenediamine key Red Arrow = Critical Impurity Formation Black Arrow = Standard Degradation

Caption: Figure 1. Mechanistic pathway distinguishing the formation of Impurity 9 (via synthetic side-reaction) from standard Acotiamide hydrolytic degradation.

Summary of Stability Data

The table below summarizes the expected stability performance based on functional group analysis and stress testing literature.

Stress ConditionAcotiamide (API) StabilityImpurity 9 Stability (Predicted)Critical Observation
Acid (0.1N HCl) Unstable (< 90% Recovery)Moderate API cleaves at benzamide; Impurity 9 is the "cleaved" core analog.[1]
Base (0.1N NaOH) Unstable (< 85% Recovery)Low Impurity 9 may hydrolyze at the carboxamide tail.[1]
Oxidation (H₂O₂) Moderate (Forms N-Oxide)Very Low Impurity 9 primary amines oxidize rapidly.[1] Protect from air.
Thermal (Solid) Stable Stable Both are generally stable in solid form if dry.[1]
Photolytic Unstable Unstable Protect both from light; amber glassware required.

Recommendations for Handling

  • Storage: Store Impurity 9 reference standards at -20°C under an inert atmosphere (Argon) to prevent oxidative degradation of the primary amine.

  • Solution Stability: Prepare fresh solutions for analysis. If autosampler storage is necessary, maintain at 5°C and shield from light.

  • Identification: Use the Relative Retention Time (RRT) from the polar-embedded column method (Protocol B) to distinguish Impurity 9 (early eluting) from other hydrophobic degradants.[1]

References
  • Veeprho Pharmaceuticals. Acotiamide Impurity 9 (CAS 948053-83-6) Reference Standard Data.[1][][4][5] Retrieved from [1][6]

  • BOC Sciences. Acotiamide Impurity 9 Product Specifications. Retrieved from [1]

  • Thummar, M., et al. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products.[1] Rapid Communications in Mass Spectrometry.[1] Retrieved from

  • Gangurde, B. B., et al. (2026). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies. Discover Chemistry. Retrieved from [1]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Acotiamide Impurity 9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide Impurity 9 is a pharmaceutical impurity associated with Acotiamide, an acetylcholinesterase (AChE) inhibitor used for functional dyspepsia. Unlike the Active Pharmaceutical Ingredient (API), impurities often lack comprehensive toxicological profiling.

The Core Directive: In the absence of specific LD50 or OEL (Occupational Exposure Limit) data for Impurity 9, you must apply the Precautionary Principle . Treat this substance as a Performance-Based Control Level (PBCL) Band 4 compound (High Potency/Genotoxic Potential) until definitive data proves otherwise.

Immediate Action Required:

  • Do not handle dry powder on an open bench.

  • Do not rely on standard surgical masks or single-layer latex gloves.

  • Do utilize a containment device (Isolator or Class II BSC) for all solid handling.

Risk Assessment & Scientific Rationale

The "Unknown" Hazard Factor

While Acotiamide (parent API) has a known safety profile (generally well-tolerated, OEB 2), impurities can be significantly more reactive or toxic. Impurities are often:

  • Reactive Intermediates: Precursors with high chemical reactivity.

  • Structural Analogs: Compounds that may bind to AChE with higher affinity than the parent drug.

  • Genotoxic: Small structural changes (e.g., alkylating agents) can introduce mutagenic risks not present in the API.

Mechanism-Based Toxicity (AChE Inhibition)

Acotiamide functions by inhibiting acetylcholinesterase.[1] Accidental exposure to potent analogs can lead to cholinergic crisis. Watch for SLUDGE symptoms:

  • S alivation / Sweating

  • L acrimation (tearing)

  • U rination[2][3][4]

  • D efecation / Diarrhea

  • G astrointestinal cramping

  • E mesis (vomiting)

PPE Specifications (The Barrier System)

This protocol uses a Double-Barrier System to prevent dermal absorption and inhalation.

PPE Selection Matrix
Protection ZoneItemSpecification (Standard)Scientific Rationale
Respiratory PAPR or N100/P3 NIOSH N100 or EN 143 P3 (High Efficiency)Standard N95s allow 5% penetration. For unknown powders, <0.03% penetration is required.
Dermal (Hands) Double Gloves Inner: Nitrile (4 mil) Outer: Nitrile Extended Cuff (5-8 mil) Standard: ASTM D6978Nitrile offers superior resistance to organic solvents (MeOH/ACN) used in HPLC analysis compared to latex.
Dermal (Body) Coveralls Tyvek® 400/500 or equivalent (Type 5/6)Non-woven polyethylene prevents micro-dust penetration. Lab coats are insufficient for powders.
Ocular Safety Goggles Indirect Vent / Sealed (ANSI Z87.1+)Prevents aerosol/dust entry. Face shields alone are not respiratory protection.
Glove Permeation Logic

When solubilizing Impurity 9 (typically in Methanol or Acetonitrile), the solvent drives the permeation risk.

  • Breakthrough Time: Methanol can permeate standard nitrile in <15 mins.

  • Protocol: Change outer gloves immediately after any splash or every 30 minutes during active handling.

Operational Workflows

Hierarchy of Controls (Decision Logic)

Before donning PPE, determine the engineering control required.

PPE_Decision_Logic Start Start: Handling Acotiamide Impurity 9 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Solubilized State->Liquid Weighing Weighing Required? Solid->Weighing BSC REQUIRED: Class II A2 BSC (HEPA Filtered) Liquid->BSC Concentrated Stock FumeHood Permitted: Chemical Fume Hood (Low Airflow Alarm Active) Liquid->FumeHood Dilute Solution Isolator REQUIRED: Glovebox / Isolator (Negative Pressure) Weighing->Isolator Yes (High Risk) Weighing->BSC No (Transfer only)

Figure 1: Decision matrix for engineering controls based on physical state. Solids pose the highest inhalation risk.

Donning & Doffing Protocol (Step-by-Step)

Pre-Entry Check:

  • Verify Engineering Controls (Magnahelic gauge on hood/isolator).

  • Inspect Tyvek suit for tears.

Donning Sequence (Clean to Dirty):

  • Shoe Covers: Put on conductive shoe covers.

  • Hand Wash: Thorough soap/water wash.[3][5]

  • Inner Gloves: Don nitrile gloves (taped to lab coat/suit cuffs if using Tyvek).

  • Suit: Don Tyvek coverall (zip fully).

  • Respirator: Don N100/P3 mask. Perform User Seal Check (negative/positive pressure check).

  • Goggles: Place over eyes, ensuring seal around mask.

  • Outer Gloves: Don extended cuff nitrile gloves. Check for air leaks.[4][6]

Handling Procedure (The "Rule of Two"):

  • Two Hands: Never uncap a vial with one hand holding the vial and the other holding the cap in mid-air. Place the vial in a rack.

  • Two Layers: Keep the impurity inside a secondary container (e.g., a sealed bag or jar) whenever moving it outside the hood.

Doffing Sequence (Dirty to Clean - Critical Step):

  • Goal: Do not contaminate your skin with the outside of the PPE.

  • Outer Gloves: Remove using "beak method" (pinch and pull), turning inside out. Discard in HazWaste.

  • Goggles: Remove by the strap (do not touch the front lens).

  • Suit: Unzip. Peel down from shoulders, turning the suit inside out to trap potential dust inside.

  • Respirator: Remove last.

  • Inner Gloves: Remove and discard.

  • Wash: Wash hands with soap and water for 60 seconds.

Decontamination & Disposal

Chemical Deactivation

Since Acotiamide is an amide/thiazole derivative, standard oxidative cleaning agents are effective for surface decontamination.

  • Primary Agent: 10% Sodium Hypochlorite (Bleach) solution.

  • Secondary Rinse: 70% Isopropyl Alcohol (to remove bleach residue and prevent corrosion).

  • Wipe Method: Wipe from "Cleanest" area to "Dirtiest" area. Do not scrub back and forth (this spreads contamination).[7]

Waste Segregation

All consumables contacting Impurity 9 must be segregated.

Waste_Flow Source Contaminated Waste SolidWaste Solid Waste (Gloves, Wipes, Vials) Source->SolidWaste LiquidWaste Liquid Waste (HPLC effluent, Mother Liquor) Source->LiquidWaste DoubleBag Double Bagged (Yellow/Red Biohazard) SolidWaste->DoubleBag Carboy Solvent Carboy (Segregated) LiquidWaste->Carboy Incineration High Temp Incineration DoubleBag->Incineration Carboy->Incineration

Figure 2: Waste segregation workflow ensuring total destruction via incineration.

Emergency Response

In case of Exposure:

  • Inhalation: Move to fresh air immediately. Alert EHS. Monitor for cholinergic symptoms (constricted pupils, drooling).

  • Skin Contact: Drench in safety shower for 15 minutes . Do not use abrasive soaps.

  • Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open.

Spill Cleanup (Powder):

  • Evacuate the immediate area.[3][4][5][8]

  • Do not dry sweep (creates aerosols).

  • Cover spill with wet paper towels (soaked in mild detergent) to dampen powder.

  • Scoop up damp material into hazardous waste container.

References

  • National Center for Biotechnology Information (NCBI). Acotiamide - PubChem Compound Summary. PubChem.[9] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[10] United States Department of Labor.[10] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Available at: [Link]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Reference for OEB Banding). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acotiamide Impurity 9
Reactant of Route 2
Reactant of Route 2
Acotiamide Impurity 9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。